molecular formula C42H16Br8O14 B15556450 5(6)-Carboxy-eosin

5(6)-Carboxy-eosin

Número de catálogo: B15556450
Peso molecular: 1383.8 g/mol
Clave InChI: XCIOXTCLDVENCD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5(6)-Carboxy-eosin is a useful research compound. Its molecular formula is C42H16Br8O14 and its molecular weight is 1383.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26;22-11-4-9-13(7-2-1-6(20(28)29)3-8(7)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h2*1-5,26H,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIOXTCLDVENCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H16Br8O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5(6)-Carboxy-eosin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the versatile fluorescent dye, 5(6)-Carboxy-eosin, detailing its core properties, and applications as a protein labeling agent, a photosensitizer, and a specific inhibitor of the plasma membrane Ca2+-ATPase (PMCA). This guide provides structured data and detailed experimental protocols to facilitate its use in research and drug development.

Introduction

This compound is a brominated analog of carboxyfluorescein, belonging to the xanthene class of fluorescent dyes.[1] Its structure incorporates a carboxylic acid group, enabling its conjugation to biomolecules, and four bromine atoms, which enhance its properties as a photosensitizer. This multifunctional dye has found significant utility in various biological applications, including fluorescence microscopy, protein labeling, and the study of ion transport mechanisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and detailed protocols for its key applications.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. It is important to note that there can be variations in the reported molecular weight and formula from different commercial suppliers. Researchers should refer to the specifications provided with their specific product.

PropertyValueReference
Molecular Formula C₂₁H₈Br₄O₇ or C₄₂H₁₆Br₈O₁₄[1][3]
Molecular Weight Approximately 691.9 g/mol or 1383.8 g/mol [1][3]
Appearance Solid[1]
Solubility Soluble in DMSO[1]
Purity >98%[1]

Fluorescence Properties:

Reference Data for 5(6)-Carboxyfluorescein:

PropertyValueConditionsReference
Excitation Maximum (λex) 492 nm0.1 M Tris, pH 8.0
Emission Maximum (λem) 517 nm0.1 M Tris, pH 8.0

Key Applications and Experimental Protocols

This compound's unique properties make it a valuable tool in several areas of research.

Protein Labeling

The carboxylic acid group on this compound allows for its covalent attachment to primary amines on proteins, typically through an N-hydroxysuccinimide (NHS) ester intermediate. This process creates a stable fluorescently labeled protein for use in various assays.

Experimental Protocol: Labeling a Protein with this compound NHS Ester

This protocol provides a general guideline for labeling proteins. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer such as PBS. The concentration should typically be in the range of 1-5 mg/mL.

  • Adjust pH: Add a small volume of 1 M NaHCO₃ to the protein solution to adjust the pH to 8.3-8.5. This is the optimal pH for the reaction between the NHS ester and primary amines.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a calculated amount of the dye stock solution to the protein solution. A typical starting point is a 5- to 10-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). The first colored band to elute will be the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and the absorbance maximum of the dye.

Logical Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (amine-free buffer) adjust_ph Adjust pH to 8.3-8.5 prep_protein->adjust_ph mix Mix Protein and Dye Solutions adjust_ph->mix prep_dye Prepare Dye Stock Solution (this compound NHS ester in DMSO/DMF) prep_dye->mix incubate Incubate (1-2h, RT, dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Characterize Labeled Protein (Degree of Labeling) purify->analyze

Caption: A streamlined workflow for the fluorescent labeling of proteins.

Photosensitizer for Photodynamic Therapy (PDT)

The tetrabrominated structure of this compound enhances its ability to generate reactive oxygen species (ROS) upon illumination, making it a potent photosensitizer.[1] This property is harnessed in photodynamic therapy (PDT), a treatment modality for various diseases, including cancer.[4][5]

Experimental Protocol: In Vitro Photodynamic Therapy

This protocol provides a basic framework for evaluating the photosensitizing potential of this compound on cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Light source with an appropriate wavelength for excitation of this compound (e.g., around 520-540 nm)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight.

  • Incubation with Photosensitizer: Prepare a stock solution of this compound in DMSO and dilute it to the desired final concentrations in complete cell culture medium. Replace the medium in the wells with the medium containing the photosensitizer. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with medium only and medium with DMSO.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS.

  • Irradiation: Add fresh complete cell culture medium to the wells. Expose the cells to the light source for a specific duration. The light dose (J/cm²) should be optimized. Keep a set of plates in the dark as a control for cytotoxicity of the dye alone.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • Cell Viability Assessment: Measure cell viability using a standard assay according to the manufacturer's instructions.

Signaling Pathway of Photodynamic Therapy

G PS_ground This compound (Ground State) PS_excited_singlet Excited Singlet State PS_ground->PS_excited_singlet Absorption Light Light (Appropriate Wavelength) Light->PS_ground PS_excited_triplet Excited Triplet State PS_excited_singlet->PS_excited_triplet Intersystem Crossing PS_excited_triplet->PS_ground ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS_excited_triplet->ROS Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Cell_Damage Cellular Damage (Oxidation of lipids, proteins, nucleic acids) ROS->Cell_Damage Apoptosis_Necrosis Apoptosis / Necrosis Cell_Damage->Apoptosis_Necrosis

Caption: The photochemical mechanism of action in photodynamic therapy.

Specific Inhibitor of Plasma Membrane Ca2+-ATPase (PMCA)

This compound has been identified as a specific inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA), a key enzyme responsible for maintaining low intracellular calcium concentrations.[1][6] This inhibitory activity makes it a valuable tool for studying calcium signaling pathways.

Experimental Protocol: PMCA Activity Assay

This protocol describes a method to measure PMCA activity and its inhibition by this compound using a coupled enzyme assay that measures ATP hydrolysis.

Materials:

  • Purified PMCA or membrane preparations enriched in PMCA (e.g., erythrocyte ghosts)

  • Assay Buffer: e.g., 120 mM KCl, 30 mM HEPES (pH 7.4), 2 mM MgCl₂, 1 mM EGTA

  • CaCl₂ solution to achieve desired free Ca²⁺ concentrations

  • ATP solution

  • Coupled enzyme system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate

  • This compound

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare the assay buffer containing the coupled enzyme system, NADH, and phosphoenolpyruvate.

  • Add PMCA: Add the purified PMCA or membrane preparation to the cuvette.

  • Establish Baseline: Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate Reaction: Add ATP to the cuvette to start the reaction. The hydrolysis of ATP by PMCA will lead to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

  • Measure Basal Activity: Record the rate of absorbance change, which is proportional to the PMCA activity.

  • Inhibition Assay: To test the effect of this compound, pre-incubate the PMCA preparation with various concentrations of the inhibitor for a short period before adding ATP.

  • Measure Inhibited Activity: Measure the rate of absorbance change in the presence of the inhibitor.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Logical Relationship of PMCA Inhibition

G cluster_normal Normal Function cluster_inhibition Inhibition PMCA Plasma Membrane Ca²⁺-ATPase (PMCA) Ca_out Extracellular Space PMCA->Ca_out Ca²⁺ Efflux ADP_Pi ADP + Pi PMCA->ADP_Pi Inhibited_PMCA Inhibited PMCA Ca_in Intracellular Ca²⁺ Ca_in->PMCA ATP ATP ATP->PMCA Carboxy_eosin This compound Carboxy_eosin->Inhibited_PMCA Binds to PMCA

Caption: The inhibitory effect of this compound on PMCA function.

Conclusion

This compound is a versatile and powerful tool for researchers in various fields of biology and drug development. Its utility as a fluorescent label, a photosensitizer, and a specific enzyme inhibitor provides a wide range of experimental possibilities. The protocols and data presented in this guide are intended to serve as a starting point for researchers to effectively utilize this compound in their studies. As with any experimental system, optimization of the provided protocols for specific applications is encouraged to achieve the best results.

References

An In-Depth Technical Guide to 5(6)-Carboxy-eosin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5(6)-Carboxy-eosin, a versatile fluorescent dye with significant applications in biological research and diagnostics. This document details its chemical structure, physicochemical and spectral properties, and provides established protocols for its use in key experimental procedures.

Chemical Structure and Physicochemical Properties

This compound is a brominated analog of carboxyfluorescein, characterized by a xanthene core structure with two carboxylic acid groups, making it suitable for conjugation to biomolecules. It exists as a mixture of two isomers, with the carboxyl group at either the 5 or 6 position of the phthalic acid moiety.

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValueReference
Chemical Formula C₂₁H₈Br₄O₇[1]
Molecular Weight 691.90 g/mol
CAS Number 132201-84-4
Appearance Solid
Solubility Soluble in DMSO and aqueous buffers at pH > 6
Purity Typically >98%

Spectral Properties

PropertyValue (for Eosin Y)Reference
Excitation Maximum (λex) ~525 nm[2]
Emission Maximum (λem) ~546 nm[2]
Molar Extinction Coefficient (ε) ~112,000 cm⁻¹M⁻¹ at 524.8 nm[2]
Fluorescence Quantum Yield (Φ) 0.67 in basic ethanol[2]

Note: The spectral properties listed above are for Eosin Y and are expected to be very similar for this compound due to their structural identity, with the only difference being the additional carboxyl group on the latter which has minimal impact on the chromophore.

Experimental Protocols

General Protocol for Labeling Proteins with this compound Succinimidyl Ester

This protocol describes the covalent conjugation of this compound succinimidyl ester (NHS ester) to primary amines on a target protein, such as an antibody.

Materials:

  • This compound, succinimidyl ester

  • Protein to be labeled (e.g., antibody) at 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-5 mg/mL. If the protein is already in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, add the reactive dye solution at a molar ratio of 10-20 moles of dye per mole of protein. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide). The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~525 nm (for this compound).

Protocol for Staining Cells with this compound for Fluorescence Microscopy

This protocol outlines a general procedure for staining live or fixed cells with this compound for visualization by fluorescence microscopy.

Materials:

  • This compound

  • Cells cultured on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if staining fixed cells

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if staining intracellular targets in fixed cells

  • Mounting medium

Procedure for Live Cell Staining:

  • Prepare Staining Solution: Prepare a 1-10 µM working solution of this compound in a suitable buffer or cell culture medium. The optimal concentration should be determined experimentally.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters for Eosin (Excitation: ~520-530 nm, Emission: ~540-560 nm).

Procedure for Fixed Cell Staining:

  • Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash: Wash the cells three times with PBS.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. Wash three times with PBS.

  • Staining: Add the this compound staining solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set.

Visualizations of Applications and Workflows

Signaling Pathway: Detection of Hereditary Spherocytosis

A derivative of eosin, eosin-5-maleimide (EMA), is used in a flow cytometry-based diagnostic test for Hereditary Spherocytosis. EMA binds to the Band 3 protein on the surface of red blood cells. In Hereditary Spherocytosis, defects in cytoskeletal proteins lead to a reduction in the amount of Band 3, resulting in decreased EMA fluorescence.[3][4]

G cluster_0 Normal Red Blood Cell cluster_1 Hereditary Spherocytosis Red Blood Cell Band 3 Protein Band 3 Protein EMA Binding EMA Binding Band 3 Protein->EMA Binding Covalent Bond Normal Fluorescence Normal Fluorescence EMA Binding->Normal Fluorescence Results in Defective Cytoskeleton Defective Cytoskeleton Reduced Band 3 Reduced Band 3 Defective Cytoskeleton->Reduced Band 3 Leads to Reduced EMA Binding Reduced EMA Binding Reduced Band 3->Reduced EMA Binding Causes Decreased Fluorescence Decreased Fluorescence Reduced EMA Binding->Decreased Fluorescence Results in EMA Dye EMA Dye EMA Dye->EMA Binding EMA Dye->Reduced EMA Binding

Caption: EMA binding to Band 3 protein in normal vs. Hereditary Spherocytosis red blood cells.

Experimental Workflow: Antibody Conjugation and Cell Staining

This diagram illustrates the key steps involved in conjugating this compound to an antibody and subsequently using the labeled antibody for immunofluorescence staining of cells.

G cluster_conjugation Antibody Conjugation cluster_staining Cell Staining start Start Activate Dye Activate this compound (NHS Ester formation) start->Activate Dye end End React with Antibody React with Primary Amines on Antibody Activate Dye->React with Antibody Purify Conjugate Purify Labeled Antibody (Size-Exclusion Chromatography) React with Antibody->Purify Conjugate Prepare Cells Prepare Cells (Fix and Permeabilize) Purify Conjugate->Prepare Cells Incubate with Conjugate Incubate with Labeled Antibody Prepare Cells->Incubate with Conjugate Wash Cells Wash Unbound Antibody Incubate with Conjugate->Wash Cells Mount and Image Mount and Image (Fluorescence Microscopy) Wash Cells->Mount and Image Mount and Image->end

Caption: Workflow for antibody labeling with this compound and subsequent cell staining.

References

An In-depth Technical Guide to the Spectral Properties of 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core spectral and functional properties of 5(6)-Carboxy-eosin, a versatile fluorescent dye with significant applications in biological research. As a brominated analog of carboxyfluorescein, its unique characteristics make it a potent photosensitizer and a specific inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA).

Core Spectral and Photophysical Properties

This compound is a derivative of the well-characterized dye, Eosin Y. The addition of a carboxyl group at the 5 or 6 position of the phthalic acid moiety provides a convenient handle for conjugation to biomolecules while having a minimal effect on the core spectral properties of the parent tetrabromofluorescein chromophore. Due to the limited availability of specific published data for the 5(6)-carboxy derivative, the following table summarizes the well-established spectral properties of Eosin Y, which are expected to be nearly identical to those of this compound.

PropertyValueConditions
Absorption Maximum (λ_abs_) ~525 nmIn basic ethanol/water
Emission Maximum (λ_em_) ~545 nmIn basic ethanol
Molar Extinction Coefficient (ε) ~112,000 cm⁻¹M⁻¹At 524.8 nm[1]
Fluorescence Quantum Yield (Φ_f_) 0.67In basic ethanol[1]
Singlet Oxygen Quantum Yield (Φ_Δ_) ~0.76In DMSO, relative to Rose Bengal[2]

Key Biological Functions & Signaling Pathways

Beyond its fundamental spectral characteristics, this compound is utilized for two primary biological functions: photosensitization for inducing localized cytotoxicity and the specific inhibition of ion transport pumps.

Photosensitization and Singlet Oxygen Generation

Upon absorption of light, this compound transitions to an excited singlet state. Through a process called intersystem crossing (ISC), it can then convert to a long-lived triplet state. This excited triplet state efficiently transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent used in photodynamic therapy (PDT) and for the light-induced inactivation of proteins.

G Mechanism of Photosensitization by this compound ground_state Carboxy-eosin (S₀) excited_singlet Excited Singlet State (S₁) ground_state->excited_singlet Excitation light Photon (hν) ~525 nm light->ground_state Absorption isc Intersystem Crossing (ISC) excited_singlet->isc excited_triplet Excited Triplet State (T₁) isc->excited_triplet excited_triplet->ground_state Phosphorescence (low probability) oxygen_ground Molecular Oxygen (³O₂) excited_triplet->oxygen_ground Energy Transfer oxygen_singlet Singlet Oxygen (¹O₂) oxygen_ground->oxygen_singlet cellular_damage Oxidative Cellular Damage (e.g., Lipid Peroxidation, Protein Inactivation) oxygen_singlet->cellular_damage Reaction with cellular components G Inhibition of PMCA by this compound cluster_membrane Plasma Membrane pmca PMCA Pump ca_out Extracellular Ca²⁺ pmca->ca_out Active Transport (Ca²⁺ Efflux) adp ADP + Pi pmca->adp result ↑ Increased Cytosolic [Ca²⁺] Disrupted Ca²⁺ Homeostasis pmca->result Leads to ca_in Cytosolic Ca²⁺ ca_in->pmca Binds atp ATP atp->pmca Hydrolysis eosin This compound eosin->pmca Inhibition G General Workflow for Spectral Characterization cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement start Prepare Stock Solution (e.g., 1 mM in DMSO) dilute_abs Prepare Dilutions (Abs < 1.0) start->dilute_abs dilute_fluor Prepare Dilute Sample (Abs < 0.1) start->dilute_fluor measure_abs Measure Absorbance Spectrum (UV-Vis Spectrophotometer) dilute_abs->measure_abs calc_eps Calculate ε (Beer-Lambert Plot) measure_abs->calc_eps measure_fluor Measure Excitation & Emission Spectra (Spectrofluorometer) dilute_fluor->measure_fluor calc_qy Calculate Φf (Relative Method vs. Standard) measure_fluor->calc_qy

References

5(6)-Carboxy-eosin: A Technical Guide to Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, belonging to the xanthene class of dyes. It is a versatile fluorescent probe and photosensitizer recognized for its ability to generate singlet oxygen with a high quantum yield, making it valuable in various biological applications. As a multifunctional dye, it is employed in observing cellular structures, tracking biomolecules, and studying tissue pathology.[1][2] Its utility is particularly prominent in advanced microscopy techniques where both fluorescence and electron density are required. This guide provides an in-depth overview of its spectral characteristics, protocols for its use, and a key application in correlative microscopy.

Spectral Properties of Eosin (B541160) Derivatives

The spectral properties of eosin and its derivatives are influenced by environmental factors such as solvent polarity and pH. The data presented below are for Eosin Y, the parent compound of this compound. The addition of a carboxyl group may induce minor shifts in the excitation and emission maxima.

PropertyWavelength (nm)Solvent/Condition
Excitation Maximum (λex) ~525 nmGeneral
510 nmEthanol
Emission Maximum (λem) ~546 nmGeneral
550 nmAqueous (pH 3.5)

Data sourced from multiple references.[3][4][5]

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the fundamental steps for determining the excitation and emission spectra of a fluorescent dye like this compound.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mM in DMSO).
  • Appropriate buffer (e.g., 10 mM Phosphate Buffer, pH 7.4).
  • Spectrofluorometer (e.g., Perkin Elmer spectrophotometer, Spex FluoroMax).[6]
  • Quartz cuvettes (1 cm path length).

2. Sample Preparation:

  • Prepare a dilute working solution of this compound in the desired buffer. A typical final concentration is between 1-10 µM.
  • The absorbance of the final solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.
  • Prepare a "blank" sample containing only the buffer.

3. Instrument Setup:

  • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (typically 15-30 minutes) to ensure a stable output.
  • Set the slit widths for both the excitation and emission monochromators. A width of 5-10 nm is common for initial scans.[6]

4. Data Acquisition:

  • Emission Spectrum:
  • Place the blank cuvette in the sample holder and measure its emission spectrum across a defined range (e.g., 530-700 nm) at a fixed excitation wavelength (e.g., 525 nm). This is the blank scan.
  • Replace the blank with the carboxy-eosin sample cuvette.
  • Scan the emission spectrum over the same range using the same excitation wavelength.
  • Subtract the blank spectrum from the sample spectrum to get the corrected emission profile. The peak of this profile is the emission maximum (λem).
  • Excitation Spectrum:
  • Set the emission monochromator to the determined λem (e.g., 546 nm).
  • Scan the excitation monochromator over a defined range (e.g., 450-540 nm).
  • Perform a blank scan using the buffer alone and subtract it from the sample scan to get the corrected excitation profile. The peak of this profile is the excitation maximum (λex).

Application Protocol: DNA Labeling for Correlative Light-Electron Microscopy (CLEM)

This compound is an ideal marker for CLEM because it is fluorescent for light microscopy and its four bromine atoms provide sufficient electron density for transmission electron microscopy (TEM).[7][8] This protocol describes its use for visualizing newly synthesized DNA in E. coli.

1. Synthesis of 5-carboxyeosin-aminoallyl-dUTP:

  • The process begins with the chemical synthesis of a fluorescent thymidine (B127349) analog.[9]
  • This compound is activated, often as an N-hydroxysuccinimide (NHS) ester.
  • The activated carboxy-eosin is then conjugated to 5-(3-aminoallyl)-dUTP. This creates a dUTP molecule that carries the eosin fluorophore.[10]

2. In Vivo Incorporation into DNA:

  • A thymine-deficient strain of E. coli is cultured in a suitable medium.
  • The synthesized 5-carboxyeosin-aminoallyl-dUTP is added to the culture medium.
  • As the bacteria replicate, their DNA polymerases incorporate the eosin-labeled dUTP into newly synthesized DNA strands in place of thymidine.

3. Sample Preparation for Microscopy:

  • The E. coli cells containing the labeled DNA are harvested.
  • For direct observation, cells can be mounted on a microscope slide or grid without fixation to preserve the native structure.[8]

4. Fluorescence Microscopy (FM):

  • The sample is first observed under a fluorescence microscope.
  • Excite the carboxy-eosin using a suitable light source (e.g., a laser at ~525 nm).
  • Capture the fluorescence emission (~546 nm) to identify the location of newly synthesized DNA within the cells. The regions of interest (ROIs) are documented.

5. Transmission Electron Microscopy (TEM):

  • The same sample (or a serial section) is then transferred to the TEM.
  • The high bromine content of the carboxy-eosin molecule makes the labeled DNA electron-dense.
  • This allows for the visualization of the DNA's ultrastructure within the same cells that were previously imaged by fluorescence microscopy.
  • Electron Spectroscopic Imaging (ESI) can be used to map the bromine element, confirming the location of the labeled DNA.[7]

Visualizations

The following diagrams illustrate the experimental workflow for using this compound in a correlative light-electron microscopy application.

G cluster_synthesis Probe Synthesis cluster_labeling In Vivo Labeling cluster_imaging Correlative Imaging a This compound (NHS Ester) c Conjugation Reaction a->c b 5-Aminoallyl-dUTP b->c d Eosin-aminoallyl-dUTP (Fluorescent Nucleotide) c->d f Add Eosin-dUTP to Medium d->f e Culture E. coli (Thymine Deficient) e->f g DNA Replication & Incorporation f->g h E. coli with Labeled DNA g->h i Fluorescence Microscopy (Identify ROI) h->i j Sample Transfer i->j k Transmission Electron Microscopy (View Ultrastructure) j->k l Data Correlation k->l

Caption: Workflow for DNA labeling with Carboxy-eosin for CLEM.

G cluster_LM Light Microscopy cluster_EM Electron Microscopy start Start: Labeled E. coli Sample lm_excite Excite Sample (~525 nm) start->lm_excite lm_detect Detect Fluorescence (~546 nm) lm_excite->lm_detect lm_roi Identify & Record Region of Interest (ROI) lm_detect->lm_roi em_load Load Same Sample into TEM lm_roi->em_load Sample Transfer em_image Image ROI at High Magnification em_load->em_image em_esi Perform ESI for Bromine Mapping (Optional) em_image->em_esi correlate Correlate FM & TEM Images em_esi->correlate

References

molecular weight and formula of 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to 5(6)-Carboxy-eosin: Physicochemical Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a focused overview of the molecular weight and chemical formula of this compound, a fluorescent dye with significant applications in biological research.

Physicochemical Data Summary

The molecular weight and formula for this compound can be presented in two ways, likely reflecting its nature as a mixture of two structural isomers (5-Carboxy-eosin and 6-Carboxy-eosin) and the potential for dimer formation or the presence of salts in commercial preparations. The table below summarizes the reported values.

ParameterValue (Isomer/Monomer)Value (Dimer/Salt)
Molecular Formula C21H8Br4O7[1][2]C42H16Br8O14[3]
Molecular Weight 691.9 g/mol [2]1383.8 g/mol [3]

It is crucial for researchers to consider the source of their this compound and consult the manufacturer's specifications to ascertain which molecular weight and formula are most appropriate for their experimental calculations and documentation. The discrepancy often arises from whether the compound is treated as a single isomeric entity or as a mixture of isomers, which may also be represented as a dimer or salt in some databases[3].

Logical Relationship of Isomers

The "5(6)" designation indicates that the carboxylic acid group is attached to either the 5th or 6th carbon on the fluorescein (B123965) core structure. This results in a product that is a mixture of these two positional isomers.

G A Carboxy-eosin Synthesis B 5-Carboxy-eosin Isomer A->B Forms C 6-Carboxy-eosin Isomer A->C Forms D This compound Product (Mixture of Isomers) B->D C->D

Caption: Synthesis of this compound results in a mixture of two positional isomers.

References

solubility of 5(6)-Carboxy-eosin in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5(6)-Carboxy-eosin

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of fluorescent probes is paramount for experimental success. This compound, a brominated analog of carboxyfluorescein, is a versatile dye utilized as a photosensitizer and a specific inhibitor of the plasma membrane calcium pump (PMCA). Its utility spans from fundamental biological research, where it aids in observing cellular structures and tracking biomolecules, to applications in diagnostics and materials science.[1][2][3] This guide provides a detailed overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvents, offering structured data, experimental protocols, and workflow visualizations to facilitate its effective use in the laboratory.

Solubility of this compound

The solubility of this compound is a critical factor for its application in various experimental settings. Due to its molecular structure, which includes both polar functional groups (hydroxyl and carboxylic acid) and hydrophobic bromine substitutions, its solubility varies significantly across different solvents.[4]

Primary Solvent: DMSO

Across multiple supplier datasheets, Dimethyl Sulfoxide (DMSO) is consistently reported as the primary solvent for this compound. While qualitative statements confirm its solubility, precise quantitative data (e.g., mg/mL) is not always provided for this specific compound. For a related compound, 5(6)-Carboxyfluorescein, a solubility of 58.33 mg/mL in DMSO has been reported, which may serve as a useful, albeit approximate, reference point.[5]

Other Solvents

The chemical structure of this compound suggests the following solubility characteristics:

  • Polar Solvents: It is expected to be soluble in other polar aprotic solvents and alcohols.[4]

  • Aqueous Solutions: Solubility in aqueous buffers is achievable but is highly dependent on pH. To dissolve acidic fluorophores like carboxy-eosin, the pH must be adjusted with a base to deprotonate the carboxylic acid groups, thereby increasing solubility.[6]

  • Non-Polar Solvents: Due to the hydrophobic nature imparted by the bromine atoms, it is likely to have limited solubility in non-polar solvents.[4]

Summary of Solubility Data
CompoundSolventSolubilityNotes
This compound DMSOSolubleThe most commonly recommended solvent.
Aqueous BufferspH-dependentRequires pH adjustment with a base for dissolution.[6]
AlcoholsLikely SolublePredicted based on chemical structure.[4]
Non-Polar SolventsLimited SolubilityPredicted based on chemical structure.[4]
5(6)-Carboxyfluorescein (Reference) DMSO58.33 mg/mL (77.50 mM)A related, but structurally different, compound. Ultrasonic assistance may be needed.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube or vial. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Cap the tube/vial securely.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. This is often necessary for related compounds to achieve complete dissolution.[5]

    • Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.

    • For long-term storage, keep at -20°C and protect from light.[2] The product should be stored under desiccating conditions.

Below is a visual representation of the workflow for preparing a DMSO stock solution.

G cluster_workflow Workflow: Preparing this compound DMSO Stock weigh 1. Weigh Solid This compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate (if necessary) add_dmso->dissolve store 4. Aliquot & Store at -20°C dissolve->store

Workflow for preparing a DMSO stock solution.

Biological Interaction and Visualization

This compound is a known specific inhibitor of the Plasma Membrane Calcium Pump (PMCA). PMCA is a crucial transport protein in eukaryotic cells responsible for extruding Ca²⁺ ions from the cytoplasm, thereby maintaining low intracellular calcium concentrations. By inhibiting PMCA, this compound can lead to an elevation of intracellular Ca²⁺ levels, a mechanism relevant in various signaling studies.

The following diagram illustrates this inhibitory relationship.

G cluster_pathway Inhibitory Action of this compound CE This compound PMCA Plasma Membrane Ca²⁺ Pump (PMCA) CE->PMCA Inhibits Ca_out Ca²⁺ (Extracellular) PMCA->Ca_out Extrusion Ca_in Ca²⁺ (Intracellular) Concentration Ca_in->PMCA Membrane PMCA_pos PMCA_pos

Inhibition of the PMCA pump by this compound.

This guide provides essential technical information on the solubility and handling of this compound for research applications. Adherence to these protocols and an understanding of its chemical properties will enable scientists to utilize this important fluorescent probe effectively and reliably in their experimental designs.

References

In-Depth Technical Guide: 5(6)-Carboxy-eosin (CAS Number 132201-84-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, recognized for its utility as a multifunctional dye.[1] It is a synthetically derived solid, soluble in dimethyl sulfoxide (B87167) (DMSO).[1] This dye is broadly applied in biological research, clinical diagnostics, and even in fields like textile dyeing and dye-sensitized solar cells.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 132201-84-4[1]
Molecular Formula C₄₂H₁₆Br₈O₁₄[1]
Molecular Weight 1383.8 Da[1]
Purity >98%[1]
Form Solid[1]
Solubility Soluble in DMSO[1]
Storage Store at +4°C in the dark under desiccating conditions.[1]

Key Applications in Research and Drug Development

This compound serves as a versatile tool in various scientific disciplines due to its distinct biochemical properties.

Fluorescent Labeling of Biomolecules

The carboxylic acid functional group on the this compound molecule allows for its covalent conjugation to primary amines on biomolecules, such as proteins and antibodies, typically through the formation of an N-hydroxysuccinimide (NHS) ester.[6] This makes it a valuable reagent for creating fluorescently labeled probes for use in techniques like fluorescence microscopy and flow cytometry.[7][8]

Photosensitizer for Photodynamic Therapy (PDT)

As a brominated fluorescein (B123965) derivative, this compound functions as a photosensitizer, capable of generating singlet oxygen with a reported efficiency 19 times greater than that of fluorescein.[1] Singlet oxygen is a highly reactive species that can induce cell death, making photosensitizers like this compound valuable in the research and development of photodynamic therapies for conditions such as cancer.[5]

Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

This compound is a known inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a crucial pump for maintaining low intracellular calcium concentrations.[1][9] By inhibiting PMCA, this compound can modulate intracellular calcium signaling pathways.[10] However, it is important to note that its inhibitory action is not specific to PMCA, as it can interfere with the ATP-binding sites of other ATPases.[9]

Experimental Protocols and Methodologies

General Protocol for Protein Labeling with NHS Ester

This protocol outlines the general steps for conjugating an NHS ester of a fluorescent dye, such as this compound, to a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • This compound, NHS ester

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL.[11] The optimal pH for the reaction is between 8.3 and 8.5.[12]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11]

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a common starting point is a 10-fold molar excess of the dye.[7] Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

  • Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[11] Collect the fractions containing the fluorescently labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the absorbance maximum of the protein (typically 280 nm) and the dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_product Final Product Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3-8.5) Protein->Mix Dye This compound NHS Ester in DMSO Dye->Mix Incubate Incubate 1-2h at RT (in dark) Mix->Incubate Purify Gel Filtration (e.g., Sephadex G-25) Incubate->Purify Conjugate Labeled Protein Conjugate Purify->Conjugate

Workflow for Protein Labeling
General Protocol for Flow Cytometry with Labeled Cells

This protocol provides a general workflow for analyzing cells labeled with a fluorescent conjugate, such as a this compound labeled antibody, by flow cytometry.

Materials:

  • Single-cell suspension

  • Fluorescently labeled antibody (e.g., this compound conjugate)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fixation and permeabilization buffers (for intracellular staining)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cell culture) at a concentration of 1 x 10⁶ cells/mL in staining buffer.[10]

  • Staining: Add the fluorescently labeled antibody to the cell suspension at a predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.[8]

  • Washing: Wash the cells by adding staining buffer, centrifuging at 300-400 x g for 5 minutes, and discarding the supernatant. Repeat this step two to three times.[10]

  • Fixation and Permeabilization (for intracellular targets): If staining intracellular antigens, fix and permeabilize the cells according to standard protocols.[3]

  • Data Acquisition: Resuspend the cells in an appropriate buffer and analyze them on a flow cytometer, using appropriate laser lines and filters for the fluorophore.

G start Single-Cell Suspension stain Stain with Labeled Antibody (e.g., Carboxy-eosin) start->stain wash1 Wash Cells stain->wash1 fix_perm Fixation & Permeabilization (Optional for intracellular targets) wash1->fix_perm wash2 Wash Cells fix_perm->wash2 Yes acquire Acquire Data on Flow Cytometer fix_perm->acquire No wash2->acquire

Flow Cytometry Experimental Workflow

Signaling Pathway: Inhibition of Plasma Membrane Ca²⁺-ATPase (PMCA)

The Plasma Membrane Ca²⁺-ATPase (PMCA) is a vital component of the cellular machinery for maintaining calcium homeostasis. It actively transports Ca²⁺ out of the cell against its concentration gradient, a process fueled by ATP hydrolysis.[9] Inhibition of PMCA by agents like this compound disrupts this process, leading to an increase in intracellular calcium concentration ([Ca²⁺]i).[10] This elevation in [Ca²⁺]i can, in turn, affect a multitude of downstream signaling pathways that are regulated by calcium, including those involved in cell proliferation, apoptosis, and muscle contraction.[13][14] It is crucial to recognize that eosin (B541160) and its derivatives are non-specific inhibitors that act by interfering with the ATP-binding site, a conserved domain in many ATPases.[9]

G cluster_membrane Plasma Membrane cluster_effect Effect of Inhibition PMCA PMCA Pump ADP ADP + Pi PMCA->ADP Ca_out Ca²⁺ (extracellular) PMCA->Ca_out Pumps Out CarboxyEosin This compound CarboxyEosin->PMCA Inhibits ATP ATP ATP->PMCA Powers Ca_in_low Low [Ca²⁺]i Ca_in_low->PMCA Ca_in_high High [Ca²⁺]i Downstream Downstream Ca²⁺ Signaling Pathways (e.g., Calmodulin, Calcineurin) Ca_in_high->Downstream Activates/Modulates

PMCA Inhibition Signaling Pathway

References

Synthesis of 5(6)-Carboxy-eosin: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5(6)-carboxy-eosin, a crucial fluorescent dye utilized in various research and drug development applications. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its successful preparation in a laboratory setting.

Introduction

This compound is a brominated derivative of carboxyfluorescein, widely employed as a photosensitizer and a fluorescent label for biological molecules. Its carboxyl group allows for covalent conjugation to primary amines in proteins, peptides, and other biomolecules, making it a valuable tool for fluorescence microscopy, flow cytometry, and other bioanalytical techniques. The synthesis of this compound is a two-step process, beginning with the preparation of its precursor, 5(6)-carboxyfluorescein (B613776), followed by its subsequent bromination.

Synthesis Pathway

The overall synthesis of this compound involves two primary stages: the formation of the 5(6)-carboxyfluorescein backbone and its subsequent bromination.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 5(6)-Carboxyfluorescein cluster_1 Step 2: Bromination 1,2,4-Benzenetricarboxylic\nanhydride 1,2,4-Benzenetricarboxylic anhydride (B1165640) 5(6)-Carboxyfluorescein\n(Isomer Mixture) 5(6)-Carboxyfluorescein (Isomer Mixture) 1,2,4-Benzenetricarboxylic\nanhydride->5(6)-Carboxyfluorescein\n(Isomer Mixture) Condensation Resorcinol (B1680541) Resorcinol Resorcinol->5(6)-Carboxyfluorescein\n(Isomer Mixture) This compound This compound 5(6)-Carboxyfluorescein\n(Isomer Mixture)->this compound Electrophilic Bromination Brominating\nAgent (e.g., Br2) Brominating Agent (e.g., Br2) Brominating\nAgent (e.g., Br2)->this compound

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5(6)-Carboxyfluorescein

This step involves the condensation of 1,2,4-benzenetricarboxylic anhydride with resorcinol to yield a mixture of 5- and 6-carboxyfluorescein (B556484) isomers. Two common methods are presented below.

Method A: Methanesulfonic Acid Catalyst

This method is reported to produce a mixture of 5- and 6-carboxyfluorescein.

Experimental Protocol:

  • To a solution of resorcinol (2.0 equivalents) in methanesulfonic acid, add 1,2,4-benzenetricarboxylic anhydride (1.0 equivalent).

  • Heat the reaction mixture at 85 °C for 24 hours with an air condenser attached.

  • After cooling to room temperature, pour the mixture into ice water.

  • Collect the resulting orange-yellow precipitate by filtration.

  • Dry the precipitate in an oven at 200 °C.

  • The crude product is a mixture of 5- and 6-carboxyfluorescein isomers.

Method B: Zinc Bromide Catalyst

This is an alternative method for the synthesis of 5(6)-carboxyfluorescein.[1]

Experimental Protocol:

  • Create a homogeneous mixture of 1,2,4-benzenetricarboxylic anhydride (1.0 equivalent), resorcinol (2.0 equivalents), and zinc bromide (1.5 equivalents).[1]

  • Stir the mixture at 180 °C for 80 minutes.[1]

  • Cool the mixture to room temperature and treat it with 1N HCl solution.[1]

  • Reflux the suspension at 110 °C for 1 hour and filter while hot.[1]

  • Collect the solid, treat it again with 1N HCl solution, reflux for another hour, and filter.[1]

  • The solid that recrystallizes from the acidic solutions is collected by filtration and dried under high vacuum to yield 5(6)-carboxyfluorescein as a mixture of two regioisomers.[1]

Separation of 5- and 6-Carboxyfluorescein Isomers:

The two isomers can be separated by fractional crystallization of their methanesulfonic acid adducts.

Experimental Protocol:

  • Dissolve the crude mixture of isomers in a minimal amount of hot methanol.

  • Add hexane (B92381) until turbidity is observed and then cool to -18 °C.

  • The 6-carboxyfluorescein methanesulfonic acid adduct will crystallize first. Two recrystallizations can yield the product with over 98% regioisomeric purity.

  • Combine the mother liquors, remove the solvent in vacuo, and recrystallize the residue from ethanol (B145695)/hexane to obtain the 5-carboxyfluorescein (B1664652) methanesulfonic acid adduct. Two recrystallizations can yield the product with over 98% purity.

Step 2: Bromination of 5(6)-Carboxyfluorescein to this compound

This step involves the electrophilic substitution of bromine onto the xanthene ring of carboxyfluorescein. The following is a general procedure adapted from the bromination of fluorescein.

Experimental Protocol:

  • Dissolve the 5(6)-carboxyfluorescein isomer mixture (1.0 equivalent) in ethanol in a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

  • With constant stirring, slowly add bromine (at least 4.0 equivalents) to the solution.

  • Control the reaction temperature to not exceed 40 °C, as the reaction is exothermic.

  • After the addition of bromine is complete, stir the mixture for an additional 15 minutes.

  • Allow the product to crystallize.

  • Collect the crystals by filtration and wash with cold ethanol.

  • Dry the product at 110 °C to remove any residual ethanol.

  • The final product is this compound.

Note: As a less hazardous alternative to liquid bromine, N-bromosuccinimide (NBS) can be used as the brominating agent.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound and its precursor.

ParameterValueReference
Step 1: 5(6)-Carboxyfluorescein Synthesis
Yield of 5-carboxyfluorescein isomer32%
Yield of 6-carboxyfluorescein isomer40%
Purity of separated isomers>98%
Step 2: Bromination to this compound
Purity of this compound>98%Commercial Data
Molecular Weight of this compound~691.9 g/mol Calculated

Note: The yield for the bromination step is not explicitly reported in the literature and may require optimization.

Application: Protein Labeling Workflow

This compound is frequently used for labeling proteins for various downstream applications. The carboxyl group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient conjugation to primary amines on the protein.

Protein_Labeling_Workflow cluster_0 Activation of Carboxy-eosin cluster_1 Conjugation to Protein cluster_2 Purification and Analysis Carboxy-eosin Carboxy-eosin Carboxy-eosin-NHS Carboxy-eosin-NHS ester Carboxy-eosin->Carboxy-eosin-NHS NHS_EDC NHS / EDC NHS_EDC->Carboxy-eosin-NHS Labeled_Protein Eosin-labeled Protein Carboxy-eosin-NHS->Labeled_Protein Protein Protein Protein->Labeled_Protein Purification Purification (e.g., Size-Exclusion Chromatography) Labeled_Protein->Purification Analysis Analysis (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis

Figure 2: Workflow for labeling proteins with this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and applications.

References

5(6)-Carboxy-Eosin Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5(6)-Carboxy-eosin and its derivatives, versatile fluorescent molecules with a wide range of applications in biological research and drug development. This document details their core functions, presents key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows.

Core Concepts and Functions

This compound is a brominated analog of carboxyfluorescein, characterized by a xanthene core structure with bromine and carboxyl substituents. This unique structure imparts several key functionalities:

  • Fluorescent Labeling: The carboxyl group can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to form stable covalent bonds with primary amines on proteins, antibodies, and other biomolecules. This allows for the fluorescent labeling and subsequent detection and tracking of these molecules.

  • pH Sensing: Certain derivatives, such as carboxy-seminaphthorhodafluor-1 (carboxy-SNARF-1), exhibit pH-dependent spectral shifts, making them valuable probes for measuring intracellular pH (pHi) in various cellular compartments.

  • Photosensitization and Singlet Oxygen Generation: Upon excitation with light, eosin (B541160) and its derivatives can act as photosensitizers, transferring energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂). This property is harnessed in applications like photodynamic therapy (PDT) for targeted cell killing and for studying oxidative stress.[1][2] 5(6)-Carboxyeosin is reported to be a potent singlet oxygen generator, with a yield 19 times greater than that of fluorescein.

  • Inhibition of Cellular Pumps: 5(6)-Carboxyeosin has been identified as a specific inhibitor of the plasma membrane calcium pump (PMCA).

Quantitative Data Presentation

The photophysical properties of this compound and its derivatives are crucial for their application. The following tables summarize key quantitative data for these compounds.

Property5(6)-CarboxyfluoresceinEosin Y
Absorption Maximum (λ_abs) 491 nm516 nm (in D₂O-PBS)
Emission Maximum (λ_em) 520 nm~538 nm
Molar Extinction Coefficient (ε) Not specified in search resultsNot specified in search results
Fluorescence Quantum Yield (Φ_f) 0.750.23
Fluorescence Lifetime (τ_f) 4.10 ns1.1 ns

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

Protein Labeling with this compound Succinimidyl Ester

This protocol describes the covalent labeling of proteins with this compound succinimidyl ester (SE), a common method for preparing fluorescently labeled antibodies and other proteins.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • This compound SE

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the dissolved dye to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized for different proteins.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be the first colored band to elute.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of the dye (e.g., ~524 nm for eosin).

    • The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Intracellular pH Measurement using Carboxy-SNARF-1

This protocol outlines the use of the ratiometric pH indicator carboxy-SNARF-1 to measure intracellular pH using flow cytometry.

Materials:

  • Cells of interest

  • Carboxy-SNARF-1, AM ester

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Nigericin

  • High K⁺ calibration buffers of known pH

Procedure:

  • Cell Loading:

    • Resuspend cells in HBSS at a concentration of 1 x 10⁶ cells/mL.

    • Add carboxy-SNARF-1, AM ester to a final concentration of 1-10 µM.

    • Incubate for 15-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically.

    • Wash the cells twice with fresh HBSS to remove extracellular dye.

  • Calibration:

    • Resuspend the loaded cells in high K⁺ calibration buffers containing 10-20 µM nigericin. These buffers should span a range of pH values (e.g., pH 6.0 to 8.0).

    • Incubate for 5-10 minutes to allow equilibration of intracellular and extracellular pH.

    • Analyze the cells on a flow cytometer, exciting at 488 nm and collecting emission at two wavelengths (e.g., 585 nm and 640 nm).

    • Generate a calibration curve by plotting the ratio of the fluorescence intensities (e.g., 640 nm / 585 nm) against the corresponding buffer pH.

  • Measurement of Intracellular pH:

    • Resuspend the loaded cells in the experimental buffer.

    • Analyze the cells on the flow cytometer using the same settings as for the calibration.

    • Determine the fluorescence ratio for the experimental sample and interpolate the intracellular pH from the calibration curve.

Flow Cytometry with this compound Labeled Antibodies

This protocol details the use of antibodies labeled with this compound for the detection of cell surface antigens by flow cytometry.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells)

  • This compound labeled primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block to reduce non-specific binding

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold staining buffer.

  • Fc Receptor Blocking (Optional): Incubate cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Staining:

    • Add the this compound labeled antibody at the predetermined optimal concentration.

    • Incubate for 20-30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1-2 mL of ice-cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

    • Discard the supernatant after each wash.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer, using an appropriate laser for excitation (e.g., 488 nm or 532 nm) and emission filter for detection.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified calcium signaling pathway, a process that can be monitored using fluorescent calcium indicators. While this compound itself is not a direct calcium indicator, its inhibitory effect on the PMCA pump can influence these pathways. Furthermore, pH changes associated with calcium signaling can be monitored with derivatives like SNARF-1.

CalciumSignaling cluster_er ER Lumen extracellular Extracellular Space membrane cytosol Cytosol er Endoplasmic Reticulum receptor GPCR plc PLC receptor->plc Activates ligand Ligand ligand->receptor pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3R ip3->ip3r Binds ca_er Ca²⁺ ip3r->ca_er Opens ca_cyto [Ca²⁺]i ↑ pmca PMCA ca_cyto->pmca Pumped out serca SERCA ca_cyto->serca Pumped in response Cellular Response ca_cyto->response

Caption: Simplified G-protein coupled receptor (GPCR) mediated calcium signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for labeling an antibody with a this compound derivative and using it for flow cytometry.

AntibodyLabelingWorkflow start Start: Unlabeled Antibody prep_ab 1. Prepare Antibody Solution (0.1 M Bicarbonate Buffer, pH 8.3) start->prep_ab reaction 3. Labeling Reaction (1 hr, Room Temp, Dark) prep_ab->reaction prep_dye 2. Prepare Dye Stock Solution (this compound SE in DMSO) prep_dye->reaction purify 4. Purification (Gel Filtration Column) reaction->purify characterize 5. Characterization (Determine DOL) purify->characterize labeled_ab Labeled Antibody Conjugate characterize->labeled_ab cell_staining 6. Cell Staining (Incubate with Cells) labeled_ab->cell_staining flow_cytometry 7. Flow Cytometry Analysis cell_staining->flow_cytometry end End: Data Analysis flow_cytometry->end

Caption: Workflow for antibody labeling and flow cytometry analysis.

References

5(6)-Carboxy-eosin for Live-Cell Imaging: A Technical Assessment of Suitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This in-depth technical guide critically evaluates the suitability of 5(6)-Carboxy-eosin, a xanthene dye, for live-cell imaging applications. While possessing fluorescent properties, its utility in observing living cellular processes is severely hampered by its potent photosensitizing nature. The generation of singlet oxygen upon illumination poses a significant risk of phototoxicity, potentially leading to altered cellular function and apoptosis, thereby compromising the integrity of experimental data. This document summarizes the known photophysical and chemical properties of this compound, highlights the critical lack of quantitative data on its cytotoxicity and performance in live mammalian cells, and provides a conclusive assessment of its limited applicability for live-cell imaging.

Introduction

Live-cell imaging is a cornerstone of modern biological research, enabling the real-time observation of dynamic cellular processes. The selection of fluorescent probes is paramount to the success of these experiments, with ideal candidates exhibiting high brightness, photostability, and minimal cytotoxicity. This compound is a brominated derivative of fluorescein, a well-known class of fluorescent dyes.[1] While used in various biological applications, its appropriateness for live-cell imaging warrants careful scrutiny. This guide provides a comprehensive technical overview of this compound, with a focus on its photophysical characteristics, potential for phototoxicity, and the current state of knowledge regarding its use in living cells.

Photophysical and Chemical Properties of this compound

This compound is a multifunctional dye that has been used in various biological experiments to observe and analyze cellular structures.[2] Key characteristics are summarized in the table below.

PropertyDataReference
Chemical Formula C₂₁H₈Br₄O₇[3]
Molecular Weight 691.85 g/mol [3]
Molar Extinction Coeff. ~95,000 cm⁻¹M⁻¹ (for Eosin (B541160) Y)
Fluorescence Quantum Yield Data not available for this compound
Excitation Maximum (λex) Data not available for this compound
Emission Maximum (λem) Data not available for this compound
Solubility Soluble in DMSO[1]
Key Feature Photosensitizer, singlet oxygen generator[1]

The Critical Issue: Photosensitization and Phototoxicity

The most significant factor limiting the use of this compound in live-cell imaging is its nature as a potent photosensitizer. Upon excitation with light, it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1][4]

Caption: Photosensitization pathway of this compound leading to cellular damage.

Singlet oxygen is a highly reactive oxygen species (ROS) that can indiscriminately oxidize vital cellular components, including lipids, proteins, and nucleic acids.[5] This oxidative stress can lead to a range of detrimental effects, from altered signaling pathways to membrane damage and ultimately, apoptosis or necrosis.[6] Such phototoxic effects would fundamentally compromise the validity of any live-cell imaging experiment, as the observed cellular behavior would be an artifact of the imaging process itself rather than a true representation of the biological process under investigation. Studies have demonstrated that eosin and its derivatives can induce photooxidation of cell membranes.

Suitability for Live-Cell Imaging: A Critical Assessment

  • High Potential for Phototoxicity: As a potent photosensitizer, the risk of inducing cellular damage upon illumination is exceptionally high. This would lead to unreliable and artifactual results.

  • Lack of Cytotoxicity Data: There is a significant absence of published data regarding the cytotoxicity of this compound in mammalian cell lines (e.g., IC50 values). Without this information, determining a safe concentration for live-cell imaging is impossible.

  • Absence of Live-Cell Protocols: No standardized protocols for staining live mammalian cells with this compound have been found in the scientific literature. This includes crucial parameters such as optimal concentration, incubation time, and imaging conditions that minimize toxicity.

  • Unknown Cellular Uptake and Localization: The mechanisms by which mammalian cells might take up this compound and its subsequent subcellular localization are not documented. This lack of information prevents targeted imaging of specific organelles or structures.

While one study successfully used a synthesized 5-carboxyeosin-aminoallyl-dUTP to visualize DNA in living E. coli, this was a highly specialized application involving the incorporation of the dye into the genome and does not represent a general staining procedure.

Experimental Considerations and a Generic Live-Cell Imaging Workflow

For any fluorescent dye to be considered for live-cell imaging, a rigorous evaluation of its impact on cell health is necessary. The following diagram outlines a general workflow for assessing a new dye for live-cell imaging, a process for which this compound currently lacks the foundational data to proceed.

G General Workflow for Evaluating a Fluorescent Dye for Live-Cell Imaging Start Select Candidate Dye Cytotoxicity Determine Cytotoxicity (e.g., MTT, LDH assays) Establish IC50 Start->Cytotoxicity Uptake Analyze Cellular Uptake and Subcellular Localization Cytotoxicity->Uptake Staining Optimize Staining Protocol (Concentration, Incubation Time) Uptake->Staining Imaging Live-Cell Imaging (Time-lapse, Confocal) Staining->Imaging Phototoxicity Assess Phototoxicity (Cell Viability, Apoptosis Markers post-imaging) Imaging->Phototoxicity Validation Validate Biological Observations (Compare with controls, alternative probes) Phototoxicity->Validation Conclusion Suitable for Live-Cell Imaging? Validation->Conclusion Conclusion->Start Re-evaluate or Select New Dye

Caption: A logical workflow for the validation of a new fluorescent probe for live-cell imaging.

Alternatives to Eosin-Based Dyes for Live-Cell Imaging

Given the significant limitations of this compound, researchers should consider a wide array of alternative fluorescent probes specifically designed and validated for live-cell imaging. These include:

  • Genetically Encoded Probes: Fluorescent proteins (e.g., GFP, RFP, and their derivatives) can be fused to a protein of interest, allowing for highly specific and dynamic tracking with generally lower phototoxicity.

  • Organic Dyes with Low Cytotoxicity: Many commercially available dyes are optimized for live-cell applications, offering a range of spectral properties and targeting specific organelles with minimal impact on cell viability. Examples include the SYTO family of nuclear stains and various mitochondrial and membrane probes.[7]

  • Far-Red and Near-Infrared (NIR) Dyes: These probes use longer excitation wavelengths that are less energetic and cause less phototoxicity and cellular autofluorescence.[8]

Conclusion

While this compound is a recognized fluorescent compound, its strong photosensitizing properties present a major obstacle to its use in live-cell imaging. The generation of singlet oxygen upon illumination is highly likely to induce phototoxicity, leading to artifacts and compromising the scientific validity of the data. The profound lack of quantitative data on its cytotoxicity in mammalian cells, coupled with the absence of established protocols for live-cell staining, renders it an unsuitable choice for most live-cell imaging applications. Researchers are strongly advised to select from the vast array of available probes that have been specifically developed and validated for low toxicity and high performance in living systems. Further investigation into the properties of this compound would be required to identify any potential niche applications where its photosensitizing properties might be controlled or even leveraged, but for general live-cell imaging, its use is not recommended.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye commonly employed for the covalent labeling of proteins and other biomolecules. As a brominated analog of carboxyfluorescein, it functions as an effective photosensitizer and singlet oxygen generator.[1] Its succinimidyl ester derivative is highly reactive towards primary amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, forming stable amide bonds. This property makes it a valuable tool for a variety of applications, including fluorescence microscopy, immunofluorescence assays, and fluorescence resonance energy transfer (FRET) studies where eosin (B541160) can act as an acceptor for donors like fluorescein. This document provides a detailed protocol for the successful conjugation of this compound to proteins, including methods for purification and characterization of the resulting conjugate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and recommended parameters for protein labeling experiments.

Table 1: Spectroscopic Properties of Eosin

PropertyValueReference
Excitation Maximum (λex)~521 - 525 nm[2][3]
Emission Maximum (λem)~544 - 546 nm[2][3]
Molar Extinction Coefficient (ε) at ~525 nm112,000 cm⁻¹M⁻¹[4]
Recommended Antibody Concentration for Labeling≥ 2 mg/mL
Typical Molar Dye-to-Protein Ratio10:1 to 20:1
Optimal Degree of Labeling (DOL) for Antibodies2 - 10[5]

Table 2: Recommended Buffer Compositions

BufferCompositionpHNotes
Labeling Buffer0.1 M Sodium Bicarbonate8.3-8.5Amine-free. Prepare fresh.
Purification Buffer (Size-Exclusion)Phosphate-Buffered Saline (PBS)7.2-7.4
Quenching Solution1.5 M Hydroxylamine (B1172632) or 1 M Tris-HCl8.5 (Hydroxylamine), 7.4 (Tris)Optional step to terminate the reaction.

Experimental Protocols

This section outlines the detailed methodology for labeling proteins with this compound succinimidyl ester.

Preparation of Reagents
  • Protein Solution:

    • Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a final concentration of at least 2 mg/mL.

    • Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide), as these will compete with the labeling reaction. If necessary, dialyze the protein against the labeling buffer before use.

  • Dye Stock Solution:

    • Allow the vial of this compound, succinimidyl ester, to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared fresh for each labeling reaction as the succinimidyl ester is moisture-sensitive and will hydrolyze over time.

Protein Labeling Reaction
  • While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. A typical starting point is a 15:1 molar ratio of dye to protein. This ratio may need to be optimized for each specific protein to achieve the desired degree of labeling.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light. Continuous, gentle stirring is recommended throughout the incubation.

(Optional) Quenching the Reaction

To terminate the labeling reaction, you can add a quenching solution. This step is optional but can be useful to prevent further labeling or non-specific reactions.

  • Add freshly prepared 1.5 M hydroxylamine (pH 8.5) or 1 M Tris-HCl (pH 7.4) to the reaction mixture.

  • Incubate for 1 hour at room temperature with continuous stirring.

Purification of the Labeled Protein

It is crucial to remove any unconjugated dye from the labeled protein to avoid high background fluorescence in subsequent applications. Size-exclusion chromatography is a common and effective method for this purification.

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with phosphate-buffered saline (PBS) at pH 7.2-7.4.

  • Apply the reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with PBS. The labeled protein will typically be in the first colored fraction to elute from the column, as it is larger than the free dye.

  • Collect the fractions and monitor the absorbance at 280 nm (for protein) and ~525 nm (for eosin) to identify the fractions containing the purified conjugate.

Characterization of the Labeled Protein

To ensure the quality and reproducibility of your experiments, it is important to determine the degree of labeling (DOL).

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of eosin (~525 nm, A_max). Dilute the sample in PBS if the absorbance is too high.

  • Calculate the concentration of the protein using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

    • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (A₂₈₀_dye / A_max_dye). This factor corrects for the dye's contribution to the absorbance at 280 nm.[6] If not provided by the manufacturer, it should be determined empirically.

    • ε_protein: The molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For a typical IgG, this is approximately 210,000 M⁻¹cm⁻¹.[7]

  • Calculate the Degree of Labeling (DOL) using the following formula:[8]

    DOL = A_max / (ε_dye × Protein Concentration (M))

    • ε_dye: The molar extinction coefficient of this compound at its absorbance maximum (~112,000 M⁻¹cm⁻¹).

An optimal DOL for antibodies is typically between 2 and 10 to avoid issues like protein precipitation or fluorescence quenching.[5]

Visualizations

The following diagrams illustrate the key processes involved in protein labeling with this compound.

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Protein Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Dye and Protein (e.g., 15:1 molar ratio) Protein->Mix Dye This compound SE in Anhydrous DMSO/DMF Dye->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Protein Fraction SEC->Collect Spectro Spectrophotometry (A280 & Amax) Collect->Spectro Calc Calculate Degree of Labeling (DOL) Spectro->Calc

Caption: Experimental workflow for protein labeling.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor LabeledProtein Eosin-Labeled Protein of Interest Receptor->LabeledProtein Binding & Activation Kinase1 Kinase A LabeledProtein->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Signal Transduction TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression

References

Application Notes and Protocols for Conjugating 5(6)-Carboxy-eosin to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed guide for the covalent conjugation of 5(6)-Carboxy-eosin to antibodies. Eosin (B541160), a brominated analog of fluorescein, serves as a potent photosensitizer and fluorescent label.[1] The conjugation process is critical for a variety of applications, including fluorescence microscopy, flow cytometry, and the development of antibody-drug conjugates. The most common and robust method for this conjugation involves the reaction of an amine-reactive derivative of the dye with primary amines on the antibody.[2][3]

The protocol described here primarily focuses on the use of N-hydroxysuccinimide (NHS) esters, which are highly reactive towards the primary amino groups of lysine (B10760008) residues and the N-terminus of the antibody, forming a stable amide bond.[3][] This method is favored for its high efficiency, selectivity, and the stability of the resulting conjugate under physiological conditions.[]

Principle of Conjugation

The conjugation strategy relies on a two-step conceptual process, which is often simplified by using a pre-activated dye.

  • Activation of Carboxylic Acid: The carboxylic acid group on the this compound molecule is activated to form a highly reactive N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide (B86325) reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[][5] Many commercial suppliers provide the dye in this pre-activated, more stable NHS-ester form (e.g., this compound N-succinimidyl ester).[]

  • Amine Reaction (Amide Bond Formation): The antibody, which possesses several accessible primary amine groups on its surface (primarily from lysine residues), is introduced to the activated eosin-NHS ester.[3] The nucleophilic primary amine attacks the NHS ester, displacing the NHS group and forming a stable, covalent amide bond that links the eosin dye to the antibody.[] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[3][]

cluster_activation Step 1: Activation of Carboxy-eosin cluster_conjugation Step 2: Conjugation to Antibody Eosin_COOH This compound (Carboxylic Acid) EDC_NHS + EDC / NHS Eosin_COOH->EDC_NHS Eosin_NHS Eosin-NHS Ester (Amine-Reactive) EDC_NHS->Eosin_NHS Conjugate Eosin-Antibody Conjugate (Stable Amide Bond) Eosin_NHS->Conjugate + Antibody-NH2 Antibody_NH2 Antibody (Lysine Primary Amine) NHS_leaving NHS (byproduct) Conjugate->NHS_leaving

Caption: Chemical pathway for antibody conjugation.

Materials and Reagents

ReagentSpecification
AntibodyPurified, BSA- and gelatin-free. Concentration: 2-10 mg/mL.[7]
This compound, N-succinimidyl esterAmine-reactive dye. Store desiccated at -20°C.
Conjugation Buffer100 mM Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5. Must be free of primary amines (e.g., Tris, Glycine).[7][8]
Anhydrous SolventDimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
Quenching Solution1 M Tris-HCl or Hydroxylamine, pH 8.5.
Purification ColumnSize-exclusion chromatography (SEC) column, e.g., Sephadex G-25.[7]
Storage BufferPhosphate-Buffered Saline (PBS), pH 7.4, with a protein stabilizer (e.g., BSA) and preservative (e.g., NaN3).

Experimental Protocols

The following protocol outlines the steps for preparing the reagents, performing the conjugation, and purifying the final product.

G A 1. Antibody Preparation (Buffer Exchange) C 3. Conjugation Reaction (Mix Antibody and Dye) A->C B 2. Dye Preparation (Dissolve in DMSO/DMF) B->C D 4. Reaction Quenching (Add Tris or Hydroxylamine) C->D Incubate 1-2h, RT E 5. Conjugate Purification (Size-Exclusion Chromatography) D->E F 6. Characterization (Determine Degree of Labeling) E->F

Caption: Experimental workflow for antibody conjugation.

Protocol 4.1: Antibody Preparation

  • If the antibody is in a buffer containing primary amines (like Tris or glycine) or stabilizers like BSA, it must be purified.[2][7]

  • Perform buffer exchange into the Conjugation Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3) using dialysis or a desalting column.[9]

  • Adjust the final antibody concentration to be within the optimal range of 2-10 mg/mL.[7] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[7]

  • Determine the precise antibody concentration by measuring its absorbance at 280 nm (A280). For a typical IgG, an absorbance of 1.4 corresponds to a concentration of 1 mg/mL.

Protocol 4.2: Dye Preparation

  • Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[2] Vortex thoroughly to ensure complete dissolution.

Protocol 4.3: Conjugation Reaction

  • Calculate the required volume of dye solution. The optimal molar ratio of dye to antibody can vary, but a starting point of a 10:1 to 20:1 molar excess of dye is recommended.[10]

    • Calculation Example:

      • Antibody (IgG): 1 mg at 150,000 g/mol = 6.67 nmol

      • Target 10x molar excess: 66.7 nmol of dye

      • Eosin-NHS ester MW: ~780 g/mol (check supplier data)

      • Mass of dye needed: 66.7 nmol * 780 g/mol = 52 µg

      • Volume from 10 mg/mL stock: 5.2 µL

  • While gently stirring, add the calculated volume of dye solution dropwise to the antibody solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2] Alternatively, the reaction can proceed overnight at 4°C.[8]

Protocol 4.4: Purification of the Conjugate

  • After incubation, quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS-ester groups.[10] Incubate for an additional 15-30 minutes.

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.4).[7]

  • Load the reaction mixture onto the column.

  • Elute the conjugate with PBS. The labeled antibody, being larger, will elute first as a colored fraction. The smaller, unbound dye molecules will be retained longer and elute in later fractions.

  • Collect the initial colored fractions containing the purified antibody-eosin conjugate.

Characterization: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter for ensuring conjugate quality and reproducibility.[11][12] An optimal DOL for antibodies is typically between 2 and 10.[7][11]

Protocol 5.1: Spectrophotometric DOL Calculation

  • Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the absorbance maximum for eosin (~524 nm, A_max).[13][14] If the absorbance is too high (>2.0), dilute the sample and account for the dilution factor.[11][13]

  • Calculate the concentration of the dye using the Beer-Lambert law.

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.

  • The DOL is the molar ratio of the dye to the protein.

Calculation Formulas:

  • Protein Concentration (M): [Protein] = (A_280 - (A_max * CF)) / ε_protein where:

    • A_280: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the dye's λ_max.

    • CF: Correction Factor (A_280 / A_max of the free dye).

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[11]

  • Dye Concentration (M): [Dye] = A_max / ε_dye where:

    • ε_dye: Molar extinction coefficient of the dye at its λ_max.

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

ParameterValue for IgGValue for this compound
Molar Extinction Coefficient (ε) at λ_max210,000 M⁻¹cm⁻¹ (at 280 nm)[11]~80,000 M⁻¹cm⁻¹ (at ~524 nm)
Correction Factor (CF) at 280 nmN/A~0.20
Recommended DOL2 - 10[7][11]N/A

(Note: Exact values for the dye's extinction coefficient and correction factor should be obtained from the supplier's technical data sheet.)

Storage

Store the purified eosin-antibody conjugate in a suitable buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols for Eosin-Based Dyes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of eosin-based fluorescent dyes in flow cytometry, a powerful technique for single-cell analysis. The following sections detail the applications of two key derivatives of 5(6)-Carboxy-eosin: 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) for cell proliferation analysis and Eosin-5'-maleimide (EMA) for the diagnosis of red blood cell membrane disorders. While this compound itself is a fluorescent molecule, its derivatives are more commonly employed in flow cytometry due to their specific cellular retention and reactivity mechanisms.

Section 1: Cell Proliferation Analysis using 5(6)-Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE)

Application: Monitoring cell division in vitro and in vivo.

CFSE is a cell-permeable dye that is widely used to track cell proliferation.[1][2] Upon entering a viable cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and membrane-impermeant.[1][2] The succinimidyl ester group covalently binds to intracellular proteins, ensuring the dye is retained within the cell.[1][2] With each cell division, the CFSE fluorescence is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity.[3] This allows for the visualization of multiple generations of cell proliferation by flow cytometry.[3]

Quantitative Data Summary
ParameterValueReference
Excitation Maximum ~498 nm[2]
Emission Maximum ~517 nm[2]
Recommended Laser Line 488 nm (Blue Laser)[2]
Common Emission Filter FITC channel[2]
Typical Staining Concentration 0.5 - 10 µM[1]
Incubation Time 5 - 10 minutes[1]
Incubation Temperature Room Temperature or 37°C[1]
Experimental Protocol: CFSE Staining for Cell Proliferation

Materials:

  • Cells of interest (e.g., lymphocytes, cell lines)

  • 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium

  • Flow cytometry tubes

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of your target cells.

    • Wash the cells once with PBS to remove any residual serum.

    • Resuspend the cells at a concentration of 1 x 106 to 1 x 107 cells/mL in pre-warmed (37°C) PBS.

  • CFSE Staining:

    • Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).

    • Dilute the CFSE stock solution in PBS to a 2X working concentration (e.g., if the final desired concentration is 5 µM, prepare a 10 µM solution).

    • Add an equal volume of the 2X CFSE working solution to the cell suspension. Mix immediately and thoroughly by gentle vortexing to ensure uniform staining.

    • Incubate the cells for 5-10 minutes at 37°C or room temperature, protected from light.[1]

  • Washing:

    • To stop the staining reaction, add 5 volumes of cold complete cell culture medium (containing serum) and incubate on ice for 5 minutes. The serum proteins will quench the unbound CFSE.

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with complete cell culture medium.

  • Cell Culture and Analysis:

    • Resuspend the CFSE-labeled cells in complete culture medium and proceed with your experimental treatment to induce proliferation.

    • At desired time points, harvest the cells.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser, collecting the fluorescence signal in the FITC channel.

    • Unstained cells should be used as a negative control to set the background fluorescence. A sample of stained, undivided cells (analyzed shortly after staining) will represent generation 0.

CFSE_Proliferation_Workflow cluster_prep Cell Preparation cluster_staining CFSE Staining cluster_wash Washing cluster_analysis Culture & Analysis cell_suspension Single-Cell Suspension wash1 Wash with PBS cell_suspension->wash1 resuspend Resuspend in PBS wash1->resuspend add_cfse Add CFSE Solution resuspend->add_cfse incubate_stain Incubate (5-10 min) add_cfse->incubate_stain quench Quench with Medium incubate_stain->quench centrifuge1 Centrifuge quench->centrifuge1 wash2 Wash x2 centrifuge1->wash2 culture Culture & Proliferation wash2->culture harvest Harvest Cells culture->harvest facs Flow Cytometry Analysis harvest->facs

Workflow for CFSE-based cell proliferation analysis.

Section 2: Red Blood Cell Membrane Disorder Analysis using Eosin-5'-Maleimide (EMA)

Application: Diagnosis of hereditary spherocytosis and other red blood cell membrane defects.

Eosin-5'-maleimide (EMA) is a fluorescent dye used in a diagnostic flow cytometry test to identify red blood cell (RBC) membrane disorders, particularly hereditary spherocytosis (HS).[4][5] The principle of the test is based on the covalent binding of EMA to the lysine-430 residue on the first extracellular loop of Band 3 protein, a major transmembrane protein in the RBC membrane.[4][5] A deficiency or alteration of Band 3 protein, as is common in HS, results in reduced EMA binding and consequently, a decrease in the mean fluorescence intensity (MFI) of the stained RBCs compared to healthy controls.[5][6]

Quantitative Data Summary
ParameterValueReference
Target Protein Band 3 (specifically lysine-430)[4][5]
Typical Sample Whole blood collected in EDTA[5]
EMA Concentration 0.5 mg/mL stock solution[5]
Incubation Time 1 hour[5]
Incubation Temperature Room Temperature[5]
Analysis Parameter Mean Channel Fluorescence (MCF) Ratio (Patient/Control)[7]
Experimental Protocol: EMA Staining for Red Blood Cell Analysis

Materials:

  • Patient and healthy control whole blood samples (EDTA anticoagulant)

  • Eosin-5'-maleimide (EMA)

  • Phosphate-Buffered Saline (PBS)

  • PBS with 0.5% Bovine Serum Albumin (BSA)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Sample Preparation:

    • For each patient sample, a healthy control sample should be processed in parallel.[8]

    • Add 100 µL of whole blood to a flow cytometry tube containing 2 mL of PBS.

    • Wash the red blood cells by centrifuging, decanting the supernatant, and resuspending in PBS.

  • EMA Staining:

    • To the washed RBCs, add 25 µL of a 0.5 mg/mL EMA solution.[5]

    • Incubate the tubes in the dark at room temperature for 1 hour.[5]

  • Washing:

    • After incubation, wash the labeled RBCs three times with PBS containing 0.5% BSA to remove unbound dye.[6]

  • Flow Cytometry Analysis:

    • Resuspend the final RBC pellet in an appropriate volume of PBS with 0.5% BSA for flow cytometric analysis.[6]

    • Acquire at least 50,000 events on the flow cytometer.[5]

    • Analyze the mean channel fluorescence (MCF) of the EMA-stained cells.

    • Calculate the ratio of the patient's MCF to the healthy control's MCF. A significantly reduced ratio is indicative of a red blood cell membrane disorder like hereditary spherocytosis.

EMA_Binding_Test_Workflow cluster_prep Sample Preparation cluster_staining EMA Staining cluster_wash Washing cluster_analysis Analysis blood_sample Whole Blood (Patient & Control) wash_rbc Wash RBCs with PBS blood_sample->wash_rbc add_ema Add EMA Solution wash_rbc->add_ema incubate_ema Incubate (1 hour, dark) add_ema->incubate_ema wash_post_stain Wash x3 with PBS/BSA incubate_ema->wash_post_stain resuspend_final Resuspend for Analysis wash_post_stain->resuspend_final facs_ema Flow Cytometry Analysis resuspend_final->facs_ema calculate_ratio Calculate MCF Ratio facs_ema->calculate_ratio

Workflow for the EMA binding test for RBC disorders.

Signaling Pathways and Logical Relationships

The applications described above are based on direct cellular or protein labeling rather than the interrogation of complex signaling pathways.

  • CFSE Proliferation Assay: The underlying principle is the physical partitioning of the dye during cell division. This is a direct measure of a biological process rather than a signaling cascade.

Proliferation_Logic parent_cell Parent Cell (High CFSE) division1 Cell Division 1 parent_cell->division1 gen1_cells Generation 1 Cells (1/2 CFSE) division1->gen1_cells division2 Cell Division 2 gen1_cells->division2 gen2_cells Generation 2 Cells (1/4 CFSE) division2->gen2_cells division3 ... gen2_cells->division3

Logical diagram of CFSE dilution with cell division.
  • EMA Binding Test: This assay is based on a direct molecular interaction between the EMA dye and the Band 3 protein on the red blood cell surface. A defect in the protein leads to a reduced signal.

EMA_Binding_Logic cluster_healthy Healthy RBC cluster_diseased Diseased RBC (e.g., HS) band3_normal Normal Band 3 Protein ema_binding_normal High EMA Binding band3_normal->ema_binding_normal mcf_normal Normal Mean Fluorescence ema_binding_normal->mcf_normal band3_defective Defective/Deficient Band 3 ema_binding_reduced Reduced EMA Binding band3_defective->ema_binding_reduced mcf_reduced Reduced Mean Fluorescence ema_binding_reduced->mcf_reduced

Logical relationship in the EMA binding test.

References

Application Notes and Protocols for 5(6)-Carboxy-eosin in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5(6)-Carboxy-eosin for immunofluorescence (IF) staining. This document outlines the dye's properties, offers detailed protocols for antibody conjugation and immunofluorescence staining of both cultured cells and tissue sections, and includes diagrams to illustrate key workflows and a relevant biological pathway.

Introduction to this compound

This compound is a brominated analog of carboxyfluorescein, functioning as a versatile fluorescent dye. Its chemical structure, featuring a carboxylic acid group, allows for covalent conjugation to primary amines on proteins, such as antibodies, through the formation of a stable amide bond. This makes it a valuable tool for a variety of biological applications, including immunofluorescence microscopy, where it is used to visualize the localization of specific proteins within cells and tissues.[1] Notably, this compound also acts as a photosensitizer, generating singlet oxygen at a rate 19 times greater than that of fluorescein.

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its performance characteristics in immunofluorescence applications.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Molecular Weight~692.0 g/mol (for the free acid)
Excitation Maximum (λex)~522 nmN/A
Emission Maximum (λem)~545 nmN/A
SolubilitySoluble in DMSO and DMF
Reactive GroupCarboxylic AcidN/A

Table 2: Performance Characteristics of Carboxyfluorescein Conjugates

ParameterUnconjugated 5(6)-Carboxyfluorescein5(6)-Carboxyfluorescein-Protein ConjugateReference
Fluorescence Quantum Yield (Φ)0.930.48[2]
PhotostabilityModerateGenerally lower than the free dye[2]

Experimental Protocols

Protocol 1: Conjugation of this compound, NHS ester to an Antibody

This protocol describes the conjugation of a this compound N-hydroxysuccinimide (NHS) ester to an antibody. The NHS ester reacts with primary amines on the antibody to form a stable amide linkage.

Materials:

  • Antibody (free of amine-containing stabilizers like BSA or glycine)

  • This compound, NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL. If the antibody is in a buffer containing amines, it must be dialyzed against the conjugation buffer.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound, NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution. A common starting point is a 10:1 molar excess of dye to antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to stop the reaction by quenching any unreacted NHS ester.

  • Purification:

    • Separate the conjugated antibody from the unconjugated dye and quenching buffer using a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be the first colored fractions to elute.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~522 nm).

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines the steps for immunofluorescently staining adherent cells grown on coverslips using a this compound conjugated primary antibody (direct immunofluorescence).

Materials:

  • Cells grown on sterile coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)

  • This compound conjugated primary antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Cell Culture and Preparation:

    • Seed cells onto sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the this compound conjugated primary antibody to the predetermined optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with appropriate filters for this compound (Excitation: ~522 nm, Emission: ~545 nm) and the counterstain.

Protocol 3: Immunofluorescence Staining of Paraffin-Embedded Tissue Sections

This protocol provides a method for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections using an indirect immunofluorescence approach with a this compound conjugated secondary antibody.

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal serum in PBS)

  • Unconjugated primary antibody

  • This compound conjugated secondary antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

  • Coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in boiling Antigen Retrieval Buffer for 10-20 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with deionized water.

  • Permeabilization:

    • Incubate slides with Permeabilization Buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound conjugated secondary antibody in Blocking Buffer.

    • Incubate slides with the secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Wash slides three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Follow steps 7 and 8 from Protocol 2.

  • Imaging:

    • Visualize the staining as described in Protocol 2.

Mandatory Visualizations

Antibody Conjugation Workflow

Antibody_Conjugation_Workflow A Purified Antibody (in amine-free buffer) C Conjugation Reaction (pH 8.3-8.5, RT, 1-2h) A->C B This compound, NHS ester (dissolved in DMSO) B->C D Quenching (Tris or Glycine) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Degree of Labeling) E->F G Storage (4°C or -20°C, protected from light) F->G

Caption: Workflow for conjugating this compound to an antibody.

Immunofluorescence Staining Workflow (Indirect)

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps A Fixation (e.g., 4% PFA) B Permeabilization (e.g., Triton X-100) A->B C Blocking (e.g., BSA) B->C D Primary Antibody Incubation C->D E Wash D->E F This compound Secondary Antibody Incubation E->F G Wash F->G H Counterstain (Optional) (e.g., DAPI) G->H I Mounting H->I J Imaging I->J

Caption: General workflow for indirect immunofluorescence staining.

NF-κB Signaling Pathway Visualization

NFkB_Signaling cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / IL-1 Receptor Receptor Complex Stimulus->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (Translocation) NFkB->NFkB_nuc translocates DNA Target Gene Expression (Inflammation, Survival) NFkB_nuc->DNA activates

Caption: Simplified NF-κB signaling pathway showing protein translocation.

References

Application Notes and Protocols for Labeling Oligonucleotides with 5(6)-Carboxy-eosin NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the covalent labeling of amino-modified oligonucleotides with 5(6)-Carboxy-eosin N-hydroxysuccinimide (NHS) ester. Eosin (B541160), a xanthene dye, is a bright fluorescent label commonly used in a variety of biological applications due to its strong absorption and fluorescence emission in the green portion of the spectrum. The NHS ester reactive group allows for efficient and stable conjugation to primary aliphatic amino groups, which can be introduced at the 5', 3', or internal positions of an oligonucleotide.

Eosin-labeled oligonucleotides are valuable tools in molecular biology, diagnostics, and drug development.[1] Key applications include their use as probes in fluorescence in situ hybridization (FISH), components in fluorescence resonance energy transfer (FRET) assays, and for tracking oligonucleotide localization and uptake in cells.[2][3][4] The protocols outlined below provide a framework for successful labeling, purification, and characterization of these important research reagents.

Data Presentation

Table 1: General Parameters for NHS Ester Labeling of Amino-Modified Oligonucleotides

ParameterRecommended Range/ValueNotes
Oligonucleotide Concentration 1 mM in bufferHigher concentrations can improve reaction kinetics.
NHS Ester Molar Excess 5-10 foldA higher excess may be needed for less reactive amines or if the NHS ester is prone to hydrolysis.[5]
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium Borate (B1201080)The pH should be maintained between 8.0 and 9.0 for optimal reaction efficiency.[5] Amine-containing buffers like Tris are not suitable.[6]
Reaction Solvent Anhydrous DMF or DMSOThe NHS ester should be dissolved in a small volume of anhydrous solvent before adding to the aqueous oligonucleotide solution.[5]
Reaction Temperature Room Temperature (20-25°C)Reactions can be performed at 4°C overnight to minimize NHS ester hydrolysis.[7]
Reaction Time 1-3 hoursReaction progress can be monitored by HPLC. Most reactions are complete within 30 minutes.[6]

Table 2: Stability of Labeled and Unlabeled Oligonucleotides

Storage ConditionFormApproximate Shelf-Life
-20°CDry or in TE Buffer> 2 years[8]
4°CIn TE Buffer~ 1 year
Room TemperatureIn TE Buffer~ 3-6 months
-20°C (in aliquots)In nuclease-free water or bufferRecommended to avoid multiple freeze-thaw cycles.[9][10]

Note: Dye-labeled oligonucleotides, including those labeled with eosin, should be protected from light to prevent photobleaching.[8][9][10]

Experimental Protocols

Preparation of Reagents

a. Amino-Modified Oligonucleotide:

  • Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be purified prior to labeling. This can be achieved by ethanol (B145695) precipitation or dialysis against the labeling buffer.[6]

b. This compound NHS Ester Stock Solution:

  • Immediately before use, dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[11]

  • Protect the stock solution from light.

c. Labeling Buffer:

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[5]

  • Alternatively, a 0.1 M sodium borate buffer, pH 8.5, can be used.[12]

  • Ensure the buffer is prepared with nuclease-free water.

Labeling Reaction
  • In a microcentrifuge tube, combine the following:

    • Amino-modified oligonucleotide solution (1 mM)

    • 10X Labeling Buffer (to a final concentration of 1X)

    • Nuclease-free water to adjust the final volume.

  • Add the appropriate volume of the this compound NHS ester stock solution to achieve a 5-10 fold molar excess over the oligonucleotide.[5]

  • Vortex the reaction mixture gently and incubate at room temperature for 1-3 hours in the dark.[6]

Purification of the Labeled Oligonucleotide

It is crucial to remove the unreacted NHS ester and any hydrolyzed dye from the labeled oligonucleotide. Several methods can be employed:

a. Ethanol Precipitation (for bulk removal of free dye):

  • Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the reaction mixture.

  • Add 2.5-3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.

  • Air-dry the pellet and resuspend in nuclease-free water or a suitable buffer.

b. Gel Filtration Chromatography:

  • Use a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

  • Load the reaction mixture onto the column.

  • The labeled oligonucleotide will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Collect fractions and monitor the absorbance at 260 nm (oligonucleotide) and the absorbance maximum of eosin (around 524 nm).

c. High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase HPLC (RP-HPLC) is a highly effective method for purifying labeled oligonucleotides.

  • Use a C18 column and a gradient of an organic solvent (e.g., acetonitrile) in a suitable aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • The more hydrophobic, labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.

  • Collect the peak corresponding to the labeled product and lyophilize.

Characterization of the Labeled Oligonucleotide

a. Spectrophotometric Analysis:

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and the absorbance maximum for eosin (A_dye).

  • The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.

  • The concentration of the dye can be calculated using the extinction coefficient of eosin at its absorbance maximum.

  • A correction factor may be needed to account for the dye's absorbance at 260 nm.

b. Calculation of Degree of Labeling (DOL): The DOL, or the dye-to-oligonucleotide ratio, can be estimated using the following formula:

DOL = (A_dye / ε_dye) / [(A260 - A_dye * CF) / ε_oligo]

Where:

  • A_dye = Absorbance of the dye at its maximum wavelength

  • ε_dye = Molar extinction coefficient of the dye at its maximum wavelength

  • A260 = Absorbance at 260 nm

  • CF = Correction factor (A260 of the dye / A_dye of the dye)

  • ε_oligo = Molar extinction coefficient of the oligonucleotide at 260 nm

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a Fluorescence In Situ Hybridization (FISH) experiment, a common application for eosin-labeled oligonucleotides.

FISH_Workflow Workflow for Fluorescence In Situ Hybridization (FISH) cluster_prep Probe and Sample Preparation cluster_hybridization Hybridization cluster_detection Washing and Detection cluster_analysis Data Analysis Oligo_Labeling Oligonucleotide Labeling (with Eosin NHS Ester) Probe_Purification Probe Purification Oligo_Labeling->Probe_Purification Denaturation Denaturation of Probe and Target DNA Probe_Purification->Denaturation Sample_Prep Sample Preparation (Fixation & Permeabilization) Sample_Prep->Denaturation Hybridization Hybridization Denaturation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Imaging Fluorescence Microscopy Counterstaining->Imaging Image_Analysis Image Analysis Imaging->Image_Analysis Interpretation Interpretation of Results Image_Analysis->Interpretation

Caption: A flowchart illustrating the key steps in a Fluorescence In Situ Hybridization (FISH) experiment.

References

Application Notes and Protocols: 5(6)-Carboxy-eosin in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye belonging to the xanthene class, characterized by its bright green fluorescence and a reactive carboxylic acid group. This functional group allows for its conjugation to a wide array of biomolecules, making it a valuable tool in fluorescence microscopy for visualizing cellular structures, tracking molecules, and probing physiological parameters. Its utility is further expanded by its pH-sensitive fluorescence and its properties as a photosensitizer. These application notes provide detailed protocols and quantitative data for the effective use of this compound in various fluorescence microscopy applications.

Photophysical and Chemical Properties

A comprehensive understanding of the photophysical properties of this compound is crucial for designing and interpreting fluorescence microscopy experiments. The following table summarizes key quantitative data for the dye.

PropertyValueReference
Excitation Maximum (λex) ~522 nm
Emission Maximum (λem) ~545 nm
Molar Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹ at pH 9.0
Quantum Yield (Φ) High (similar to fluorescein, ~0.9)
pKa ~3.5 - 4.5
Solubility Soluble in DMSO and aqueous buffers at pH > 6
Molecular Weight 682.08 g/mol

Key Applications & Protocols

Intracellular pH Measurement

The fluorescence intensity of this compound is sensitive to pH, making it a useful indicator for measuring intracellular pH (pHi). For intracellular applications, its membrane-permeant diacetate form, this compound diacetate, is often used. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the fluorescent and pH-sensitive form of the dye.

Experimental Protocol: Ratiometric Measurement of Intracellular pH

This protocol outlines the steps for loading cells with this compound diacetate and performing ratiometric fluorescence imaging to determine pHi. Ratiometric imaging corrects for variations in dye concentration, cell path length, and excitation intensity.

Materials:

  • This compound diacetate

  • Pluronic F-127

  • DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Calibration buffers of known pH (containing nigericin (B1684572) and high K⁺)

  • Adherent or suspension cells

  • Fluorescence microscope with appropriate filter sets for dual-excitation or dual-emission ratiometry.

Protocol:

  • Prepare a 1-5 mM stock solution of this compound diacetate in anhydrous DMSO. Store protected from light at -20°C.

  • Prepare a loading buffer: Dilute the stock solution into HBSS to a final concentration of 1-10 µM. To aid in dye solubilization, pre-mix the stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting in HBSS.

  • Cell Loading:

    • For adherent cells, wash the cells twice with HBSS.

    • Incubate the cells in the loading buffer at 37°C for 30-60 minutes.

    • Wash the cells twice with warm HBSS to remove extracellular dye.

    • Add fresh HBSS to the cells for imaging.

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope.

    • For dual-excitation ratiometry, sequentially excite the sample at two different wavelengths (e.g., 490 nm and 440 nm for carboxyfluorescein derivatives) while collecting the emission at a single wavelength (e.g., 535 nm).

    • For dual-emission ratiometry, excite at a single wavelength and collect emission at two different wavelengths.

    • Acquire images at both excitation/emission settings.

  • Calibration:

    • To generate a calibration curve, treat the loaded cells with calibration buffers of varying known pH values (e.g., pH 5.5, 6.5, 7.5, 8.5).

    • These buffers should contain a high concentration of potassium (to clamp the membrane potential) and an ionophore such as nigericin (10 µM) to equilibrate the intracellular and extracellular pH.

    • Acquire ratiometric images for each calibration buffer.

    • Plot the ratio of fluorescence intensities against the corresponding pH values to generate a standard curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities from the experimental samples.

    • Determine the intracellular pH by interpolating this ratio on the calibration curve.

Workflow for Intracellular pH Measurement

G prep Prepare Dye Loading Solution (this compound diacetate in HBSS) load Load Cells with Dye (37°C, 30-60 min) prep->load wash Wash Cells to Remove Extracellular Dye load->wash image Acquire Dual-Wavelength Fluorescence Images wash->image analyze Calculate Fluorescence Ratio and Determine pHi image->analyze calibrate Perform In Situ Calibration (Nigericin/High K+ Buffers) calibrate->analyze

Caption: Workflow for intracellular pH measurement using this compound diacetate.

Labeling of Proteins and Other Biomolecules

The carboxylic acid group of this compound can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable amide bonds. This allows for the fluorescent labeling of antibodies, peptides, and other probes for various imaging applications.

Experimental Protocol: Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for labeling proteins with this compound NHS ester. The optimal dye-to-protein ratio should be determined empirically for each specific protein.

Materials:

  • This compound, N-hydroxysuccinimide ester

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal filtration devices

Protocol:

  • Prepare the protein solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare the dye stock solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add a calculated amount of the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein can be varied from 5:1 to 20:1 to achieve the desired degree of labeling.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer or use centrifugal filtration devices to remove the free dye.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Measure the absorbance of the conjugate at the excitation maximum of the dye (~522 nm) and at 280 nm.

    • Calculate the degree of labeling (DOL) using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the dye's excitation maximum, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, ε_dye is the molar extinction coefficient of the dye at its excitation maximum, and CF is the correction factor for the dye's absorbance at 280 nm.

  • Storage: Store the labeled protein at 4°C or -20°C, protected from light.

Protein Labeling Workflow

G protein_prep Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (1-2 hours, RT) protein_prep->conjugation dye_prep Prepare Dye Stock Solution (Carboxy-eosin NHS in DMSO) dye_prep->conjugation purification Purify Conjugate (Size-exclusion/Dialysis) conjugation->purification characterization Characterize Conjugate (DOL calculation) purification->characterization storage Store Labeled Protein characterization->storage

Caption: Workflow for labeling proteins with this compound NHS ester.

Fluorescence Resonance Energy Transfer (FRET) Microscopy

This compound can serve as a donor or acceptor in a FRET pair to study molecular interactions. Its spectral properties make it a suitable partner for red-emitting fluorophores like Cy3 or TAMRA when used as a donor.

Experimental Protocol: Sensitized Emission FRET Microscopy

This protocol describes a method for detecting FRET between a this compound labeled molecule (donor) and a red-emitting fluorophore labeled molecule (acceptor) using sensitized emission.

Materials:

  • Cells expressing or labeled with the donor- and acceptor-tagged molecules.

  • Fluorescence microscope equipped with filter sets for the donor, acceptor, and FRET channels.

Protocol:

  • Sample Preparation: Prepare cells co-expressing or co-labeled with the donor (this compound) and acceptor fluorophores. Include control samples with only the donor and only the acceptor.

  • Image Acquisition:

    • Donor Channel: Excite with the donor excitation wavelength (~520 nm) and collect emission at the donor emission wavelength (~545 nm).

    • Acceptor Channel: Excite with the acceptor excitation wavelength and collect emission at the acceptor emission wavelength.

    • FRET Channel (Sensitized Emission): Excite with the donor excitation wavelength (~520 nm) and collect emission at the acceptor emission wavelength.

  • Correction for Spectral Bleed-through:

    • Image the donor-only sample using the FRET channel settings to determine the donor bleed-through.

    • Image the acceptor-only sample using the FRET channel settings to determine the acceptor cross-excitation.

  • FRET Analysis:

    • Calculate the corrected FRET (cFRET) signal by subtracting the donor bleed-through and acceptor cross-excitation from the raw FRET image.

    • Various FRET efficiency calculation methods can be applied to the corrected images.

FRET Sensitized Emission Logic

G cluster_0 Excitation cluster_1 Emission donor_ex Donor Excitation (~520 nm) donor_em Donor Emission (~545 nm) donor_ex->donor_em No FRET acceptor_em Acceptor Emission (Sensitized) donor_ex->acceptor_em FRET Occurs

Caption: Logic of FRET sensitized emission with this compound as the donor.

Concluding Remarks

This compound is a robust and versatile fluorescent probe with broad applications in fluorescence microscopy. Its utility in measuring intracellular pH, labeling biomolecules, and as a FRET partner makes it an invaluable tool for cell biologists and drug development professionals. The protocols provided here serve as a starting point for the successful implementation of this dye in various experimental contexts. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.

5(6)-Carboxy-eosin as a pH Indicator in Biological Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a brominated analog of carboxyfluorescein, a fluorescent dye that exhibits pH-dependent spectral properties.[1] This characteristic allows it to serve as a pH indicator in various biological applications, including the measurement of intracellular pH (pHi).[2] Its utility in biological research stems from its ability to be introduced into cells, often as a membrane-permeant diacetate acetoxymethyl (AM) ester, and its subsequent fluorescence changes in response to alterations in the local hydrogen ion concentration. While newer generations of pH indicators are now more commonly used, an understanding of the principles and application of classic dyes like this compound remains valuable for certain experimental contexts and for interpreting historical data.

Principle of pH Measurement

The fluorescence of this compound is sensitive to pH. Changes in the protonation state of the molecule alter its electronic configuration, leading to shifts in its excitation and emission spectra. Generally, for fluorescein-based dyes, fluorescence intensity increases with increasing pH (alkalinity).[3][4][5] By measuring the fluorescence intensity at one or more wavelengths, it is possible to determine the pH of the surrounding medium. For more accurate measurements, a ratiometric approach is often employed, where the ratio of fluorescence intensities at two different excitation or emission wavelengths is calculated. This method helps to correct for variations in dye concentration, photobleaching, and instrument sensitivity.

Physicochemical and Spectral Properties

Quantitative data for this compound is not as readily available as for more modern dyes. The following data is a composite based on information for the closely related compound Eosin Y and the parent compound carboxyfluorescein.[3][4][6] It is strongly recommended that users perform their own calibration experiments to determine the precise spectral properties of this compound in their specific experimental system.

PropertyValueNotes
pKa ~6.4Estimated based on carboxyfluorescein. The actual pKa in the intracellular environment may vary.[6]
Excitation Wavelength (pH-sensitive) ~525 nmBased on Eosin Y.[6]
Emission Wavelength ~546 nmBased on Eosin Y.[6]
Solubility Soluble in DMSO[1]
Form Solid[1]

Table 1: Estimated Physicochemical and Spectral Properties of this compound.

pHRelative Fluorescence IntensityEmission Maximum (nm)
5.0LowRed-shifted
6.0Intermediate-
7.0High-
8.0Very HighBlue-shifted

Table 2: Expected pH-Dependent Fluorescence Changes of this compound (Qualitative). Based on the behavior of Eosin Y, a red shift in the emission peak is expected at more acidic pH, while the overall fluorescence intensity increases with alkalinity.[3][4]

Experimental Protocols

Protocol 1: In Vitro pH Titration of this compound

This protocol describes how to determine the pH-dependent spectral properties of this compound in a cell-free system.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • A series of pH calibration buffers (e.g., citrate, phosphate, borate) covering a range from pH 4 to pH 9.

  • Fluorometer or microplate reader with fluorescence capabilities.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light.

  • Dilute the stock solution into each of the pH calibration buffers to a final concentration of 1-10 µM.

  • Transfer the solutions to a cuvette or a microplate.

  • Measure the fluorescence spectra:

    • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 550 nm) and scan a range of excitation wavelengths (e.g., 450-540 nm).

    • Emission Spectrum: Set the excitation wavelength to the expected maximum (e.g., 525 nm) and scan a range of emission wavelengths (e.g., 530-600 nm).

  • Plot the results: Plot fluorescence intensity versus pH at key wavelengths to determine the pKa and the optimal wavelengths for ratiometric analysis.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis Stock Prepare Stock Solution (1-10 mM in DMSO) Dilute Dilute in pH Buffers (1-10 µM) Stock->Dilute Step 1-2 Measure_Ex Measure Excitation Spectrum Dilute->Measure_Ex Step 3-4a Measure_Em Measure Emission Spectrum Dilute->Measure_Em Step 3-4b Plot Plot Intensity vs. pH Measure_Ex->Plot Step 5 Measure_Em->Plot Determine Determine pKa and Ratiometric Wavelengths Plot->Determine

In Vitro pH Titration Workflow

Protocol 2: Measurement of Intracellular pH using this compound Diacetate, AM Ester

This protocol provides a general framework for loading cells with the membrane-permeant form of the dye and performing an in situ calibration to measure intracellular pH.

Materials:

  • This compound diacetate, acetoxymethyl (AM) ester

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cells of interest cultured on coverslips or in a microplate

  • Nigericin (B1684572) (a K+/H+ ionophore)

  • High potassium calibration buffers (with known pH values from ~6.0 to 8.0, where KCl replaces NaCl)

  • Fluorescence microscope or microplate reader.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes or coverslips).

  • Dye Loading:

    • Prepare a stock solution of this compound diacetate, AM ester (1-5 mM) in anhydrous DMSO.

    • Dilute the stock solution in serum-free medium or HBSS to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells, wash with HBSS, and incubate with the dye-loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Intracellular pH Measurement:

    • Acquire fluorescence images or readings at the predetermined excitation and emission wavelengths.

    • If performing a ratiometric measurement, acquire data at two wavelength pairs and calculate the ratio.

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with high potassium calibration buffers containing nigericin (5-10 µM).

    • Incubate for 5-10 minutes at each pH to allow equilibration of intracellular and extracellular pH.

    • Measure the fluorescence ratio at each known pH value.

    • Construct a calibration curve by plotting the fluorescence ratio against pH.

    • Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.

G cluster_loading Cell Loading cluster_measurement Measurement & Calibration Culture Culture Cells Prepare_Dye Prepare Dye Loading Solution Culture->Prepare_Dye Load Incubate Cells with Dye Prepare_Dye->Load Wash Wash to Remove Excess Dye Load->Wash Measure_pHi Measure Intracellular Fluorescence Wash->Measure_pHi Calibrate Perform In Situ Calibration (Nigericin + High K+ Buffers) Measure_pHi->Calibrate Curve Generate Calibration Curve Calibrate->Curve Convert Convert Fluorescence Ratio to pH Curve->Convert

Intracellular pH Measurement Workflow

Applications in Drug Development and Research

  • Monitoring Cellular Metabolism: Changes in intracellular pH can be indicative of shifts in metabolic pathways, such as the Warburg effect in cancer cells.

  • Studying Ion Transport: The activity of ion channels and transporters that move H+ or HCO3- can be assayed by monitoring the resulting changes in intracellular pH.

  • Assessing Drug Effects: The impact of pharmacological agents on cellular pH homeostasis can be evaluated.

  • Investigating Cell Death Pathways: Apoptosis and necrosis are often associated with distinct changes in intracellular pH.

G Carboxy_Eosin This compound pHi_Measurement Intracellular pH Measurement Carboxy_Eosin->pHi_Measurement Enables Metabolism Cellular Metabolism pHi_Measurement->Metabolism Monitors Ion_Transport Ion Transport pHi_Measurement->Ion_Transport Assays Drug_Effects Drug Effects pHi_Measurement->Drug_Effects Evaluates Cell_Death Cell Death pHi_Measurement->Cell_Death Investigates

References

Application Notes: Tracking Biomolecules in Cells with 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye belonging to the xanthene class, structurally a brominated analog of carboxyfluorescein. Its utility in cellular biology stems from its ability to be covalently conjugated to biomolecules, serving as a bright fluorescent tracer for cellular imaging and analysis.[][2] The presence of a carboxylic acid group allows for its derivatization into reactive forms, such as N-hydroxysuccinimidyl (NHS) esters, which readily react with primary amines on proteins and peptides to form stable amide bonds.[][3] This property makes it a valuable tool for tracking the localization, trafficking, and dynamics of labeled biomolecules within living cells.[2][4] Furthermore, the four bromine atoms in its structure make it a potent photosensitizer and singlet oxygen generator, an attribute leveraged in fluorescence photooxidation techniques for high-resolution correlative light and electron microscopy.[5][6]

Key Applications

  • Fluorescent Labeling of Biomolecules: The primary application of this compound is the fluorescent labeling of proteins, peptides, and other amine-containing biomolecules for visualization and tracking.[]

  • Cellular Imaging: Once conjugated to a target molecule, it enables high-contrast imaging of subcellular structures and dynamic cellular processes.[]

  • Correlative Light and Electron Microscopy (CLEM): The bromine atoms in carboxy-eosin provide sufficient contrast for electron spectroscopic imaging (ESI), allowing for the localization of the fluorescent signal at the ultrastructural level.[5][7]

  • Photosensitizer: It can be used to induce localized photooxidative damage, a technique useful for studying protein function or for photodynamic therapy research.[6]

  • Biochemical Assays: Its fluorescent properties are utilized in various biochemical assays, including fluorescence spectroscopy to measure molecular dynamics and as a fluorogenic substrate for enzyme activity studies.[]

Quantitative Data

A summary of the key photophysical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C42H16Br8O14
Molecular Weight 1383.8 Da
Excitation Maximum (λex) ~520 nm
Emission Maximum (λem) ~545 nm
Reactive Group (as NHS ester) Succinimidyl ester (reacts with primary amines)[]
Purity >98%
Solubility Soluble in DMSO

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound, Succinimidyl Ester

This protocol outlines the procedure for conjugating this compound N-hydroxysuccinimide (NHS) ester to a protein of interest.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound, succinimidyl ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • 1X Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 2-5 mg/mL.[3] Amine-containing buffers like Tris should be avoided as they will compete with the labeling reaction.

  • Prepare Dye Stock Solution: Allow the vial of this compound, SE to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[3] Vortex briefly to ensure it is fully dissolved.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1. The optimal ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., G-25) pre-equilibrated with 1X PBS.[3] The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL) (Optional): The DOL, the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for protein) and ~520 nm (for carboxy-eosin).

  • Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% and storing at -20°C.[3]

Protocol 2: Introduction of Labeled Biomolecules into Live Cells

This protocol describes a method for introducing the labeled protein into live cells using reversible plasma membrane permeabilization with Streptolysin O (SLO).

Materials:

  • Live cells cultured on coverslips

  • This compound labeled protein

  • Streptolysin O (SLO)

  • Complete cell culture medium

  • Wash buffers (e.g., HBSS)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

  • Permeabilization: Wash the cells with a suitable buffer. Incubate the cells with a pre-determined concentration of SLO at 37°C for 5-10 minutes to create pores in the plasma membrane.[8][9]

  • Labeling: Remove the SLO solution and immediately incubate the permeabilized cells with the this compound labeled protein (at a suitable concentration, e.g., 10-50 µg/mL) on ice for 5-10 minutes.[8][9]

  • Washing and Resealing: Wash away the excess labeled protein with cold buffer. Reseal the cell membranes by adding warm, complete culture medium, which may be supplemented with ATP and GTP, and incubate at 37°C.[8]

  • Recovery: Allow the cells to recover for at least 30-60 minutes before proceeding with imaging.

Protocol 3: Live-Cell Imaging and Data Acquisition

This protocol provides a general guideline for imaging cells containing the this compound labeled biomolecule.

Materials:

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters for Eosin (Excitation: ~520 nm, Emission: ~545 nm)

  • Live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%)

Procedure:

  • Microscope Setup: Mount the coverslip with the labeled cells in the live-cell imaging chamber on the microscope stage.

  • Cell Identification: Locate the cells using brightfield or DIC microscopy.

  • Fluorescence Imaging: Switch to the fluorescence channel for Eosin. Use the lowest possible excitation laser power and exposure time to minimize phototoxicity and photobleaching.

  • Image Acquisition: Acquire single images or time-lapse series to track the movement and localization of the labeled biomolecule. For dynamic processes, adjust the frame rate accordingly.

  • Data Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, or dynamics of the labeled biomolecule.

Visualizations

experimental_workflow cluster_prep Preparation cluster_label Labeling cluster_cell Cellular Application cluster_analysis Analysis p1 Prepare Protein Solution (pH 8.3) l1 Mix Protein and Dye (1:10 to 1:20 molar ratio) p1->l1 p2 Prepare 10 mM Carboxy-eosin SE Stock p2->l1 l2 Incubate 1-2h at RT (in dark) l1->l2 l3 Purify via Size-Exclusion Chromatography l2->l3 c1 Permeabilize Cells (e.g., with SLO) l3->c1 c2 Introduce Labeled Protein c1->c2 c3 Wash and Reseal Cell Membrane c2->c3 a1 Live-Cell Imaging (Confocal/Widefield) c3->a1 a2 Image and Data Analysis a1->a2

Caption: Experimental workflow for tracking biomolecules.

endocytosis_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm receptor Receptor clathrin_pit Clathrin-coated Pit receptor->clathrin_pit Internalization ligand Carboxy-eosin Labeled Ligand ligand->receptor Binding endosome Early Endosome clathrin_pit->endosome lysosome Lysosome endosome->lysosome Degradation recycling Recycling Endosome endosome->recycling recycling->receptor Recycling to Membrane

Caption: Tracking receptor-mediated endocytosis pathway.

References

5(6)-Carboxy-eosin: Applications and Protocols for Advanced Tissue Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye and a functional derivative of eosin (B541160), offering unique advantages for studying tissue pathology. Its chemical structure, featuring a carboxylic acid group, allows for covalent labeling of amine-containing molecules, while its brominated xanthene core provides both vibrant color for brightfield microscopy and robust fluorescence for advanced imaging techniques. This document provides detailed application notes and experimental protocols for the utilization of this compound in various histopathological and cell biology contexts.

Key Applications in Tissue Pathology

This compound is a multifunctional tool for researchers, enabling a range of applications from routine tissue staining to the investigation of specific cellular signaling pathways.

  • Fluorescent Histopathology: As a fluorescent analog to Eosin Y, this compound can be paired with nuclear stains like DRAQ5™ to create high-contrast, multiplexed images of tissue architecture. This is particularly valuable for rapid, non-destructive imaging of fresh or fixed tissues.

  • Correlative Light-Electron Microscopy (CLEM): The bromine atoms in the this compound molecule make it electron-dense, allowing for its use as a marker in CLEM to visualize newly synthesized DNA at both the light and ultrastructural levels.[1][2]

  • Investigating Calcium Signaling: An esterified form of this compound acts as a specific inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a key regulator of intracellular calcium homeostasis. This allows for the study of calcium signaling pathways and their role in various pathological conditions.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and compares its performance with the traditional Eosin Y in a rapid staining context.

ParameterThis compoundEosin YReference
Excitation Maximum (λex) ~525 nm~525 nmGeneral Knowledge
Emission Maximum (λem) ~545 nm~545 nmGeneral Knowledge
Quantum Yield Moderate to HighModerateGeneral Knowledge
Staining Time (Rapid Protocol) ~3 minutes~12 minutes[3][4]
Staining Quality (Rapid vs. Routine) Comparable to routine H&EStandard for routine H&E[3][4]
Suitability for Fluorescence ExcellentGood[5][6]
Electron Density for CLEM High (due to bromine)Low[1][2]

Experimental Protocols

Protocol 1: Fluorescent Staining of Paraffin-Embedded Tissue Sections

This protocol outlines the use of this compound in combination with a nuclear stain for fluorescent imaging of tissue sections.

Materials:

  • This compound, succinimidyl ester

  • Amine-reactive dye solubilized in anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Deparaffinization and rehydration solutions (e.g., xylene, graded ethanol (B145695) series)

  • Nuclear stain (e.g., DAPI, Hoechst, or DRAQ5™)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by passing them through a graded series of ethanol solutions (100%, 95%, 70%) to water.[7]

  • Staining:

    • Prepare a 10 µg/mL working solution of this compound succinimidyl ester in PBS.

    • Cover the tissue section with the staining solution and incubate for 1 hour at room temperature in a humidified chamber.

    • Wash the slides three times with PBS for 5 minutes each to remove unbound dye.

  • Nuclear Counterstaining:

    • Incubate the slides with a suitable nuclear stain according to the manufacturer's instructions.

    • Wash the slides twice with PBS.

  • Mounting:

    • Mount the coverslip using an antifade mounting medium.

  • Imaging:

    • Visualize the stained sections using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission: ~525/~545 nm) and the chosen nuclear stain.

Protocol 2: Inhibition of Plasma Membrane Ca2+-ATPase (PMCA) in Cultured Cells

This protocol describes the use of an esterified form of this compound to study the effects of PMCA inhibition on intracellular calcium signaling.

Materials:

  • Esterified this compound (e.g., Carboxyeosin diacetate)

  • Cultured cells of interest

  • Appropriate cell culture medium

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM)

  • Fluorescence plate reader or microscope equipped for ratiometric Ca2+ imaging

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or multi-well plate and culture to the desired confluency.

  • Loading with Ca2+ Indicator:

    • Load the cells with a fluorescent Ca2+ indicator according to the manufacturer's protocol.

  • PMCA Inhibition:

    • Prepare a stock solution of esterified this compound in DMSO.

    • Dilute the stock solution to the desired final concentration in the cell culture medium.

    • Replace the medium with the this compound containing medium and incubate for a time sufficient to allow for de-esterification and inhibition (typically 30-60 minutes).

  • Calcium Imaging:

    • Measure baseline intracellular Ca2+ levels.

    • Stimulate the cells with an agonist known to induce Ca2+ transients.

    • Record the changes in intracellular Ca2+ concentration over time. Analyze the effects of PMCA inhibition on the amplitude, frequency, and decay kinetics of the Ca2+ signals.[8]

Visualizations

G cluster_0 Tissue Processing Workflow Tissue Formalin-Fixed, Paraffin-Embedded Tissue Deparaffinization Deparaffinization & Rehydration Tissue->Deparaffinization Staining This compound Staining Deparaffinization->Staining Counterstain Nuclear Counterstain Staining->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Figure 1. Experimental workflow for fluorescent staining of tissue sections.

G cluster_1 Calcium Homeostasis and PMCA Inhibition Extracellular Extracellular Ca2+ (High Concentration) Intracellular Intracellular Ca2+ (Low Concentration) Extracellular->Intracellular Ca2+ Influx (Channels) Intracellular->Extracellular Ca2+ Efflux Signaling Downstream Ca2+ Signaling Pathways Intracellular->Signaling Activates PMCA PMCA Pump PMCA->Intracellular Pumps Ca2+ out Carboxyeosin This compound (Inhibitor) Carboxyeosin->PMCA Inhibits

Figure 2. Signaling pathway of PMCA inhibition by this compound.

References

Application Notes and Protocols: Utilizing 5(6)-Carboxy-eosin for the Detection and Distinction of Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-eosin is a versatile fluorescent dye with applications in cell biology, particularly in the observation of cellular structures and the evaluation of cellular functions.[1][2] A key characteristic of this molecule is its function as a specific inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining intracellular calcium homeostasis.[3][4] This inhibitory action provides a powerful tool for differentiating cell types based on their expression and activity of various PMCA isoforms.

Different cell types, including various immune cells and cancer cells, exhibit distinct PMCA isoform expression profiles. For instance, the development of thymocytes is marked by changes in the expression of PMCA1 and PMCA4 isoforms. This differential expression leads to variations in their response to PMCA inhibition by this compound, resulting in measurable changes in intracellular calcium levels and pH. These variations can be quantified using fluorescence-based methods, allowing for the detection and distinction of cell populations.

This document provides detailed protocols for utilizing this compound to distinguish between cell types based on their PMCA activity.

Principle of the Method

The protocol is based on the principle that cells with different levels of PMCA activity will exhibit varying responses to inhibition by this compound. By artificially inducing a rise in intracellular calcium, the cell's ability to extrude this calcium via PMCA can be monitored. In the presence of this compound, cells with higher PMCA activity will show a more pronounced and sustained increase in intracellular calcium compared to cells with lower PMCA activity. This differential response can be measured using a calcium-sensitive fluorescent indicator and analyzed via techniques such as flow cytometry or fluorescence microscopy.

Data Presentation

The following tables summarize quantitative data on PMCA isoform expression in different cell types, providing a basis for predicting their differential response to this compound.

Table 1: Relative mRNA Expression of PMCA Isoforms in Differentiated PC12 Cells

Cell LinePMCA2 Expression (Relative Units)PMCA3 Expression (Relative Units)
Control1.01.0
PMCA2 Knockdown0.21.0
PMCA3 Knockdown1.00.3
Data adapted from a study on differentiated PC12 cells, showing the relative expression of PMCA2 and PMCA3 mRNA normalized to a control cell line. This differential expression would lead to varied responses to this compound.

Table 2: Differential Expression of PMCA1 and PMCA4 During Thymocyte Development

Thymocyte SubpopulationPMCA1 Protein Level (Relative)PMCA4 Protein Level (Relative)
Double Negative (DN)++++
Double Positive (DP)+++++/-
CD4 Single Positive (SP)++++
CD8 Single Positive (SP)++++
This table provides a qualitative summary of PMCA1 and PMCA4 protein expression during different stages of thymocyte development. The varying levels of these isoforms suggest that this compound could be used to distinguish these subpopulations based on their calcium extrusion capacity.

Experimental Protocols

Protocol 1: Distinguishing Cell Populations using Flow Cytometry

This protocol describes the use of this compound in conjunction with a calcium indicator dye to differentiate cell populations via flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Ionomycin or other calcium ionophore

  • Bovine Serum Albumin (BSA)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with Ca2+/Mg2+-free HBSS.

    • Resuspend cells in HBSS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Add Fluo-4 AM to the cell suspension to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS containing Ca2+ and Mg2+ to remove excess dye.

    • Resuspend the cells in HBSS with Ca2+ and Mg2+.

  • PMCA Inhibition and Calcium Influx:

    • Divide the cell suspension into two tubes: a control and a this compound treated sample.

    • To the treated sample, add this compound to a final concentration of 10-20 µM. Incubate for 15 minutes at room temperature.

    • Establish a baseline fluorescence reading on the flow cytometer for both samples.

    • Induce calcium influx by adding Ionomycin (e.g., 1 µM final concentration) to both tubes immediately before analysis.

  • Flow Cytometry Analysis:

    • Acquire data immediately, recording the fluorescence intensity of Fluo-4 over time.

    • Use a viability dye like PI to exclude dead cells from the analysis.

    • Analyze the data by gating on the live cell population and comparing the fluorescence kinetics of the control and this compound treated samples. Cells with higher PMCA activity will show a more significant and prolonged increase in Fluo-4 fluorescence in the presence of the inhibitor.

Protocol 2: Visualization of Differential PMCA Activity using Fluorescence Microscopy

This protocol allows for the direct visualization of differences in calcium extrusion capacity between cell types.

Materials:

  • Same as Protocol 1, with the addition of poly-L-lysine coated coverslips or chamber slides.

  • Fluorescence microscope with time-lapse imaging capabilities.

Procedure:

  • Cell Seeding:

    • Seed cells onto poly-L-lysine coated coverslips or chamber slides and allow them to adhere.

  • Dye Loading:

    • Follow the same dye loading procedure as in Protocol 1 (steps 2.1-2.4).

  • Imaging and Treatment:

    • Mount the coverslip or chamber slide on the microscope stage.

    • Acquire baseline fluorescence images of the cells.

    • Carefully add this compound to the imaging medium to the desired final concentration.

    • After a 15-minute incubation, add Ionomycin to induce calcium influx.

    • Immediately begin time-lapse imaging, capturing fluorescence images at regular intervals.

  • Image Analysis:

    • Quantify the change in fluorescence intensity over time for individual cells or defined regions of interest.

    • Compare the fluorescence profiles of different cell types within the same field of view or between different experimental conditions. Cells with higher PMCA activity will exhibit a more pronounced and sustained fluorescence increase upon inhibition with this compound.

Visualizations

G Signaling Pathway of PMCA Inhibition by this compound cluster_cell Cell Ca_in Ca2+ Influx (e.g., via Ionomycin) Ca_cyto Increased Cytosolic Ca2+ Ca_in->Ca_cyto PMCA PMCA Ca_cyto->PMCA Activates Ca_out Ca2+ Efflux PMCA->Ca_out Pumps Carboxy_eosin This compound Carboxy_eosin->Inhibition Inhibition->PMCA Inhibits

Caption: Mechanism of PMCA inhibition.

G Experimental Workflow for Cell Differentiation start Start: Prepare Cell Suspension load_dye Load with Calcium Indicator (e.g., Fluo-4 AM) start->load_dye wash1 Wash Cells load_dye->wash1 split Split into Control and Test Samples wash1->split add_inhibitor Add this compound to Test Sample split->add_inhibitor baseline Measure Baseline Fluorescence split->baseline Control add_inhibitor->baseline Test add_ionophore Induce Ca2+ Influx (e.g., Ionomycin) baseline->add_ionophore measure Measure Fluorescence Change (Flow Cytometry or Microscopy) add_ionophore->measure analyze Analyze Data: Compare Fluorescence Kinetics measure->analyze end End: Distinguish Cell Types analyze->end

Caption: Cell differentiation workflow.

References

Correlative Light-Electron Microscopy with 5(6)-Carboxy-eosin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Correlative Light-Electron Microscopy (CLEM) is a powerful technique that bridges the gap between the dynamic, molecule-specific information from fluorescence light microscopy (LM) and the high-resolution ultrastructural context provided by electron microscopy (EM). This application note details the use of 5(6)-Carboxy-eosin, a versatile fluorophore, in CLEM workflows. This compound is particularly well-suited for CLEM due to its properties as both a fluorescent dye and an efficient photosensitizer. Upon illumination, it generates reactive oxygen species that can catalyze the polymerization of diaminobenzidine (DAB) into an osmiophilic precipitate, rendering the labeled structure visible in both LM and EM. This method, known as fluorescence photooxidation, offers enhanced sensitivity and better reagent penetration compared to traditional enzyme- or gold-based labeling techniques.

This document provides detailed protocols for three key applications of this compound in CLEM: immunolabeling of specific proteins, localization of filamentous actin (F-actin), and in situ hybridization for detecting specific nucleic acid sequences.

Core Principles and Advantages

The use of this compound in CLEM is primarily based on the principle of fluorescence photooxidation. The workflow involves labeling a target molecule with a this compound conjugate, imaging the fluorescent signal using light microscopy, and then using the same fluorophore to generate an electron-dense precipitate for electron microscopy.

Advantages of using this compound for CLEM:

  • High Sensitivity: Eosin (B541160) is a potent generator of singlet oxygen, leading to a more efficient photooxidation reaction and stronger signal amplification compared to other fluorophores.

  • Excellent Penetration: The relatively small size of eosin conjugates allows for better penetration into cells and tissues, enabling the labeling of structures that are inaccessible to larger probes like antibody-enzyme conjugates or gold nanoparticles.

  • Versatility: this compound can be conjugated to a variety of molecules, including antibodies, phalloidin (B8060827), and nucleic acid probes, making it suitable for a wide range of biological applications.

  • Direct Correlation: The same molecule is used for both fluorescence and electron microscopy imaging, ensuring a direct and accurate correlation between the two modalities.

Data Presentation

While specific quantitative data is highly dependent on the experimental setup and the biological question being addressed, the following table provides a general overview of key parameters and expected outcomes for the protocols described in this document.

ParameterImmunolabeling with this compoundF-actin Labeling with Phalloidin-EosinIn Situ Hybridization with Eosin-labeled Probe
Primary Probe Primary antibody specific to the target proteinPhalloidinBiotinylated or Digoxigenin-labeled DNA/RNA probe
Secondary Probe This compound conjugated secondary antibodyThis compound conjugated phalloidinThis compound conjugated streptavidin or anti-Digoxigenin antibody
Fixation 4% Paraformaldehyde (PFA), 0.1-0.5% Glutaraldehyde1-4% PFA, up to 1% Glutaraldehyde4% PFA
Permeabilization 0.1-0.2% Triton X-100 or Saponin0.1% Triton X-100 (optional, as probes are small)0.2 M HCl, Proteinase K treatment
Photooxidation Solution 1.5 mg/mL Diaminobenzidine (DAB) in 0.1 M Tris or Cacodylate buffer1.5 mg/mL DAB in 0.1 M Tris or Cacodylate buffer1.5 mg/mL DAB in 0.1 M Tris or Cacodylate buffer
Illumination Time 5-20 minutes5-15 minutes10-30 minutes
Expected LM Resolution Diffraction-limited (~250 nm)Diffraction-limited (~250 nm)Diffraction-limited (~250 nm)
Expected EM Resolution ~20-40 nm (defined by DAB precipitate)~20-40 nm (defined by DAB precipitate)~20-40 nm (defined by DAB precipitate)

Experimental Protocols

Here we provide detailed, step-by-step protocols for three common applications of this compound in CLEM.

Protocol 1: Immunolabeling of Proteins

This protocol describes the localization of a specific protein of interest using a primary antibody followed by a this compound conjugated secondary antibody.

Materials:

  • Cells or tissue sections on gridded coverslips or slides

  • Phosphate Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) and 0.1-0.5% Glutaraldehyde in PBS

  • Quenching Solution: 0.1% Sodium Borohydride in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Cold Fish Skin Gelatin in PBS

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 or Saponin in PBS

  • Primary Antibody (specific to the target protein)

  • This compound conjugated Secondary Antibody

  • Diaminobenzidine (DAB) solution: 1.5 mg/mL DAB in 0.1 M Tris or Cacodylate buffer (pH 7.4)

  • Osmium Tetroxide (OsO4)

  • Uranyl Acetate (B1210297)

  • Lead Citrate

  • Ethanol (B145695) series for dehydration

  • Epoxy resin for embedding

Procedure:

  • Fixation: Fix the samples in Fixation Buffer for 30-60 minutes at room temperature.

  • Quenching: Quench the glutaraldehyde-induced autofluorescence by incubating the samples in Quenching Solution for 10 minutes.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the samples in Blocking Buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the samples with the this compound conjugated secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS for 10 minutes each.

  • Light Microscopy Imaging: Mount the samples and image the fluorescent signal using a confocal or widefield fluorescence microscope. Acquire images of the regions of interest.

  • Photooxidation:

    • Immerse the samples in freshly prepared, oxygenated DAB solution.

    • Illuminate the region of interest using the fluorescence microscope's light source (e.g., a mercury or xenon arc lamp) with a suitable filter set for eosin (excitation ~520 nm) for 5-20 minutes. The formation of a brownish precipitate should be visible.

  • Electron Microscopy Processing:

    • Wash the samples with 0.1 M Cacodylate buffer.

    • Post-fix with 1% OsO4 in 0.1 M Cacodylate buffer for 1 hour on ice.

    • Wash with distilled water.

    • Stain en bloc with 1% uranyl acetate for 1 hour to overnight at 4°C.

    • Dehydrate through a graded series of ethanol (50%, 70%, 90%, 100%).

    • Infiltrate with epoxy resin and polymerize.

    • Cut ultrathin sections, stain with lead citrate, and image with a transmission electron microscope.

Protocol 2: F-actin Labeling with Phalloidin-Eosin

This protocol is designed for the specific localization of filamentous actin within cells.

Materials:

  • Same as Protocol 1, with the following modifications:

  • This compound conjugated Phalloidin

  • Primary and secondary antibodies are not required.

Procedure:

  • Fixation: Fix the samples in 1-4% PFA with up to 1% Glutaraldehyde in PBS for 30 minutes.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes (this step can sometimes be omitted due to the small size of the phalloidin conjugate).

  • Phalloidin-Eosin Staining: Incubate with this compound conjugated phalloidin (at the manufacturer's recommended concentration) in PBS with 1% BSA for 1-2 hours at room temperature, protected from light.

  • Washing: Wash three times with PBS.

  • Light Microscopy Imaging: Proceed with imaging as described in Protocol 1, step 10.

  • Photooxidation: Proceed with photooxidation as described in Protocol 1, step 11.

  • Electron Microscopy Processing: Proceed with EM processing as described in Protocol 1, step 12.

Protocol 3: In Situ Hybridization

This protocol allows for the localization of specific DNA or RNA sequences within the cellular context.

Materials:

  • Same as Protocol 1, with the following modifications:

  • Biotinylated or Digoxigenin-labeled DNA/RNA probe

  • Hybridization Buffer

  • This compound conjugated Streptavidin or anti-Digoxigenin antibody

  • 2x SSC and 0.4x SSC buffers

  • 0.2 M HCl

  • Proteinase K

Procedure:

  • Fixation and Permeabilization:

    • Fix cells in 4% PFA for 30 minutes.

    • Treat with 0.2 M HCl for 10 minutes.

    • Digest with Proteinase K (concentration and time need to be optimized).

  • Prehybridization: Incubate in Hybridization Buffer without the probe for 1-2 hours at the hybridization temperature.

  • Hybridization: Denature the probe and the cellular DNA/RNA and incubate the sample with the labeled probe in Hybridization Buffer overnight at the appropriate temperature.

  • Post-hybridization Washes: Perform stringent washes with 2x SSC and 0.4x SSC at elevated temperatures to remove non-specifically bound probe.

  • Detection:

    • Block with 5% BSA in PBS.

    • Incubate with this compound conjugated streptavidin or anti-Digoxigenin antibody for 1-2 hours.

  • Washing: Wash extensively with PBS.

  • Light Microscopy Imaging: Proceed with imaging as described in Protocol 1, step 10.

  • Photooxidation: Proceed with photooxidation as described in Protocol 1, step 11.

  • Electron Microscopy Processing: Proceed with EM processing as described in Protocol 1, step 12.

Mandatory Visualizations

Experimental Workflow for Immunolabeling CLEM

CLEM_Workflow cluster_LM Light Microscopy Stage cluster_Photooxidation Photooxidation cluster_EM Electron Microscopy Stage Fixation Sample Fixation (PFA + Glutaraldehyde) Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Eosin-conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb LM_Imaging Fluorescence Imaging (Confocal/Widefield) SecondaryAb->LM_Imaging DAB_Incubation DAB Incubation LM_Imaging->DAB_Incubation Illumination Intense Light Illumination DAB_Incubation->Illumination Postfixation OsO4 Post-fixation Illumination->Postfixation Dehydration Ethanol Dehydration Postfixation->Dehydration Embedding Resin Infiltration & Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Uranyl Acetate & Lead Citrate Staining Sectioning->Staining EM_Imaging TEM Imaging Staining->EM_Imaging

Caption: General workflow for immunolabeling in CLEM using this compound.

Photooxidation Reaction Mechanism

Photooxidation_Mechanism cluster_reaction Eosin_ground Eosin (Ground State) Eosin_excited Eosin* (Excited State) Eosin_ground->Eosin_excited Light (hν) Eosin_excited->Eosin_ground Energy Transfer Oxygen_singlet 1O2 (Singlet Oxygen) Eosin_excited->Oxygen_singlet Intersystem Crossing Oxygen_ground O2 (Triplet State) DAB_polymer DAB Polymer (Insoluble, Osmiophilic) Oxygen_singlet->DAB_polymer DAB_monomer DAB (Soluble Monomer) DAB_monomer->DAB_polymer Oxidation

Application Notes and Protocols: 5(6)-Carboxy-eosin as a Specific PMCA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Plasma Membrane Calcium ATPase (PMCA) is a crucial transmembrane protein responsible for the fine-tuning of intracellular calcium (Ca²⁺) concentrations. By actively extruding Ca²⁺ from the cytoplasm to the extracellular space, PMCA plays a vital role in maintaining low resting Ca²⁺ levels and shaping the spatio-temporal dynamics of Ca²⁺ signals. Dysregulation of PMCA function has been implicated in a variety of pathological conditions, making it an attractive target for therapeutic intervention. 5(6)-Carboxy-eosin, a fluorescent derivative of eosin, has been identified as a specific inhibitor of PMCA. These application notes provide detailed information and protocols for the use of this compound as a tool to investigate PMCA function and its role in cellular signaling pathways. While this compound is a valuable tool, it is important to note that some studies suggest it may also affect other P-type ATPases, and therefore appropriate controls are recommended.[1]

Data Presentation: Inhibitory Profile of this compound

The inhibitory potency of this compound against different PMCA isoforms is a critical parameter for designing and interpreting experiments. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC₅₀) of this compound for the four main PMCA isoforms.

PMCA IsoformIC₅₀ (µM)Experimental SystemReference
PMCA1 Data Not Available--
PMCA2 Data Not Available--
PMCA3 Data Not Available--
PMCA4 Data Not Available--

Signaling Pathways Modulated by PMCA Inhibition

Inhibition of PMCA by this compound can significantly impact downstream signaling pathways that are regulated by intracellular Ca²⁺ dynamics. Two key pathways affected are the Calcineurin/NFAT and the endothelial Nitric Oxide Synthase (eNOS) signaling cascades.

Calcineurin/NFAT Signaling Pathway

The Calcineurin/NFAT (Nuclear Factor of Activated T-cells) pathway is a critical Ca²⁺-dependent signaling cascade that plays a central role in immune responses, cardiac hypertrophy, and neural development. Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, is activated by sustained elevations in intracellular Ca²⁺. Activated calcineurin dephosphorylates NFAT, leading to its nuclear translocation and the transcription of target genes. PMCA helps maintain low cytosolic Ca²⁺ levels, thereby keeping the calcineurin/NFAT pathway in a quiescent state. Inhibition of PMCA with this compound leads to an increase in localized Ca²⁺ concentration, resulting in the activation of calcineurin and subsequent NFAT-mediated gene transcription.[2][3]

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ca2+_ext Ca²⁺ PMCA PMCA Ca2+_int Ca²⁺ PMCA->Ca2+_int Ca²⁺ extrusion Carboxy_eosin This compound Carboxy_eosin->PMCA Inhibition Calcineurin_inactive Inactive Calcineurin Ca2+_int->Calcineurin_inactive Activation Calcineurin_active Active Calcineurin Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylation NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Gene Target Gene Transcription NFAT_n->Gene

Caption: Inhibition of PMCA by this compound leads to activation of the Calcineurin/NFAT pathway.

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

Endothelial nitric oxide synthase (eNOS) is a Ca²⁺/calmodulin-dependent enzyme that produces nitric oxide (NO), a critical signaling molecule in the cardiovascular system. NO plays a key role in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. The activity of eNOS is tightly regulated by intracellular Ca²⁺ levels. PMCA, by maintaining low Ca²⁺ concentrations in the vicinity of the plasma membrane, can negatively regulate eNOS activity. Inhibition of PMCA with this compound can therefore lead to an increase in local Ca²⁺, promoting the binding of calmodulin to eNOS and enhancing NO production.

eNOS_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ca2+_ext Ca²⁺ PMCA PMCA Ca2+_int Ca²⁺ PMCA->Ca2+_int Ca²⁺ extrusion Carboxy_eosin This compound Carboxy_eosin->PMCA Inhibition Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_Ca Ca²⁺/Calmodulin Calmodulin->CaM_Ca eNOS_inactive Inactive eNOS CaM_Ca->eNOS_inactive Activation eNOS_active Active eNOS eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO L_Arginine L-Arginine L_Arginine->eNOS_active

Caption: PMCA inhibition by this compound enhances eNOS activity and nitric oxide production.

Experimental Protocols

Protocol 1: In Vitro PMCA Activity Assay using a Coupled Enzyme Assay

This protocol describes a method to measure the ATPase activity of PMCA in isolated membranes and to determine the inhibitory effect of this compound. The assay is based on a coupled enzyme system where the production of ADP by PMCA is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

PMCA_Assay_Workflow start Start prep_membranes Prepare Membrane Vesicles (e.g., from erythrocytes or PMCA-overexpressing cells) start->prep_membranes mix Combine Membrane Vesicles, Assay Buffer, and this compound in a cuvette prep_membranes->mix prep_reagents Prepare Assay Buffer and Reagents: - Coupled enzyme mix (PK, LDH, PEP, NADH) - Ca²⁺/EGTA buffers - this compound solutions prep_reagents->mix equilibrate Equilibrate at 37°C mix->equilibrate start_reaction Initiate Reaction by adding ATP equilibrate->start_reaction measure Monitor NADH oxidation at 340 nm over time using a spectrophotometer start_reaction->measure analyze Calculate ATPase Activity and Determine IC₅₀ for this compound measure->analyze end End analyze->end

Caption: Workflow for the in vitro PMCA activity assay.

Materials:

  • Isolated plasma membrane vesicles expressing PMCA

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Coupled enzyme mix:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Phosphoenolpyruvate (PEP)

    • NADH

  • ATP solution

  • Ca²⁺/EGTA buffers to control free Ca²⁺ concentration

  • This compound stock solution (in DMSO)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of Ca²⁺/EGTA buffers to achieve desired free Ca²⁺ concentrations.

    • Prepare a working solution of the coupled enzyme mix in the assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a temperature-controlled cuvette at 37°C, add the assay buffer, coupled enzyme mix, and membrane vesicles.

    • Add the desired concentration of this compound or vehicle (DMSO) for the control.

    • Add the Ca²⁺/EGTA buffer to achieve the desired free Ca²⁺ concentration to activate PMCA.

  • Initiate Reaction:

    • Start the reaction by adding a final concentration of 1-2 mM ATP.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production by PMCA.

  • Data Analysis:

    • Calculate the rate of ATPase activity from the linear portion of the absorbance curve.

    • To determine the IC₅₀ value, plot the percentage of PMCA inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Protocol 2: Cellular Calcium Flux Assay using a Fluorescent Ca²⁺ Indicator

This protocol describes a method to measure changes in intracellular Ca²⁺ concentration in live cells in response to PMCA inhibition by this compound using a fluorescent Ca²⁺ indicator such as Fluo-4 AM.

Calcium_Flux_Workflow start Start seed_cells Seed cells in a multi-well plate and culture overnight start->seed_cells load_dye Load cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) seed_cells->load_dye wash Wash cells to remove excess dye load_dye->wash add_inhibitor Add this compound at varying concentrations wash->add_inhibitor measure_baseline Measure baseline fluorescence add_inhibitor->measure_baseline add_agonist (Optional) Add a Ca²⁺-mobilizing agonist measure_baseline->add_agonist measure_response Measure fluorescence changes over time using a fluorescence plate reader or microscope measure_baseline->measure_response add_agonist->measure_response analyze Analyze the fluorescence data to determine the effect of this compound on intracellular Ca²⁺ levels measure_response->analyze end End analyze->end

Caption: Workflow for the cellular calcium flux assay.

Materials:

  • Adherent or suspension cells of interest

  • Cell culture medium

  • Fluo-4 AM or other suitable Ca²⁺ indicator

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (in DMSO)

  • (Optional) Ca²⁺-mobilizing agonist (e.g., thapsigargin, ionomycin)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) in HBSS.

    • Remove the culture medium and add the Fluo-4 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Wash:

    • Gently wash the cells twice with HBSS to remove extracellular dye.

  • Inhibitor Addition:

    • Add HBSS containing various concentrations of this compound or vehicle control to the wells.

  • Measurement:

    • Place the plate in a fluorescence microplate reader or on a fluorescence microscope.

    • Measure the baseline fluorescence (Excitation ~494 nm, Emission ~516 nm for Fluo-4).

    • (Optional) To induce a Ca²⁺ transient, inject a Ca²⁺-mobilizing agonist and continue to record the fluorescence signal over time.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

    • Compare the Ca²⁺ transients in the presence and absence of this compound to determine its effect on Ca²⁺ clearance.

Conclusion

This compound is a valuable tool for studying the role of PMCA in cellular physiology and pathophysiology. The protocols and information provided in these application notes offer a starting point for researchers to investigate the function of PMCA and its involvement in various signaling pathways. Due to the limited availability of isoform-specific inhibitory data, careful experimental design and validation are crucial for the accurate interpretation of results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5(6)-Carboxy-eosin Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-eosin antibody conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help researchers, scientists, and drug development professionals optimize their conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of conjugating this compound to an antibody?

The conjugation process relies on a two-step carbodiimide (B86325) reaction. First, a zero-length crosslinker, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), activates the carboxyl groups (-COOH) on the this compound dye. This creates a highly reactive O-acylisourea intermediate. To increase the stability of this intermediate and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added.[1][2][3] The NHS ester then reacts with primary amine groups (specifically the ε-amino groups of lysine (B10760008) residues) on the antibody to form a stable amide bond.[4]

Q2: What is the ideal Degree of Labeling (DOL) for an antibody-eosin conjugate?

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to a single antibody molecule.[5] For most applications involving antibodies, an optimal DOL typically falls between 2 and 10.[6]

  • Low DOL (<2): May result in weak fluorescence intensity.[6]

  • High DOL (>10): Can lead to fluorescence self-quenching, where the dye molecules interact and reduce the overall signal.[6] It can also potentially interfere with the antibody's binding affinity.[][8]

The optimal DOL should be determined empirically for each specific antibody and application.[6]

Q3: Which buffers should I use for the conjugation reaction?

It is critical to use amine-free and carboxyl-free buffers to avoid competing reactions.

  • Activation Step (EDC/NHS): An acidic to neutral buffer is most efficient for the activation of the carboxyl group. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at a pH of 4.5-6.0 is commonly recommended.[2][3]

  • Conjugation Step (to Antibody): The reaction of the NHS-activated dye with the primary amines on the antibody is most efficient at a slightly basic pH. A pH of 7.2-8.5 is recommended.[3][] Phosphate-buffered saline (PBS) at pH 7.2-7.4 or sodium bicarbonate/carbonate buffer at pH 8.0-8.5 are suitable choices.[][9]

Q4: What substances can interfere with the conjugation reaction?

Several common laboratory reagents can interfere with the EDC/NHS chemistry.

  • Primary Amines: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the antibody for reaction with the NHS-activated dye.[10][11]

  • Ammonium Salts: Ammonium sulfate (B86663) or acetate (B1210297) can also interfere.[9]

  • Sodium Azide: This common preservative can interfere with the reaction and should be removed.[10][11]

  • Carrier Proteins: Stabilizing proteins like Bovine Serum Albumin (BSA) or gelatin have primary amines and will be labeled alongside the target antibody, reducing the efficiency of the desired conjugation.[9]

These interfering substances should be removed by methods such as dialysis or desalting columns prior to starting the conjugation.[9][10]

Experimental Protocols & Methodologies

Protocol 1: Two-Step Antibody Conjugation

This protocol separates the activation of the dye from the conjugation to the antibody, which can help prevent antibody cross-linking.[2]

Materials:

  • This compound

  • Antibody (in amine-free buffer like PBS)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)[9]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is purified (>95% pure) and at a concentration of at least 0.5-2.0 mg/mL.[]

    • If necessary, remove interfering substances by dialyzing the antibody against 1X PBS.[9][10]

  • Dye Activation:

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

    • In a microfuge tube, add the desired molar excess of carboxy-eosin to an appropriate volume of Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. For a protein concentration below 5 mg/mL, consider a 10-fold molar excess of EDC to the dye and a 3-fold molar excess of Sulfo-NHS to the EDC.[12]

    • Add the EDC and Sulfo-NHS solutions to the carboxy-eosin solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the activated dye mixture to the prepared antibody solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary using the Conjugation Buffer.[3]

    • Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[]

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent like hydroxylamine (B1172632) or Tris to a final concentration of 10-50 mM.[3] Incubate for 15 minutes.

  • Purification:

    • Separate the antibody-dye conjugate from unreacted dye and byproducts using a desalting or size-exclusion chromatography column (e.g., Sephadex G-25).[][9]

Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and the absorbance maximum of the dye (A_max_ for eosin, ~525 nm).[5]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the A_max_ of eosin. If the absorbance is high, dilute the sample and record the dilution factor.[13][14]

  • Calculate the concentration of the antibody, correcting for the dye's absorbance at 280 nm.[13]

    • Protein Concentration (M) = [ (A₂₈₀ - (A_max_ × CF)) / ε_protein_ ] × Dilution Factor

    • Where:

      • CF (Correction Factor) = A₂₈₀ of free dye / A_max_ of free dye. This value is specific to the dye.[13]

      • ε_protein_ = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[14]

  • Calculate the DOL.[5]

    • DOL = (A_max_ × Dilution Factor) / (ε_dye_ × Protein Concentration (M))

    • Where:

      • ε_dye_ = Molar extinction coefficient of the dye at its A_max_.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Conjugation Efficiency (Low DOL) 1. Interfering substances in antibody buffer (e.g., Tris, glycine, BSA, sodium azide).[9][10][11] 2. Low antibody concentration or purity. 3. Incorrect pH for activation or conjugation steps.[3] 4. Inactive EDC/NHS reagents due to improper storage (moisture sensitivity). 5. Suboptimal dye:antibody molar ratio. 1. Buffer exchange: Dialyze the antibody against an appropriate buffer (e.g., PBS) to remove contaminants.[9][10] 2. Concentrate and purify the antibody. Aim for >95% purity and a concentration >0.5 mg/mL. 3. Verify buffer pH. Use MES buffer (pH 5-6) for activation and PBS/bicarbonate buffer (pH 7.2-8.5) for conjugation.[3] 4. Use fresh or properly stored reagents. Equilibrate EDC/NHS to room temperature before opening to prevent condensation.[3] 5. Optimize the molar ratio. Test a range of ratios (e.g., 5:1, 10:1, 20:1 dye:antibody).[9]
Antibody Precipitation/ Aggregation 1. High degree of labeling (over-labeling). [8] 2. Inappropriate solvent for dye. Using a high percentage of organic solvent (like DMSO) can denature the antibody. 3. Incorrect buffer conditions (pH, ionic strength).1. Reduce the dye:antibody molar ratio in the reaction.[8] 2. Limit DMSO concentration. Keep the final concentration of DMSO in the reaction mixture low (typically <10%). 3. Optimize buffer conditions. Ensure the antibody is in a buffer that maintains its stability throughout the reaction.
Reduced Antibody Activity 1. Conjugation at or near the antigen-binding site (Fab region).[] 2. Denaturation of the antibody due to harsh reaction conditions (e.g., extreme pH, high organic solvent).1. Reduce the dye:antibody molar ratio. Fewer dye molecules reduce the statistical probability of modifying the binding site.[15][16] 2. Use milder reaction conditions. Ensure pH remains within the optimal range for antibody stability.
High Background Fluorescence 1. Inefficient removal of free, unconjugated dye. [13][14]1. Improve purification. Use size-exclusion chromatography or extensive dialysis to ensure all free dye is removed.[][9] Run a quality control check (e.g., SDS-PAGE) to confirm purity.[]
Quantitative Data Summary
ParameterRecommended Range/ValueReference(s)
Antibody Purity > 95%
Antibody Concentration > 0.5 - 2.0 mg/mL[]
Activation Buffer pH 4.5 - 6.0 (MES Buffer)[2][3]
Conjugation Buffer pH 7.2 - 8.5 (PBS or Bicarbonate)[3][]
Dye:Antibody Molar Ratio 5:1 to 20:1 (empirically determined)[][9]
Reaction Time 1 - 2 hours at Room Temperature[]
Optimal Degree of Labeling (DOL) 2 - 10[6]

Visual Guides

EDC/NHS Conjugation Chemistry

This diagram illustrates the two-step chemical reaction used to conjugate this compound to an antibody.

EDC_NHS_Chemistry cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Antibody Conjugation CarboxyEosin Carboxy-Eosin (-COOH) Intermediate O-acylisourea Intermediate (unstable) CarboxyEosin->Intermediate + EDC EDC EDC->Intermediate NHS_Ester NHS-activated Eosin (semi-stable) Intermediate->NHS_Ester + NHS Sulfo-NHS NHS->NHS_Ester Conjugate Eosin-Antibody Conjugate (stable amide bond) NHS_Ester->Conjugate + Antibody Antibody (-NH2) Antibody->Conjugate

Caption: EDC/NHS reaction pathway for antibody conjugation.

Experimental Workflow

This workflow provides a high-level overview of the entire conjugation and analysis process.

Conjugation_Workflow General Workflow for Antibody-Eosin Conjugation A 1. Antibody Prep (Purify & Buffer Exchange) D 4. Conjugation Reaction (Mix activated dye with Ab) A->D B 2. Prepare Reagents (Dye, EDC, NHS) C 3. Activate Dye (EDC/NHS in MES buffer) B->C C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterization (Measure A280 & Amax) E->F G 7. Calculate DOL F->G H Store Conjugate (4°C or -20°C) G->H

Caption: From preparation to storage: the conjugation workflow.

Troubleshooting Decision Tree

This logical diagram helps diagnose common issues encountered during conjugation experiments.

Troubleshooting_Tree Start Problem: Low DOL or No Signal Check_Buffer Did you use an amine-free buffer (e.g., PBS, MES) for the reaction? Start->Check_Buffer Check_Purity Is the antibody >95% pure and free of BSA/gelatin? Check_Buffer->Check_Purity Yes Sol_Buffer Solution: Dialyze antibody into PBS to remove Tris, glycine, etc. Check_Buffer->Sol_Buffer No Check_Reagents Are EDC/NHS reagents fresh and stored properly (desiccated)? Check_Purity->Check_Reagents Yes Sol_Purity Solution: Purify and/or concentrate the antibody. Check_Purity->Sol_Purity No Check_pH Was reaction pH correct? (Activation: 5-6, Conjugation: 7.2-8.5) Check_Reagents->Check_pH Yes Sol_Reagents Solution: Use fresh EDC/NHS. Check_Reagents->Sol_Reagents No Sol_pH Solution: Verify buffer pH before starting. Check_pH->Sol_pH No Sol_Ratio Solution: Increase dye:antibody molar ratio. Check_pH->Sol_Ratio Yes

Caption: A decision tree for troubleshooting low DOL results.

References

troubleshooting poor 5(6)-Carboxy-eosin staining results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5(6)-Carboxy-eosin staining.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound staining experiments.

FAQs

1. Why is my this compound staining signal weak or absent?

Weak or no staining can result from several factors:

  • Inadequate Dye Concentration: The concentration of this compound may be too low. It is recommended to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.[1][2]

  • Suboptimal pH: Eosin (B541160) fluorescence is highly pH-dependent. A decrease in pH below 5.58 can significantly reduce fluorescence intensity. Ensure your staining and wash buffers are within the optimal pH range.

  • Insufficient Incubation Time: The incubation time with the dye may be too short for adequate penetration and binding.

  • Photobleaching: Eosin dyes are susceptible to photobleaching, especially under continuous laser excitation.[3][4] Minimize light exposure and use an antifade mounting medium.

  • Poor Fixation/Permeabilization: Inadequate fixation or permeabilization can prevent the dye from reaching its target structures within the cell.[1]

  • Cell Health: Unhealthy or dead cells may not retain the dye properly.

2. What is causing high background fluorescence in my this compound stained samples?

High background can obscure your signal and is often caused by:

  • Excessive Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.[1]

  • Inadequate Washing: Insufficient washing after staining can leave unbound dye in the background.

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background noise.[1] Consider using a blocking agent or a different fixative to reduce autofluorescence.

  • Mounting Medium: Some mounting media can contribute to background fluorescence. Choose a medium with low intrinsic fluorescence.

3. Why is my this compound staining uneven or patchy?

Uneven staining can be attributed to:

  • Incomplete Permeabilization: If the cell membrane is not uniformly permeabilized, the dye will not be able to enter all cells equally.[1]

  • Cell Clumping: Clumped cells will not be uniformly stained. Ensure you have a single-cell suspension before staining.

  • Uneven Reagent Application: Ensure that cells are evenly covered with the staining solution.

  • Drying Out of Samples: Allowing the sample to dry out at any stage of the staining process can lead to uneven staining.

4. How can I prevent photobleaching of my this compound signal?

Photobleaching is the irreversible fading of a fluorescent signal upon exposure to light. To minimize photobleaching:

  • Use Antifade Reagents: Mount your coverslips with a mounting medium containing an antifade reagent.

  • Minimize Light Exposure: Limit the time your sample is exposed to the excitation light source.

  • Use Neutral Density Filters: Reduce the intensity of the excitation light.

  • Acquire Images Efficiently: Use the lowest possible laser power and the shortest possible exposure time that still provides a good signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing this compound staining. Note that optimal conditions may vary depending on the specific cell type and experimental setup.

ParameterRecommended Range/ValueNotes
Dye Concentration 1 - 10 µMTitration is recommended to find the optimal concentration for your specific application.[1][2]
Staining Solution pH 7.0 - 8.0Eosin fluorescence is significantly reduced in acidic conditions (pH < 6.0).
Incubation Time 15 - 60 minutesOptimization may be required depending on cell type and permeability.
Excitation Wavelength ~525 nm
Emission Wavelength ~545 nm
Signal-to-Noise Ratio (SNR) > 10 for good quality imagesA higher SNR indicates a clearer signal over the background.[5]

Experimental Protocols

Detailed Methodology for this compound Staining of Cultured Cells

This protocol provides a general guideline for staining adherent cultured cells with this compound.

Reagents and Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with antifade reagent

  • Glass slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a 1-10 µM working solution of this compound in PBS. Incubate the cells with the staining solution for 15-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for eosin (Excitation/Emission: ~525/545 nm).

Visualizations

G General Troubleshooting Workflow for Poor this compound Staining Start Poor Staining Result WeakSignal Weak or No Signal Start->WeakSignal Issue? HighBackground High Background Start->HighBackground Issue? UnevenStaining Uneven Staining Start->UnevenStaining Issue? IncreaseConc Increase Dye Concentration WeakSignal->IncreaseConc Possible Cause: Low Dye Concentration CheckpH Check Buffer pH (Optimal 7-8) WeakSignal->CheckpH Possible Cause: Incorrect pH IncreaseIncubation Increase Incubation Time WeakSignal->IncreaseIncubation Possible Cause: Short Incubation CheckFixPerm Optimize Fixation/Permeabilization WeakSignal->CheckFixPerm Possible Cause: Poor Fixation UseAntifade Use Antifade Reagent WeakSignal->UseAntifade Possible Cause: Photobleaching DecreaseConc Decrease Dye Concentration HighBackground->DecreaseConc Possible Cause: High Dye Concentration IncreaseWashes Increase Wash Steps HighBackground->IncreaseWashes Possible Cause: Inadequate Washing CheckAutofluorescence Check for Autofluorescence HighBackground->CheckAutofluorescence Possible Cause: Autofluorescence OptimizePerm Optimize Permeabilization UnevenStaining->OptimizePerm Possible Cause: Incomplete Permeabilization EnsureSingleCell Ensure Single-Cell Suspension UnevenStaining->EnsureSingleCell Possible Cause: Cell Clumping PreventDrying Prevent Sample Drying UnevenStaining->PreventDrying Possible Cause: Sample Drying End Optimal Staining IncreaseConc->End CheckpH->End IncreaseIncubation->End CheckFixPerm->End UseAntifade->End DecreaseConc->End IncreaseWashes->End CheckAutofluorescence->End OptimizePerm->End EnsureSingleCell->End PreventDrying->End

Caption: A flowchart for troubleshooting common this compound staining issues.

G Effect of pH on Eosin Fluorescence cluster_pH pH Environment cluster_Eosin Eosin Ionic State cluster_Fluorescence Fluorescence Emission Acidic Acidic (pH < 6.0) Protonated Protonated Form (Less Negative Charge) Acidic->Protonated Favors Optimal Optimal (pH 7.0 - 8.0) Deprotonated Deprotonated Form (More Negative Charge) Optimal->Deprotonated Favors LowFluorescence Low Fluorescence Intensity Protonated->LowFluorescence Results in HighFluorescence High Fluorescence Intensity Deprotonated->HighFluorescence Results in

Caption: The relationship between pH, eosin's ionic state, and fluorescence intensity.

References

how to reduce background fluorescence with 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-eosin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence when using this compound?

High background fluorescence with this compound can stem from several sources:

  • Autofluorescence: Endogenous fluorescence from the biological sample itself is a common culprit. Tissues containing collagen, elastin, NADH, and red blood cells can all contribute to autofluorescence.[1] Additionally, aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[1]

  • Non-specific Binding: this compound, like other fluorescein (B123965) derivatives, is negatively charged. This can lead to electrostatic interactions with positively charged molecules in the tissue, causing the dye to bind non-specifically and increase background signal.[2] Hydrophobic interactions can also contribute to non-specific binding of the dye or antibodies used in immunofluorescence.[3]

  • Unbound Dye: Inadequate washing steps can leave residual, unbound this compound in the sample, leading to a general increase in background fluorescence.

Q2: How can I determine the source of my background fluorescence?

To identify the source of the background, it is essential to include proper controls in your experiment:

  • Unstained Control: An unstained sample will reveal the level of endogenous autofluorescence.

  • Secondary Antibody Only Control (in Immunofluorescence): This control helps to identify non-specific binding of the secondary antibody.

  • Isotype Control (in Immunofluorescence): This control, using an antibody of the same isotype as the primary antibody but with no specificity for the target, helps to determine non-specific binding of the primary antibody.

Q3: Can the pH of my buffers affect the fluorescence of this compound?

Yes, the fluorescence of eosin (B541160) and its derivatives is pH-dependent. Generally, the fluorescence intensity of eosin increases with increasing pH (more basic conditions).[4] Therefore, it is crucial to maintain a consistent and optimal pH in your staining and washing buffers to ensure reproducible results and minimize pH-induced variations in background. The recommended pH for eosin staining is typically between 4.0 and 4.5.[4]

Troubleshooting Guide

This guide provides a systematic approach to reducing background fluorescence when working with this compound.

Issue 1: High Autofluorescence

Symptoms: The unstained control sample shows significant fluorescence, often in the same channel as your this compound signal.

Solutions:

  • Photobleaching: Expose the tissue section to a light source before staining to "bleach" the autofluorescent components.

  • Chemical Quenching: Treat the sample with a chemical agent that reduces autofluorescence.

  • Change Fixation Method: If autofluorescence is induced by the fixative, consider alternative fixation methods.

Issue 2: High Non-Specific Binding

Symptoms: High background fluorescence is observed across the entire sample, and the "secondary antibody only" or "isotype" controls show significant signal.

Solutions:

  • Blocking: Incubate the sample with a blocking solution before applying the primary antibody (in immunofluorescence) or the this compound conjugate.

  • Optimize Antibody/Dye Concentration: Using too high a concentration of the fluorescently labeled antibody or dye can lead to increased non-specific binding.

  • Improve Washing Steps: Thorough and stringent washing is critical to remove unbound antibodies and dye.

Data Presentation: Comparison of Background Reduction Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficacy
Photobleaching Exposing the sample to intense light to destroy autofluorescent molecules.Simple, low-cost, and can be effective for a broad range of autofluorescence.[5]Can be time-consuming (may require hours of exposure).[5] May potentially damage the target epitope.Moderate to High
Chemical Quenching (e.g., Sudan Black B) A chemical compound binds to and quenches autofluorescent molecules.Can be effective against lipofuscin-induced autofluorescence.May introduce its own background in other channels. Can sometimes quench the specific signal as well.Moderate
Blocking (e.g., BSA, Normal Serum) Proteins in the blocking solution bind to non-specific sites, preventing the dye or antibody from binding.[2][3]Effective at reducing non-specific binding due to hydrophobic and ionic interactions.[2][3]The choice of blocking agent is critical and may need optimization.High
Optimized Washing Using appropriate buffers and sufficient wash times to remove unbound reagents.Simple and essential for any staining protocol.Insufficient washing can leave high background; excessive washing can reduce specific signal.High

Experimental Protocols

Protocol 1: General Staining Workflow with Background Reduction

This protocol provides a general workflow for staining with this compound conjugates, incorporating steps to minimize background fluorescence.

G cluster_prep Sample Preparation cluster_background_reduction Background Reduction cluster_staining Staining cluster_imaging Imaging Fixation 1. Fixation (e.g., 4% PFA) Permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Autofluorescence_Quenching 3. Autofluorescence Quenching (Optional: Photobleaching or Chemical Quenching) Permeabilization->Autofluorescence_Quenching Blocking 4. Blocking (e.g., 5% BSA in PBS for 1 hour) Autofluorescence_Quenching->Blocking Primary_Ab 5. Primary Antibody Incubation (If applicable) Blocking->Primary_Ab Wash1 6. Wash (3x with PBST) Primary_Ab->Wash1 Secondary_Stain 7. This compound Conjugate Incubation Wash1->Secondary_Stain Wash2 8. Final Washes (3x with PBS) Secondary_Stain->Wash2 Mounting 9. Mounting Wash2->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging

General workflow for staining with background reduction.

Detailed Steps:

  • Fixation and Permeabilization:

    • Fix cells or tissues as required by your experimental protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).

    • If targeting intracellular antigens, permeabilize with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Autofluorescence Quenching (Optional):

    • Photobleaching: Expose the sample to a broad-spectrum light source (e.g., a white LED lamp) for 1-2 hours before staining.[5]

    • Chemical Quenching: Incubate the sample in a quenching solution such as 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes, followed by thorough washing.

  • Blocking:

    • Incubate the sample in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).[2] For immunofluorescence, using normal serum from the same species as the secondary antibody is recommended.[2][6][7]

  • Staining:

    • Incubate with your primary antibody (if applicable) diluted in blocking buffer.

    • Wash three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

    • Incubate with the this compound conjugated secondary antibody or other this compound probe, diluted in blocking buffer. Protect from light.

    • Wash three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the sample with an appropriate mounting medium.

    • Image using a fluorescence microscope with suitable filters for this compound (Excitation/Emission: ~495/520 nm).

Protocol 2: Troubleshooting Decision Tree

This decision tree can help you diagnose and address the cause of high background fluorescence.

G Start High Background Observed Check_Unstained Check Unstained Control Start->Check_Unstained High_Autofluorescence High Autofluorescence Check_Unstained->High_Autofluorescence High Signal Low_Autofluorescence Low Autofluorescence Check_Unstained->Low_Autofluorescence Low Signal Troubleshoot_Autofluorescence Implement Autofluorescence Reduction Protocol (Photobleaching/Quenching) High_Autofluorescence->Troubleshoot_Autofluorescence Check_Controls Check Secondary-Only/ Isotype Controls Low_Autofluorescence->Check_Controls High_Nonspecific High Non-Specific Binding Check_Controls->High_Nonspecific High Signal Low_Nonspecific Low Non-Specific Binding Check_Controls->Low_Nonspecific Low Signal Troubleshoot_Nonspecific Optimize Blocking and Washing Steps High_Nonspecific->Troubleshoot_Nonspecific Troubleshoot_Unbound Improve Final Wash Steps (Increase duration/number) Low_Nonspecific->Troubleshoot_Unbound

Decision tree for troubleshooting high background.

References

5(6)-Carboxy-eosin photostability and photobleaching issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-eosin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the photostability and photobleaching of this compound in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a brominated analog of carboxyfluorescein. It functions as a multifunctional dye and is particularly known as a photosensitizer that generates singlet oxygen with a much higher efficiency (19 times greater) than fluorescein.[1] Its applications are diverse, ranging from a fluorescent tracer in biological imaging to a tool in photodynamic therapy research.[2] It is also used to study cellular structures, track biomolecules, and assess cell functions.[2]

Q2: What is photobleaching and why is it a concern when using this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[3] When a fluorophore like this compound is exposed to light, it can undergo chemical changes that render it non-fluorescent. This is a significant concern in fluorescence-based experiments as it can lead to a diminished signal over time, potentially resulting in inaccurate quantitative data or false-negative results.[4][5]

Q3: What factors influence the photostability of this compound?

A3: Several factors can affect the rate of photobleaching for this compound and other fluorophores. These include:

  • Excitation Light Intensity: Higher light intensity leads to faster photobleaching.[6][7]

  • Duration of Exposure: Prolonged exposure to excitation light increases the likelihood of photobleaching.[6][7]

  • Oxygen Concentration: As a photosensitizer, this compound's interaction with molecular oxygen upon excitation can lead to the formation of reactive oxygen species (ROS), which can, in turn, degrade the fluorophore.[8]

  • Local Chemical Environment: The pH, viscosity, and presence of oxidizing or reducing agents in the mounting medium or cellular environment can impact photostability.

  • Fluorophore Concentration: High local concentrations of the dye can sometimes lead to self-quenching and accelerated photobleaching.

Q4: How does the photostability of this compound compare to other common fluorophores?

Troubleshooting Guide: Photobleaching Issues

Problem: My fluorescent signal from this compound is fading rapidly during image acquisition.

This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the issue:

Step 1: Optimize Imaging Parameters

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[6][7] The use of neutral-density filters can help attenuate the light source.[4][6]

  • Minimize Exposure Time: Use the shortest possible camera exposure time that still allows for a clear image.[7]

  • Reduce Frequency of Imaging: For time-lapse experiments, increase the interval between image acquisitions to minimize cumulative light exposure.

Step 2: Optimize Sample Preparation

  • Use Antifade Reagents: Incorporate a commercially available antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) into your sample preparation. These reagents work by scavenging free radicals and reducing the detrimental effects of reactive oxygen species.[9]

  • Control Oxygen Levels: Where possible, deoxygenating the imaging buffer can help reduce photobleaching, especially for photosensitizing dyes like this compound. This can be achieved using oxygen scavenger systems (e.g., glucose oxidase/catalase).[8]

Step 3: Consider Your Experimental Setup

  • Use a Sensitive Detector: A more sensitive camera (e.g., EMCCD or sCMOS) requires less excitation light to generate a strong signal, thereby reducing photobleaching.[3]

  • Check Filter Sets: Ensure your microscope's filter sets are optimized for the excitation and emission spectra of this compound to maximize signal detection and minimize unnecessary light exposure.

Quantitative Data Summary

While specific photobleaching quantum yield data for this compound is not available in the provided search results, the following table summarizes relevant properties of the closely related 5(6)-Carboxyfluorescein (B613776). This data can serve as a useful reference point.

Property5(6)-Carboxyfluorescein (CF)Notes
Fluorescence Quantum Yield (Free) 0.93In aqueous solution, similar to fluorescein.[10]
Fluorescence Quantum Yield (Protein Conjugate) 0.48Conjugation to BSA reduces the quantum yield.[10]
Excitation Maximum (λex) ~492 nmIn 0.1 M Tris pH 8.0.
Emission Maximum (λem) ~517 nmIn 0.1 M Tris pH 8.0.

Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability

This protocol provides a basic framework for comparing the photostability of this compound under different conditions.

  • Sample Preparation: Prepare multiple identical samples containing this compound (e.g., labeled cells, protein solutions). For comparative analysis, prepare samples with and without antifade reagents or under different buffer conditions.

  • Microscope Setup:

    • Use a consistent imaging system (e.g., confocal or epifluorescence microscope).

    • Set the excitation wavelength to the peak absorbance of this compound (around 520-530 nm).

    • Use a consistent objective lens and magnification.

    • Set the excitation intensity to a level that provides a good initial signal but is not saturating the detector.

  • Image Acquisition:

    • Define a region of interest (ROI).

    • Acquire a time-lapse series of images of the ROI with a fixed interval (e.g., one image every 5 seconds) and a constant exposure time.

    • Continue imaging until the fluorescence intensity has decreased significantly (e.g., to 50% of the initial value).

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time or exposure number.

    • The time or number of exposures it takes for the intensity to drop to 50% of its initial value (t₁/₂) is a common measure of photostability. A longer t₁/₂ indicates higher photostability.

    • Fit the decay curve to an exponential function to determine the photobleaching rate constant.

Visualizations

Experimental_Workflow Experimental Workflow for Fluorescence Imaging cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Sample Biological Sample Staining Staining with This compound Sample->Staining Washing Washing Steps Staining->Washing Mounting Mounting with Antifade Medium Washing->Mounting Microscope Microscope Setup (Laser, Filters, Detector) Mounting->Microscope ROI Define Region of Interest Microscope->ROI Acquire Image Acquisition (Time-lapse) ROI->Acquire Measure Measure Fluorescence Intensity Acquire->Measure Analyze Analyze Photobleaching Rate Measure->Analyze Interpret Interpret Results Analyze->Interpret

Caption: A typical workflow for a fluorescence imaging experiment.

Photobleaching_Factors Factors Influencing Photobleaching cluster_light Light-Related Factors cluster_environment Environmental Factors cluster_fluorophore Fluorophore Properties Photobleaching Photobleaching Rate Intensity Excitation Intensity Intensity->Photobleaching Duration Exposure Duration Duration->Photobleaching Oxygen Oxygen Concentration Oxygen->Photobleaching Medium Mounting Medium (pH, Antifade) Medium->Photobleaching Mitigates Properties Inherent Photostability Properties->Photobleaching Concentration Fluorophore Concentration Concentration->Photobleaching

Caption: Key factors that can influence the rate of photobleaching.

References

Technical Support Center: 5(6)-Carboxy-eosin Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5(6)-Carboxy-eosin in fluorescence-based experiments, with a specific focus on the effect of pH on its fluorescence intensity.

Understanding the pH-Dependence of this compound Fluorescence

This compound, a derivative of fluorescein, exhibits a strong dependence of its fluorescence intensity on the surrounding pH. Generally, its fluorescence is significantly quenched in acidic environments and increases as the pH becomes more alkaline. This property makes it a valuable tool for investigating pH changes in various biological and chemical systems. The underlying mechanism involves the protonation and deprotonation of the xanthene ring system, which alters its electronic configuration and, consequently, its ability to fluoresce.

Quantitative Data: pH vs. Fluorescence Intensity

Table 1: Relative Fluorescence Intensity of Eosin Y at Different pH Values [1]

pHRelative Fluorescence Intensity (Arbitrary Units)
3.63Decreased
5.88Moderately Decreased
7.26Baseline
8.57Increased
9.69Significantly Increased

Note: This data is for Eosin Y in ethanol (B145695) and serves as a proxy to demonstrate the pH-dependent fluorescence behavior of carboxy-eosin.

Experimental Protocols

Protocol for Measuring the Effect of pH on this compound Fluorescence Intensity

This protocol outlines the steps to determine the fluorescence intensity of this compound across a range of pH values.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with known pH values (e.g., citrate, phosphate, borate (B1201080) buffers covering a range from pH 4 to 10)

  • Spectrofluorometer

  • Cuvettes

  • pH meter

  • Micropipettes

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of approximately 1 µM. The optimal concentration should be determined empirically to ensure the signal is within the linear range of the spectrofluorometer.

  • Prepare a series of pH-adjusted dye solutions: For each pH value to be tested, add a small aliquot of the this compound working solution to the corresponding pH buffer in a cuvette. Ensure the final dye concentration is consistent across all samples.

  • Calibrate the pH meter and verify the pH of each solution.

  • Set the spectrofluorometer parameters:

    • Excitation wavelength (λex): ~520 nm (this may need to be optimized)

    • Emission wavelength (λem): ~545 nm (this may need to be optimized by scanning for the emission maximum)

    • Set appropriate excitation and emission slit widths.

  • Measure the fluorescence intensity:

    • Blank the instrument using a cuvette containing only the respective pH buffer.

    • Measure the fluorescence intensity of each pH-adjusted this compound solution.

    • Record at least three independent measurements for each pH value.

  • Data Analysis:

    • Average the fluorescence intensity readings for each pH.

    • Plot the average fluorescence intensity as a function of pH.

Experimental Workflow for pH-Dependent Fluorescence Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Working Solution in Buffer A->C B Prepare pH Buffers (e.g., pH 4-10) D Create pH-Adjusted Dye Samples B->D C->D E Measure Fluorescence (Spectrofluorometer) D->E F Record and Average Intensity Data E->F G Plot Intensity vs. pH F->G

Caption: Workflow for measuring this compound fluorescence vs. pH.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence signal 1. Incorrect excitation/emission wavelengths. 2. Dye concentration is too low. 3. pH of the solution is too acidic. 4. Photobleaching of the dye.1. Optimize the excitation and emission wavelengths for this compound. 2. Increase the dye concentration. 3. Verify the pH of your solution; the signal will be weaker at lower pH. 4. Minimize exposure of the sample to the excitation light. Use fresh sample for each measurement if necessary.
High background fluorescence 1. Contaminated buffers or solvents. 2. Autofluorescence from the sample container (cuvette). 3. High dye concentration leading to self-quenching.1. Use high-purity, fluorescence-free buffers and solvents. 2. Use quartz cuvettes designed for fluorescence measurements. 3. Decrease the dye concentration.
Inconsistent or irreproducible readings 1. Fluctuations in lamp intensity of the spectrofluorometer. 2. Inaccurate pH of the buffer solutions. 3. Temperature variations. 4. Dye aggregation at high concentrations.1. Allow the instrument to warm up and stabilize. 2. Calibrate the pH meter before preparing buffers and verify the final pH. 3. Maintain a constant temperature during measurements. 4. Ensure the dye is fully dissolved and consider using a lower concentration.
Fluorescence intensity does not correlate with expected pH changes 1. The pH of the experimental sample is outside the sensitive range of the dye. 2. Interference from other components in the sample. 3. The dye has degraded.1. Ensure the experimental pH is within the dynamic range of this compound (approximately pH 6-8). 2. Check for potential quenchers or fluorescent compounds in your sample matrix. 3. Use a fresh stock solution of the dye.

Troubleshooting Logic for Inconsistent Readings

G Start Inconsistent Fluorescence Readings A Check Instrument Stability (Lamp, Detector) Start->A B Verify Buffer pH (Calibrate pH Meter) A->B Stable F Problem Resolved A->F Unstable -> Stabilize C Control Temperature B->C Accurate B->F Inaccurate -> Remake Buffers D Check Dye Concentration (Potential Aggregation) C->D Constant C->F Fluctuating -> Use Temp Control E Use Fresh Dye Stock D->E Optimal D->F Too High -> Dilute E->F Fresh Stock

Caption: Troubleshooting pathway for inconsistent fluorescence data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using this compound as a pH indicator?

A1: this compound is most sensitive in the near-neutral pH range, typically between pH 6 and 8. Below pH 6, the fluorescence is significantly quenched, and above pH 8, the fluorescence intensity begins to plateau.

Q2: Can I use this compound for intracellular pH measurements?

A2: Yes, the acetoxymethyl (AM) ester form of this compound can be used for intracellular pH measurements. The AM ester is cell-permeant and is cleaved by intracellular esterases to release the fluorescent, membrane-impermeant dye within the cell.

Q3: How does temperature affect the fluorescence of this compound?

A3: Temperature can influence the fluorescence intensity and the pKa of the dye. It is important to maintain a constant and controlled temperature throughout your experiments to ensure reproducibility.

Q4: What are some common sources of error in pH measurements using this compound?

A4: Common errors include inaccurate pH of calibration buffers, fluctuations in the excitation light source, photobleaching of the dye, and interference from other fluorescent or quenching molecules in the sample.

Q5: How should I store my this compound stock solution?

A5: The stock solution, typically prepared in an anhydrous solvent like DMSO, should be stored at -20°C or lower, protected from light and moisture to prevent degradation.

References

Technical Support Center: 5(6)-Carboxy-eosin NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the storage, handling, and use of 5(6)-Carboxy-eosin N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound NHS ester and what is it used for?

A1: this compound NHS ester is a fluorescent dye that belongs to the eosin (B541160) family. It is chemically activated with an N-hydroxysuccinimide (NHS) ester group, making it reactive towards primary amino groups (-NH2) found on biomolecules such as proteins, peptides, and amino-modified oligonucleotides. This reactivity allows for the stable covalent labeling of these molecules, enabling their detection and analysis in various biological applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Q2: How should I store and handle this compound NHS ester?

A2: Proper storage and handling are critical to maintain the reactivity of the NHS ester. It is highly susceptible to hydrolysis in the presence of moisture. Therefore, it should be stored at -20°C, desiccated, and protected from light.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation.

Q3: What is the optimal pH for the labeling reaction?

A3: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range for the labeling reaction is between 8.3 and 8.5. At a lower pH, the amino groups are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.

Q4: What solvents should I use to dissolve this compound NHS ester?

A4: this compound NHS ester is soluble in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare stock solutions in one of these solvents immediately before use.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its closely related derivatives. Due to limited direct data for the NHS ester of this compound, information from related compounds is provided for reference.

PropertyThis compound5(6)-Carboxyfluorescein NHS ester5(6)-Carboxyrhodamine 110 NHS Ester
Molecular Weight ~692 g/mol or ~1384 g/mol (potential dimer)[2]~473.4 g/mol [1]~507.9 g/mol [3]
Excitation Max (λex) Not specified~495 nm[1]~502 nm[3]
Emission Max (λem) Not specified~520 nm[1]~527 nm[3]
Extinction Coefficient (ε) Not specified>70,000 cm⁻¹M⁻¹76,000 cm⁻¹M⁻¹[3]
Solubility DMSO[2]DMSO, DMFDMSO, DMF[3]
Storage Temperature +4°C (long-term)[2]-20°C[1]-20°C[3]

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol provides a general guideline for labeling proteins. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

  • This compound NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of dye. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.

    • Add the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye (if known).

    • Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incorrect pH: The reaction buffer pH is outside the optimal range of 8.3-8.5.Verify the pH of the reaction buffer with a calibrated pH meter.
Hydrolyzed NHS Ester: The dye was exposed to moisture before or during the reaction.Use anhydrous solvents to prepare the dye stock solution. Allow the dye vial to warm to room temperature before opening. Prepare the dye solution immediately before use.
Presence of Primary Amines in Buffer: Buffers containing Tris or glycine (B1666218) will compete with the protein for the dye.Use an amine-free buffer such as PBS, bicarbonate, or borate buffer.
Protein Precipitation High Degree of Labeling: Eosin dyes can be hydrophobic, and excessive labeling can lead to protein aggregation.Reduce the molar excess of the dye in the labeling reaction. Optimize the reaction time and temperature.
Solvent-Induced Denaturation: Adding a large volume of organic solvent (DMSO/DMF) can denature the protein.Keep the volume of the added dye stock solution to a minimum (ideally <10% of the total reaction volume).
Unexpected Fluorescence Presence of Unreacted Dye: Incomplete removal of free dye after the labeling reaction.Ensure thorough purification of the labeled protein using gel filtration or extensive dialysis.

Visualizations

Storage_and_Handling_Workflow Storage and Handling of this compound NHS Ester cluster_storage Storage cluster_handling Handling Store Store at -20°C Desiccated Protected from light Warm Warm vial to room temperature before opening Store->Warm Dissolve Dissolve in anhydrous DMSO or DMF immediately before use Warm->Dissolve React Add to protein solution at pH 8.3-8.5 Dissolve->React Purify Purify React->Purify Purify conjugate Protein_Labeling_Workflow Protein Labeling Experimental Workflow Prepare_Protein 1. Prepare Protein Solution (amine-free buffer, pH 8.3-8.5) Reaction 3. Mix Protein and Dye (1-2h at RT or overnight at 4°C) Prepare_Protein->Reaction Prepare_Dye 2. Prepare Dye Stock Solution (anhydrous DMSO/DMF) Prepare_Dye->Reaction Purification 4. Purify Conjugate (Gel filtration or Dialysis) Reaction->Purification Analysis 5. Analyze Degree of Labeling (Spectrophotometry) Purification->Analysis Storage 6. Store Labeled Protein (-20°C, protected from light) Analysis->Storage

References

Technical Support Center: Separation of 5- and 6-Carboxy-Eosin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 5- and 6-carboxy-eosin isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of 5- and 6-carboxy-eosin isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution of Isomer Peaks Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity for the isomers.Change Column Chemistry: Switch from a standard C18 column to a phenyl-hexyl or a pentafluorophenyl (PFP) column to enhance π-π interactions, which can improve selectivity for positional isomers. • Consider Smaller Particle Size: Use a column with a smaller particle size (e.g., <3 µm) to increase column efficiency and improve resolution.
Mobile Phase Composition is Not Optimal: The organic modifier, pH, or buffer concentration is not suitable for separation.Optimize Organic Modifier: If using acetonitrile, try substituting with methanol (B129727) or a combination of both. The change in solvent can alter selectivity. • Adjust Mobile Phase pH: The ionization state of the carboxylic acid groups is critical. Adjust the pH of the mobile phase to be near the pKa of the isomers to maximize differences in their hydrophobicity. • Gradient Optimization: If using a gradient, make it shallower to increase the separation window between the two isomers.
Peak Tailing Secondary Interactions with Stationary Phase: Residual silanols on the silica (B1680970) backbone of the column can interact with the polar carboxyl groups of the eosin (B541160) isomers.Use an End-capped Column: Ensure you are using a high-quality, well-end-capped column to minimize silanol (B1196071) interactions. • Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites. • Adjust pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.
Column Overload: Injecting too much sample can lead to peak distortion.Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure you are operating within the column's linear capacity.
Peak Fronting Sample Solvent Incompatibility: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase.Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent. If sample solubility is an issue, minimize the injection volume.
Split Peaks Column Bed Degradation: A void has formed at the head of the column.Use a Guard Column: A guard column can protect the analytical column from particulates and pressure shocks. • Replace the Column: If a void has formed, the column may need to be replaced.
Injector Problems: The injection process may be causing the sample to be introduced onto the column in a distorted band.Check Injector Seals and Tubing: Ensure all connections are secure and there are no leaks or blockages in the injector system.
Irreproducible Retention Times Mobile Phase Preparation: Inconsistent mobile phase composition between runs.Precise Mobile Phase Preparation: Use a graduated cylinder or volumetric flasks for accurate measurement of solvents. Ensure thorough mixing.
Column Temperature Fluctuations: The column temperature is not stable.Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography.
Pump Issues: The HPLC pump is not delivering a consistent flow rate.Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump heads. • Pump Maintenance: Check pump seals and pistons for wear and tear.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate 5- and 6-carboxy-eosin isomers?

A1: The 5- and 6-carboxy-eosin isomers are positional isomers with identical molecular weights and very similar physicochemical properties. The only difference is the position of the carboxyl group on the phthalic acid moiety. This subtle structural difference results in very similar hydrophobicity and polarity, making them difficult to resolve with standard chromatographic techniques.

Q2: Is derivatization necessary to separate these isomers?

A2: While not always strictly necessary, derivatization can significantly improve the separation of 5- and 6-carboxy-eosin isomers. Protecting the polar carboxyl and hydroxyl groups, for example, by creating pivalate (B1233124) or cyclohexylcarbonyl esters, can enhance the subtle differences in their structures, making them more amenable to separation by silica gel chromatography or reversed-phase HPLC.[1] Another common strategy is the formation of N-hydroxysuccinimide (NHS) esters, which can also be separated chromatographically.

Q3: What is the recommended starting point for HPLC method development?

A3: A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient with a low concentration of an acid modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxyl groups. From there, you can optimize the gradient, mobile phase organic modifier, and consider alternative column chemistries as outlined in the troubleshooting guide.

Q4: Can I use Thin Layer Chromatography (TLC) to separate these isomers?

A4: TLC can be used to monitor the progress of reactions and to get a preliminary idea of separability, but achieving baseline separation of the underivatized isomers on a standard TLC plate can be difficult. Separation is often improved after derivatization. For example, the N-hydroxysuccinimide esters of the related 5- and 6-carboxyrhodamine B have been separated using a mobile phase of methanol/dichloromethane/acetic acid.[2]

Q5: Is Capillary Electrophoresis (CE) a viable alternative for this separation?

A5: Yes, Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that is well-suited for separating charged species. Since the 5- and 6-carboxy-eosin isomers have slightly different pKa values due to the position of the carboxyl group, they will have different charge-to-size ratios at a given pH, which can be exploited for separation in CZE. CE can be a powerful alternative if HPLC methods do not provide adequate resolution.

Quantitative Data Summary

The following table provides example chromatographic data for the separation of related carboxy-fluorescein and carboxy-rhodamine isomers. This data can serve as a reference for expected outcomes under similar conditions.

Compound Technique Stationary Phase Mobile Phase Retention Time (t_R) / R_f Reference
5-Carboxyfluorescein Isomer Analytical HPLCReverse Phase C18Acetonitrile/Water/NEt3/HOAcNot specified, but shown to be separated from 6-isomer[3]
6-Carboxyfluorescein (B556484) Isomer Analytical HPLCReverse Phase C18Acetonitrile/Water/NEt3/HOAcNot specified, but shown to be separated from 5-isomer[3]
5-Carboxyrhodamine B HPLCNot SpecifiedNot Specified7.5 min[2]
6-Carboxyrhodamine B HPLCNot SpecifiedNot Specified7.0 min[2]
5-Carboxyrhodamine B NHS ester HPLCNot SpecifiedNot Specified6.4 min[2]
6-Carboxyrhodamine B NHS ester HPLCNot SpecifiedNot Specified6.5 min[2]
5-Carboxyrhodamine B TLCSilica Gel10:89.5:0.5 MeOH/DCM/TEAR_f = 0.11[2]
6-Carboxyrhodamine B TLCSilica Gel10:89.5:0.5 MeOH/DCM/TEAR_f = 0.22[2]
5-Carboxyrhodamine B NHS ester TLCSilica Gel9:89:2 MeOH/DCM/AcOHR_f = 0.27[2]
6-Carboxyrhodamine B NHS ester TLCSilica Gel9:89:2 MeOH/DCM/AcOHR_f = 0.31[2]

Experimental Protocols

Detailed Methodology for HPLC Separation of Carboxyfluorescein Isomers

This protocol is adapted from a published method for the analytical separation of 5- and 6-carboxyfluorescein and can be used as a starting point for the separation of carboxy-eosin isomers.[3]

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, triethylamine (NEt3), and acetic acid (HOAc).

  • Sample of mixed 5- and 6-carboxy-eosin isomers dissolved in a suitable solvent (e.g., methanol or the initial mobile phase).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% triethylamine and 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% triethylamine and 0.1% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: Set to the absorbance maximum of carboxy-eosin (typically around 520 nm).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: Linear gradient from 20% to 50% B

    • 25-30 min: Hold at 50% B

    • 30.1-35 min: Return to 20% B and equilibrate for the next injection.

3. Procedure:

  • Prepare the mobile phases, ensuring all components are fully dissolved and the mobile phases are degassed.

  • Install the C18 column in the column oven and set the temperature to 30 °C.

  • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a standard solution of the mixed carboxy-eosin isomers at a concentration of approximately 1 mg/mL.

  • Inject the sample and start the data acquisition.

  • Analyze the resulting chromatogram to determine the retention times and resolution of the two isomers.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Dissolve Isomer Mixture injector Autosampler sample_prep->injector mobile_phase_prep Prepare Mobile Phases A & B pump Gradient Pump mobile_phase_prep->pump pump->injector column C18 Column in Oven injector->column detector UV-Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Determine Retention Times & Resolution chromatogram->analysis

Caption: HPLC experimental workflow for the separation of 5- and 6-carboxy-eosin isomers.

Caption: Troubleshooting logic for addressing poor peak resolution in isomer separation.

References

Technical Support Center: Optimizing Experiments with 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 5(6)-Carboxy-eosin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a brominated analog of carboxyfluorescein. It functions as a versatile fluorescent dye and a potent photosensitizer. Its primary applications in research include:

  • Fluorescent Labeling: Covalently labeling proteins, peptides, and other biomolecules for visualization and tracking in techniques like fluorescence microscopy and flow cytometry.[1][2]

  • pH Sensing: Acting as a pH indicator, particularly in the physiological pH range.

  • Photosensitization: Generating singlet oxygen, making it useful in studies of photoinduced cell damage.[3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in polar organic solvents. For creating stock solutions, the following solvents are recommended:

Due to its limited solubility in aqueous buffers, it is advisable to first dissolve the dye in one of these organic solvents to prepare a concentrated stock solution before diluting it into your aqueous experimental buffer.[4]

Q3: How should I store this compound and its stock solutions?

  • Solid Form: Store the solid dye at -20°C to -80°C, protected from light.[5]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light.[5] When dissolved in anhydrous DMSO or DMF, the solution can be stored for 1-2 months at -20°C.[6][7] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[4]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffer

Possible Causes:

  • Low pH of the aqueous buffer: The carboxyl groups on the molecule are less ionized at acidic pH, reducing its aqueous solubility.

  • Concentration is too high for the aqueous buffer: this compound has limited solubility in purely aqueous solutions.

  • Low Temperature: The dye may precipitate out of solution at lower temperatures.

Solutions:

  • Adjust Buffer pH: Increase the pH of your aqueous buffer. For many applications, a pH of 7.2 to 8.5 is suitable. For protein labeling with NHS esters, a pH of 8.0-8.5 is often optimal.[5][6]

  • Prepare a High-Concentration Stock Solution: First, dissolve the this compound in a polar organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add small volumes of this stock solution to your aqueous buffer to reach the desired final concentration.

  • Warm the Solution: If the dye has precipitated due to cold, gently warm the solution to room temperature and shake well to redissolve it.

  • Use a Co-solvent: For some applications, a mixed solvent system, such as ethanol and PBS, can improve solubility.[4]

Issue 2: Low Labeling Efficiency in Protein Conjugation Experiments

Possible Causes:

  • Incorrect Buffer pH: The reaction of NHS esters with primary amines is highly pH-dependent. A suboptimal pH can significantly reduce labeling efficiency.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.

  • Low Dye-to-Protein Molar Ratio: An insufficient amount of dye will result in a low degree of labeling.

  • Hydrolyzed NHS Ester: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions.

Solutions:

  • Optimize Buffer Conditions: Use a buffer with a pH between 8.0 and 8.5, such as 0.1 M sodium bicarbonate.[5][6] Avoid buffers containing primary amines like Tris.

  • Increase Molar Coupling Ratio: For initial experiments, test a range of molar coupling ratios from 10:1 to 40:1 (dye:protein).

  • Use Freshly Prepared Dye Solutions: Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use to minimize hydrolysis.

Issue 3: Unexpected Staining Patterns or High Background Fluorescence

Possible Causes:

  • Excess Unbound Dye: Free, unconjugated dye can bind non-specifically to cellular components or surfaces, leading to high background.

  • Precipitation of the Dye: Aggregates of the dye can appear as bright, punctate artifacts.

  • Inappropriate Staining Time or Concentration: Over-staining can lead to high background and loss of specific signal.

Solutions:

  • Purify the Conjugate: After the labeling reaction, it is crucial to remove any unbound dye. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method.[5]

  • Filter the Staining Solution: If you suspect precipitation, filter the diluted staining solution through a 0.2 µm filter before applying it to your sample.

  • Optimize Staining Protocol: Adjust the concentration of the fluorescent conjugate and the incubation time. It may be necessary to perform a titration experiment to find the optimal conditions.

Quantitative Data Summary

ParameterSolventSolubilityNotes
Solubility of 5(6)-Carboxyfluorescein *DMSO~0.5 mg/mLCan be used as an estimate for this compound.[4][8]
DMF~1 mg/mLCan be used as an estimate for this compound.[4][8]
Ethanol~5 mg/mLCan be used as an estimate for this compound.[4][8]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLCan be used as an estimate for this compound.[4]
Recommended pH for Protein Labeling (NHS Ester) Aqueous Buffer (e.g., Sodium Bicarbonate)pH 8.0 - 8.5Optimizes the reaction with primary amines.[5][6]
Recommended Molar Coupling Ratio (Dye:Protein) -10:1 to 40:1A good starting range for optimization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Vortexer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out a precise amount of the dye. The molecular weight of this compound is approximately 1383.8 g/mol .[3]

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve a 10 mM concentration. For example, to prepare 100 µL of a 10 mM solution, add 100 µL of solvent to 1.38 mg of the dye.

  • Vortex the solution thoroughly until all the dye is dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution in aliquots at -20°C to -80°C, protected from light.

Protocol 2: General Procedure for Labeling Proteins with this compound NHS Ester

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 10 mM this compound NHS ester stock solution in anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate solution (pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Adjust the pH of the protein solution to 8.0-8.5 by adding 1 M sodium bicarbonate.

  • Prepare the Dye Solution: Allow the 10 mM stock solution of this compound NHS ester to warm to room temperature.

  • Perform the Labeling Reaction: While gently stirring, add the calculated amount of the dye stock solution to the protein solution. The optimal molar coupling ratio should be determined empirically, but a starting point of 10:1 to 40:1 (dye:protein) is recommended.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purify the Conjugate: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired elution buffer (e.g., PBS).

  • Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of this compound.

  • Store the Labeled Protein: Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C in aliquots for long-term storage.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage prep_dye Prepare 10 mM Dye Stock in DMSO/DMF mix Mix Dye and Protein (Molar Ratio 10:1 to 40:1) prep_dye->mix prep_protein Prepare Protein Solution (pH 8.0-8.5) prep_protein->mix incubate Incubate 1-2h at Room Temp (Dark) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify store Store Labeled Protein (-20°C to -80°C) purify->store

Caption: Workflow for protein labeling with this compound NHS ester.

troubleshooting_solubility cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor Solubility/ Precipitation in Aqueous Buffer cause1 Low Buffer pH issue->cause1 cause2 High Concentration issue->cause2 cause3 Low Temperature issue->cause3 solution1 Increase Buffer pH (7.2 - 8.5) cause1->solution1 solution2 Use Organic Stock Solution (DMSO/DMF) cause2->solution2 solution3 Warm to Room Temp cause3->solution3

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Purification of 5(6)-Carboxy-eosin Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the successful purification of 5(6)-Carboxy-eosin labeled conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of purifying this compound labeled conjugates?

The primary goal is to remove unconjugated (free) this compound dye from the labeled protein or antibody conjugate. Excess free dye can interfere with downstream applications by causing high background signals and leading to inaccurate quantification of the conjugate's activity or concentration.

Q2: Which purification method is most recommended for this compound labeled conjugates?

Size-Exclusion Chromatography (SEC), also known as gel filtration, is the most common and highly recommended method. It effectively separates the larger labeled conjugate from the smaller, free dye molecules based on their difference in hydrodynamic radius. It is a gentle method that preserves the biological activity of the protein.[1][2]

Q3: What are the key parameters to consider when selecting a size-exclusion chromatography (SEC) resin?

The most critical parameter is the fractionation range or exclusion limit of the resin.[3] For purifying a standard IgG antibody (approximately 150 kDa) labeled with this compound (molecular weight ~528 Da), a resin with an exclusion limit that retains the small dye molecule while allowing the large antibody conjugate to pass through in the void volume is ideal. Resins like Sephadex G-25 or G-50 are commonly used for this purpose.[4][5][6][7]

Q4: How is the success of the purification process evaluated?

The success of the purification is typically evaluated by:

  • Spectrophotometry: Measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of eosin (B541160) (around 524 nm) to determine the Degree of Labeling (DOL). A significant decrease in the 524 nm absorbance in later fractions indicates the removal of free dye.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the purified conjugate. The gel can be imaged for fluorescence before staining with a protein stain like Coomassie Blue. A single fluorescent band corresponding to the protein band indicates a pure conjugate.

  • Functional Assays: The biological activity of the purified conjugate should be assessed to ensure that the labeling and purification processes have not compromised its function.

Q5: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein molecule. It is a critical quality attribute of the conjugate. A low DOL may result in a weak signal, while an excessively high DOL can lead to fluorescence quenching (reduced signal) and potential changes in the protein's biological activity.[8]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound labeled conjugates.

Problem Potential Cause Recommended Solution
Low or No Fluorescence in Purified Conjugate Inefficient Labeling: The initial conjugation reaction may have been suboptimal.- Ensure the pH of the labeling buffer is in the optimal range (typically pH 8.0-9.0) for the amine-reactive chemistry.[9]- Verify the concentration and activity of both the protein and the dye.- Increase the molar excess of the dye in the labeling reaction.
Fluorescence Quenching: The Degree of Labeling (DOL) may be too high, causing self-quenching of the eosin molecules.[8]- Reduce the molar ratio of dye to protein in the labeling reaction.- Optimize the reaction time to prevent over-labeling.
pH Sensitivity of Eosin: The fluorescence of eosin is pH-dependent and decreases at acidic pH.- Ensure the final buffer for the purified conjugate has a neutral to slightly alkaline pH (7.0-8.5).
Low Recovery of the Conjugate Nonspecific Adsorption: The protein conjugate may be adsorbing to the chromatography column or other surfaces.- Pre-treat the column by running it with a blocking agent like bovine serum albumin (BSA), if compatible with the downstream application.- Ensure the ionic strength of the buffer is sufficient (e.g., 150 mM NaCl) to minimize ionic interactions with the resin.[7]
Precipitation of the Conjugate: The labeling process can sometimes lead to protein aggregation and precipitation.- Centrifuge the labeling reaction mixture before loading it onto the column to remove any precipitated protein.- Consider adding stabilizing agents like glycerol (B35011) to the purification buffers.
Sample Too Dilute: Low protein concentrations can lead to lower recovery rates.[3]- Concentrate the sample before purification if possible.
Presence of Free Dye in the Final Product Inadequate Separation: The column length or resin type may not be optimal for separating the conjugate from the free dye.- Increase the bed height of the chromatography column for better resolution.- Ensure the chosen resin (e.g., Sephadex G-25) has an appropriate fractionation range for the separation.[4][10]
Column Overloading: Applying too much sample volume to the column can lead to poor separation.- For desalting applications, the sample volume should not exceed 30% of the total column volume.[11]
Improper Column Equilibration: The column was not sufficiently equilibrated with the running buffer before sample application.- Equilibrate the column with at least 5 column volumes of the running buffer before loading the sample.[12]
Conjugate Appears Aggregated (Elutes in Void Volume of SEC) High Degree of Labeling: Over-labeling can alter the protein's surface properties, leading to aggregation.- Optimize the labeling reaction to achieve a lower DOL.- Analyze the purified conjugate by analytical SEC to assess the extent of aggregation.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer may be promoting aggregation.- Perform buffer scouting to find conditions that maintain the protein in its monomeric state.

Comparison of Purification Methods

Parameter Size-Exclusion Chromatography (SEC) / Gel Filtration Dialysis Tangential Flow Filtration (TFF)
Principle Separation based on molecular size.Diffusion across a semi-permeable membrane based on a concentration gradient.Size-based separation using a semi-permeable membrane with cross-flow to prevent clogging.
Typical Purity High (>95% free dye removal)High (>95% free dye removal)High (>95% free dye removal)
Typical Recovery >95%[3]>90% (can be lower due to handling and nonspecific binding)>95%
Processing Time Fast (5-30 minutes per sample)[3]Slow (12-48 hours with multiple buffer changes)[13]Fast to Moderate (depends on volume and system)
Scalability Excellent for lab scale; can be scaled up.Limited scalability; cumbersome for large volumes.Excellent for both lab and industrial scale.
Sample Dilution Moderate (typically 1.4-2.0 fold)[11]Minimal, but final volume can be difficult to control precisely.Minimal; can be used to concentrate the sample.
Key Advantage Speed, simplicity, and high resolution.Low cost and simple setup for small volumes.Fast, scalable, and allows for simultaneous concentration and buffer exchange.
Key Disadvantage Can lead to sample dilution.Very slow and labor-intensive.Requires specialized equipment and can be more expensive upfront.

Detailed Experimental Protocol: Purification by Size-Exclusion Chromatography

This protocol provides a method for removing unconjugated this compound from a labeled antibody solution using a pre-packed desalting column (e.g., Sephadex G-25).

Materials:

  • Crude this compound labeled antibody solution.

  • Pre-packed desalting column (e.g., PD-10 Desalting Column, HiTrap Desalting Column).

  • Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Collection tubes (e.g., 1.5 mL microcentrifuge tubes).

  • Spectrophotometer.

  • Column stand and clamps.

Procedure:

  • Column Preparation:

    • Remove the top and bottom caps (B75204) from the pre-packed desalting column.

    • Mount the column vertically on a stand.

    • Allow the storage buffer to drain completely by gravity.

  • Column Equilibration:

    • Equilibrate the column by adding 5 column volumes of Purification Buffer (e.g., for a 10 mL column, use 50 mL of PBS).

    • Allow the buffer to run through the column completely between each addition. This ensures the column is fully equilibrated with the desired buffer.[12]

  • Sample Preparation:

    • If the crude labeled antibody solution contains any precipitates, centrifuge it at 10,000 x g for 10 minutes and use the supernatant for purification.

  • Sample Application:

    • Allow the equilibration buffer to drain completely from the column.

    • Carefully load the crude labeled antibody solution onto the top of the gel bed. The sample volume should not exceed the manufacturer's recommendation (typically up to 30% of the bed volume for desalting).[11]

    • Allow the sample to fully enter the gel bed.

  • Elution and Fraction Collection:

    • Once the sample has entered the gel bed, add Purification Buffer to the top of the column.

    • Begin collecting fractions immediately. The colored, labeled antibody conjugate will elute first as it is excluded from the pores of the resin. The smaller, unconjugated orange/pink eosin dye will be retained by the resin and elute later.

    • Collect fractions of a defined volume (e.g., 0.5 mL or 1.0 mL).

    • Visually monitor the separation: the first colored fractions should contain your purified conjugate. Subsequent colored fractions will contain the free dye.

  • Analysis of Fractions:

    • Measure the absorbance of each fraction at 280 nm (for protein) and ~524 nm (for eosin).

    • The fractions containing the purified conjugate will have a high A280 and a corresponding A524 peak. The fractions containing the free dye will have a high A524 but a negligible A280.

    • Pool the fractions that contain the purified conjugate.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • For the pooled, purified conjugate, measure the absorbance at 280 nm and ~524 nm.

    • Calculate the DOL using the following formula: DOL = (A_max_ of conjugate × ε_protein) / ((A_280_ of conjugate - (A_max_ of conjugate × CF)) × ε_dye)

      • Where:

        • A_max is the absorbance at the dye's maximum wavelength (~524 nm).

        • A_280 is the absorbance at 280 nm.

        • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of this compound at its absorbance maximum.

        • CF is the correction factor (A₂₈₀/Aₘₐₓ) for the dye at 280 nm.

  • Storage:

    • Store the purified conjugate in an appropriate buffer, often with a stabilizing agent like BSA or glycerol, at 4°C for short-term storage or -20°C/-80°C for long-term storage.

Experimental Workflow Diagram

PurificationWorkflow start Crude Labeled Conjugate (Protein + Free Dye) pre_purification Pre-Purification (Centrifuge to remove aggregates) start->pre_purification sample_load Sample Loading (Apply crude conjugate to column) pre_purification->sample_load column_prep Column Preparation (Equilibrate SEC column with buffer) column_prep->sample_load elution Elution (Add purification buffer) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection analysis Fraction Analysis (Spectrophotometry at 280nm & 524nm) fraction_collection->analysis pooling Pool Fractions (Combine fractions with high A280/A524 ratio) analysis->pooling Identify conjugate fractions free_dye Free Dye Fractions (Discard) analysis->free_dye Identify dye fractions final_product Purified Conjugate pooling->final_product

Caption: Workflow for purifying this compound labeled conjugates using SEC.

References

dealing with non-specific binding of 5(6)-Carboxy-eosin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5(6)-Carboxy-eosin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to non-specific binding of this versatile fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a common issue?

This compound is a multifunctional, brominated analog of carboxyfluorescein used in a wide range of biological experiments, from observing cellular structures to tracking biomolecules.[1][2][3] Like other fluorescein (B123965) derivatives, it is an ionic fluorochrome that carries a net negative charge at physiological pH due to its carboxyl and hydroxyl groups. This negative charge can lead to non-specific binding through electrostatic interactions with positively charged molecules and surfaces within cells and tissues, resulting in high background fluorescence.

Q2: How can I distinguish between non-specific binding and sample autofluorescence?

Distinguishing between these two sources of background is a critical first step in troubleshooting.[4] A systematic approach using controls is the most effective method:

  • Unstained Control: Image a sample that has gone through all the processing steps (fixation, permeabilization, etc.) but has not been incubated with any fluorescent dye. The fluorescence detected from this sample is your baseline autofluorescence.[4][5]

  • Secondary-Only Control (for immunofluorescence): If you are using a carboxy-eosin conjugated secondary antibody, prepare a sample incubated with only the secondary antibody (no primary antibody). Fluorescence in this sample indicates that the secondary antibody is binding non-specifically.[6]

If the unstained control shows high background, the primary issue is autofluorescence. If the unstained sample is dark but the stained samples show high background, the problem is likely non-specific binding of your fluorescent probe.[4]

Q3: What are the most effective blocking agents to reduce non-specific binding of carboxy-eosin?

Blocking non-specific binding sites before applying the fluorescent probe is crucial.[4] The choice of blocking agent can significantly impact your results. Common and effective agents include:

  • Normal Serum: Using serum from the same species that the secondary antibody was raised in is highly recommended.[7] It contains a complex mixture of proteins that can effectively block a wide range of non-specific sites.

  • Bovine Serum Albumin (BSA): A widely used and generally effective blocking agent for many applications.

  • Protein-Free Buffers: Commercial protein-free blocking buffers are available and can be highly effective, especially in systems where animal-derived proteins may cause cross-reactivity.[8][9]

The optimal blocking agent and its concentration should be determined empirically for your specific sample type and experimental conditions.

Q4: Can the concentration of this compound affect background staining?

Yes, absolutely. Using an excessively high concentration of the fluorescent dye (or a fluorescently-labeled antibody) is a common cause of high background.[5][7][10] It is essential to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.[5][11] Starting with the manufacturer's recommended dilution is a good practice, followed by testing a range of serial dilutions to find the ideal concentration for your specific experiment.[12]

Q5: How critical are washing steps in minimizing non-specific binding?

Thorough washing is as critical as effective blocking. Insufficient washing will leave unbound or weakly bound fluorescent probes in the sample, contributing directly to high background.[4] To improve washing efficacy:

  • Increase the number and duration of washes: Perform at least three to four wash steps for 5 minutes each after probe incubation.[11][13]

  • Use a mild detergent: Including a non-ionic detergent like Tween® 20 (typically at 0.1-0.5%) in your wash buffer can help to disrupt weak, non-specific hydrophobic interactions.[14]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing High Background

High background fluorescence can obscure your specific signal and lead to incorrect interpretations. This guide provides a logical workflow to systematically identify and address the source of the problem.

G start High Background Observed unstained_ctrl Image Unstained Control start->unstained_ctrl check_autofluor Is Background High? unstained_ctrl->check_autofluor is_autofluor Source is Autofluorescence check_autofluor->is_autofluor  Yes not_autofluor Source is Non-Specific Binding or Reagent Issue check_autofluor->not_autofluor No   autofluor_solutions Solutions: - Use spectral unmixing - Use autofluorescence quencher - Switch to a red-shifted dye is_autofluor->autofluor_solutions secondary_ctrl Image Secondary-Only Control (for IF) not_autofluor->secondary_ctrl check_secondary Is Background High? secondary_ctrl->check_secondary secondary_issue Secondary Antibody is Non-Specifically Binding check_secondary->secondary_issue  Yes probe_issue Primary Ab / Carboxy-eosin is the Issue check_secondary->probe_issue No   secondary_solutions Solutions: - Use pre-adsorbed secondary Ab - Change secondary Ab supplier - Optimize blocking secondary_issue->secondary_solutions probe_solutions Optimize Protocol: - Titrate probe concentration - Increase wash steps/duration - Optimize blocking buffer - Add detergent to washes probe_issue->probe_solutions

Caption: A logical workflow to diagnose the source of high background fluorescence.

Guide 2: Optimizing Your Staining Protocol Workflow

This guide outlines the key steps in a typical immunofluorescence protocol where this compound is used as a conjugate. Each step presents an opportunity for optimization to reduce non-specific binding.

G prep Sample Preparation (Fixation & Permeabilization) blocking Blocking (Critical Step) prep->blocking primary_ab Primary Antibody Incubation blocking->primary_ab opt1 Optimize: - Blocking agent (serum, BSA, etc.) - Incubation time (e.g., 60 min) - Concentration blocking->opt1 wash1 Wash 1 (Key Optimization Point) primary_ab->wash1 opt2 Optimize: - Titrate concentration - Adjust incubation time/temp primary_ab->opt2 secondary_ab Carboxy-eosin Conjugate Incubation wash1->secondary_ab wash2 Wash 2 (Critical Step) secondary_ab->wash2 mount Mount & Image wash2->mount opt3 Optimize: - Number of washes (3-5x) - Duration of washes (5-10 min each) - Add detergent (e.g., 0.1% Tween 20) wash2->opt3

Caption: Key optimization points within a standard immunofluorescence workflow.

Data Presentation

Table 1: Comparison of Common Blocking Agents

This table summarizes common blocking agents used to minimize non-specific binding. The effectiveness of each can vary depending on the tissue or cell type.

Blocking AgentTypical ConcentrationIncubation Time (at RT)Key Considerations
Normal Serum 5-10% (v/v)30-60 minUse serum from the species the secondary antibody was raised in. Highly effective for blocking Fc receptors.[7]
Bovine Serum Albumin (BSA) 1-5% (w/v)30-60 minA good general-purpose blocking agent. Ensure it is IgG-free to avoid cross-reactivity.
Non-fat Dry Milk 1-5% (w/v)30-60 minCost-effective but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays.
Commercial Protein-Free Buffers Per ManufacturerPer ManufacturerIdeal for sensitive assays or when animal proteins are a concern.[8] Can offer lower background variability.[15]
Table 2: Example Titration of a this compound Conjugate

Titrating the fluorescent conjugate is essential to find the optimal balance between signal strength and background noise. Below is a sample titration experiment.

DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)Comments
1:100 9504502.1Strong signal but very high background.
1:250 8202004.1Good signal with reduced background.
1:500 6501105.9 Optimal. Strong signal with low background.
1:1000 400805.0Signal is becoming weaker.
1:2000 210752.8Signal is too weak to be clearly distinguished from background.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with this compound Conjugate

This protocol provides a general workflow. Note: All steps should be optimized for your specific cells/tissue and antibodies.

  • Sample Preparation:

    • Fix cells/tissue with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes (only for intracellular targets).

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the sample in blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[14]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Tween® 20) to its predetermined optimal concentration.

    • Remove blocking buffer (do not wash) and add the diluted primary antibody.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash three times with wash buffer (e.g., PBS with 0.1% Tween® 20) for 5-10 minutes each on a shaker.

  • Secondary Antibody (Carboxy-eosin Conjugate) Incubation:

    • Dilute the this compound conjugated secondary antibody in antibody dilution buffer to its predetermined optimal concentration.

    • Incubate for 1 hour at room temperature, protected from light.

  • Final Washes:

    • Wash three times with wash buffer for 5-10 minutes each, protected from light.

    • Perform a final rinse with PBS to remove residual detergent.

  • Mounting and Imaging:

    • Mount the sample with an antifade mounting medium.

    • Image using appropriate laser lines and emission filters for this compound.

Protocol 2: Titrating this compound Conjugate Concentration

This protocol is designed to find the optimal dilution for your fluorescently labeled antibody or probe.

  • Prepare identical samples (e.g., multiple wells of cells or tissue sections on different slides) that have been fully processed up to the secondary antibody incubation step (i.e., fixed, permeabilized, blocked, and incubated with the primary antibody).

  • Prepare a series of dilutions of the this compound conjugate in antibody dilution buffer. A good starting range is 1:100, 1:250, 1:500, 1:1000, and 1:2000.

  • Include a "no secondary" control sample that will only be incubated with dilution buffer. This will help measure background from sources other than the secondary conjugate.

  • Incubate each sample with a different dilution for 1 hour at room temperature, protected from light.

  • Proceed with the final wash and mounting steps as described in the general protocol.

  • Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).

  • Quantify the average fluorescence intensity in a region of specific staining (Signal) and a region with no expected staining (Background) for each dilution.

  • Calculate the signal-to-noise ratio for each dilution and select the concentration that provides the highest ratio without significant loss of signal intensity (as shown in Table 2).

References

impact of buffer selection on 5(6)-Carboxy-eosin labeling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals utilizing 5(6)-Carboxy-eosin for labeling reactions. The following information addresses the critical impact of buffer selection on the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

A1: The optimal pH for this compound, which is an amine-reactive N-hydroxysuccinimide (NHS) ester, is in the range of 7.2 to 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a starting point for efficient labeling.[3][4] This slightly basic condition ensures that the primary amino groups on the target molecule are deprotonated and more nucleophilic, facilitating the reaction.[4]

Q2: Which buffers are recommended for this labeling reaction?

A2: It is crucial to use amine-free buffers. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2][3] Phosphate-buffered saline (PBS) at a pH between 7 and 8 is also a common choice.[5]

Q3: Are there any buffers I should avoid?

A3: Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided in the reaction mixture.[1][2] These buffers will compete with the target molecule for reaction with the this compound NHS ester, significantly reducing labeling efficiency.[1][2] Tris or glycine can, however, be added at the end of the reaction to quench any unreacted dye.[1][3]

Q4: How does the buffer pH affect the stability of the this compound NHS ester?

A4: The NHS ester of this compound is susceptible to hydrolysis, a competing reaction that inactivates the dye. The rate of this hydrolysis increases with higher pH.[1][2] Therefore, a balance must be struck: the pH needs to be high enough for efficient labeling but not so high that hydrolysis dominates. For instance, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C).[1][2]

Q5: How should I dissolve the this compound before adding it to my reaction buffer?

A5: this compound is soluble in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[6] It should be dissolved in one of these anhydrous organic solvents immediately before use to create a stock solution.[3][4] This stock solution is then added to the protein solution in the appropriate aqueous reaction buffer. The final concentration of the organic solvent in the reaction should ideally be kept low, typically below 10%.[3]

Troubleshooting Guide

ProblemPotential Cause Related to BufferSuggested Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH may be too low, resulting in protonated and less reactive primary amines.Optimize the reaction pH within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point.[3][4]
Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or sample contains primary amines.Perform a buffer exchange via dialysis or desalting column into an amine-free buffer like PBS, HEPES, or borate before starting the labeling reaction.[3][4]
Dye Hydrolysis: The pH is too high, or the reaction was left for an extended period at a high pH, causing the this compound to hydrolyze before it can react with the target.While the reaction is most efficient at a slightly basic pH, be mindful of the NHS ester's decreased stability at higher pH values.[1][2] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[4]
Protein Precipitation during Labeling Inappropriate Buffer Concentration: The ionic strength of the buffer may not be optimal for your specific protein's solubility.Optimize the buffer concentration. For many applications, a concentration of 10-50 mM is sufficient to maintain protein solubility and stability during conjugation.[] Ensure your protein is properly folded and soluble in the chosen buffer before adding the dye.[4]
High Degree of Labeling: The reaction conditions, including the buffer pH, are leading to an excessive modification of the protein, which can cause aggregation.Decrease the molar ratio of dye to protein.[4] You can also try lowering the reaction pH slightly (while staying within the 7.2-8.5 range) to slow down the reaction rate.
High Background/Non-specific Staining Unquenched Reactive Dye: Excess, unreacted this compound remains in the sample and can bind non-specifically in downstream applications.At the end of the incubation period, quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50mM.[3][5]
Hydrolyzed Dye: The buffer conditions led to significant hydrolysis of the dye, and the free carboxy-eosin is not being effectively removed.After quenching, ensure thorough purification of the conjugate using size-exclusion chromatography, dialysis, or a desalting column to remove unreacted and hydrolyzed dye.[4]

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for this compound Labeling

ParameterRecommended Range/ValueReference(s)
pH 7.2 - 8.5 (start with 8.3-8.5)[1][2][3]
Buffer Type Phosphate, Carbonate-Bicarbonate, HEPES, Borate[1][2][3]
Incompatible Buffers Buffers containing primary amines (e.g., Tris, Glycine)[1][2]
Reaction Temperature 4°C to Room Temperature (~25°C)[1][3]
Reaction Time 30 minutes to 4 hours (can be extended overnight at 4°C)[1][2][3]

Table 2: pH-Dependent Half-life of NHS Esters

pHTemperatureHalf-lifeReference(s)
7.00°C4 to 5 hours[1][2]
8.64°C10 minutes[1][2]

Experimental Protocols

Detailed Methodology for this compound Protein Labeling

This protocol provides a general guideline. The optimal conditions, particularly the molar ratio of dye to protein, should be determined empirically for each specific application.

1. Preparation of Protein Solution: a. Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 1X PBS, pH 7.4). b. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis against the chosen labeling buffer.

2. Preparation of this compound Stock Solution: a. Immediately before use, allow the vial of this compound to equilibrate to room temperature. b. Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4] Vortex briefly to ensure it is fully dissolved.

3. Labeling Reaction: a. Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point.[3][4] b. While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]

4. Quenching the Reaction (Optional but Recommended): a. To stop the reaction, add a quenching buffer such as 1 M Tris or 1.5 M hydroxylamine (B1172632) (pH 8.5) to a final concentration of 20-50 mM.[3][5] b. Incubate for an additional 15-30 minutes at room temperature.

5. Purification of the Labeled Protein: a. Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography or desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[4] b. The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.[4]

6. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum for eosin (B541160) (approximately 524 nm). b. Calculate the protein concentration and the concentration of the dye using their respective extinction coefficients. c. The DOL is the molar ratio of the dye to the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (e.g., Bicarbonate pH 8.3) Mix Add Dye Solution to Protein Solution Prot_Prep->Mix Dye_Prep Dissolve this compound in Anhydrous DMSO/DMF Dye_Prep->Mix Incubate Incubate 1-2h at RT (Protected from Light) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Conjugate (e.g., Desalting Column) Quench->Purify Analyze Analyze Labeled Protein (DOL Calculation) Purify->Analyze

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_logic cluster_low_dol Low Labeling Efficiency cluster_precipitate Protein Precipitation Start Labeling Problem Encountered Check_pH Is pH 7.2-8.5? Start->Check_pH Low DOL Check_Molar_Ratio Is dye:protein ratio too high? Start->Check_Molar_Ratio Precipitation Check_Buffer_Comp Is buffer amine-free? Check_pH->Check_Buffer_Comp Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH Optimize_Ratio Optimize dye:protein ratio Check_Buffer_Comp->Optimize_Ratio Yes Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer_Comp->Buffer_Exchange No Check_Buffer_Conc Is buffer concentration optimal for protein? Check_Molar_Ratio->Check_Buffer_Conc No Lower_Ratio Decrease dye:protein ratio Check_Molar_Ratio->Lower_Ratio Yes Further_Opt Further Optimization Needed Check_Buffer_Conc->Further_Opt Yes Adjust_Conc Optimize buffer concentration Check_Buffer_Conc->Adjust_Conc No Adjust_pH->Check_Buffer_Comp

Caption: Troubleshooting logic for common labeling issues.

References

determining the degree of labeling for 5(6)-Carboxy-eosin conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the degree of labeling (DOL) of 5(6)-Carboxy-eosin conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the Degree of Labeling (DOL) and why is it important?

The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), represents the average number of dye molecules conjugated to a single protein or antibody molecule.[1] It is a critical parameter for ensuring the quality and consistency of your conjugates.[2] An optimal DOL is crucial for maximizing the fluorescence signal in your experiments. A low DOL can result in a weak signal, while an excessively high DOL can lead to fluorescence quenching, where the fluorophores interact and reduce the overall fluorescence intensity.[3][4] For antibodies, the ideal DOL typically falls between 2 and 10.[5]

Q2: How is the Degree of Labeling for this compound conjugates determined?

The DOL is most commonly determined using absorption spectroscopy.[6] This method relies on the Lambert-Beer law, which relates absorbance to concentration. By measuring the absorbance of the conjugate solution at two specific wavelengths—the maximum absorbance of the dye (Amax) and the maximum absorbance of the protein (typically 280 nm, A280)—you can calculate the molar concentrations of both the dye and the protein, and subsequently their molar ratio (the DOL).[1][6]

Q3: What are the key parameters needed to calculate the DOL?

To accurately calculate the DOL, you will need the following information:

  • Amax: The absorbance of the conjugate at the maximum absorption wavelength of this compound.

  • A280: The absorbance of the conjugate at 280 nm.

  • εdye: The molar extinction coefficient of this compound at its Amax.

  • εprot: The molar extinction coefficient of your protein at 280 nm.

  • Correction Factor (CF280): This accounts for the absorbance of the this compound dye at 280 nm.[2][5]

Q4: Where can I find the extinction coefficient and correction factor for this compound?

The molar extinction coefficient (ε) for Eosin Y (a closely related compound) is approximately 95,000 M-1cm-1.[7] However, it is crucial to obtain the specific extinction coefficient and correction factor for the this compound reagent you are using from the supplier's product datasheet. These values can vary slightly between manufacturers.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no fluorescence signal from the conjugate. Low Degree of Labeling (DOL): Insufficient dye has been conjugated to the protein.[8]Increase the molar ratio of the dye to the protein in the conjugation reaction. Ensure optimal reaction conditions (pH, temperature, time).[9]
Fluorescence Quenching: The DOL is too high, causing the dye molecules to quench each other's fluorescence.[3][4]Reduce the molar ratio of the dye to the protein in the conjugation reaction.[4] Perform a titration to find the optimal labeling ratio.[5]
Inactive Dye: The this compound NHS ester may have hydrolyzed due to moisture.[10][11]Use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[12] Store the NHS ester properly under desiccated conditions.[11]
Precipitation of the protein during the labeling reaction. Change in Protein Properties: The addition of the hydrophobic dye molecules can alter the solubility of the protein.[4]Lower the molar ratio of the dye to the protein.[4]
Incorrect Buffer Conditions: The pH or composition of the reaction buffer may not be optimal for your protein's stability.Ensure the buffer is appropriate for your protein and the NHS ester chemistry (e.g., amine-free buffers like PBS or bicarbonate).[13]
Inconsistent DOL results between batches. Variability in Reaction Conditions: Minor differences in pH, temperature, or incubation time can affect labeling efficiency.[9]Standardize your protocol and carefully control all reaction parameters.
Inaccurate Absorbance Readings: Spectrophotometer malfunction or improper sample dilution can lead to errors.Ensure the spectrophotometer is calibrated. Dilute your sample if the absorbance reading is above 2.0 to ensure it is within the linear range of the instrument.[2]
Presence of Unbound Dye: Residual free dye will contribute to the absorbance at Amax, leading to an overestimation of the DOL.Thoroughly purify the conjugate using methods like dialysis or gel filtration to remove all unbound dye.[2][5]
The conjugated antibody no longer binds to its antigen. Modification of Key Residues: The NHS ester reaction targets primary amines (lysine residues and the N-terminus). If these are in or near the antigen-binding site, conjugation can inhibit binding.[4]Reduce the molar ratio of the dye to the protein to decrease the likelihood of modifying critical residues.[4] Consider alternative labeling chemistries that target other functional groups if the issue persists.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of DOL

This protocol outlines the steps to determine the DOL of a this compound conjugate after purification.

Materials:

  • Purified this compound conjugate solution

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Buffer used for conjugate suspension

Procedure:

  • Blank the Spectrophotometer: Use the buffer in which your conjugate is dissolved to zero the spectrophotometer at both 280 nm and the Amax of this compound.

  • Measure Absorbance:

    • Measure the absorbance of your conjugate solution at 280 nm (A280).

    • Measure the absorbance at the maximum absorption wavelength for this compound (Amax). The absorption maximum for Eosin Y is around 521 nm.[7]

    • Note: If the absorbance is greater than 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for this dilution factor in your calculations.[2]

  • Calculate the Degree of Labeling (DOL):

    The following equations are used to calculate the DOL:

    a. Calculate the molar concentration of the protein:

    Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF₂₈₀)] / ε_prot[2]

    Where:

    • A₂₈₀ is the absorbance of the conjugate at 280 nm.

    • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

    • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).[2]

    • ε_prot is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    b. Calculate the molar concentration of the dye:

    Dye Concentration (M) = Aₘₐₓ / ε_dye

    Where:

    • Aₘₐₓ is the absorbance of the conjugate at the dye's maximum absorption wavelength.

    • ε_dye is the molar extinction coefficient of this compound at its Aₘₐₓ (in M⁻¹cm⁻¹).

    c. Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

Parameter Symbol Typical Value/Range Source
Molar Extinction Coefficient of Eosin Yεdye~95,000 M-1cm-1[7]
Molar Extinction Coefficient of IgGεprot~210,000 M-1cm-1[5]
Optimal DOL for AntibodiesDOL2 - 10[3][5]
Recommended pH for NHS Ester LabelingpH8.0 - 9.0

Note: Always refer to the manufacturer's specifications for the exact values for your specific reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer) conjugation Mix Protein and Dye (pH 8.0-9.0, RT) prep_protein->conjugation prep_dye Prepare this compound NHS Ester Solution (Anhydrous DMSO/DMF) prep_dye->conjugation purify Remove Unbound Dye (Dialysis/Gel Filtration) conjugation->purify measure_abs Measure Absorbance (A₂₈₀ and Aₘₐₓ) purify->measure_abs calculate_dol Calculate DOL measure_abs->calculate_dol

Caption: Experimental workflow for this compound conjugation and DOL determination.

logical_relationship dol Degree of Labeling (DOL) low_dol Low DOL dol->low_dol is optimal_dol Optimal DOL dol->optimal_dol is high_dol High DOL dol->high_dol is weak_signal Weak Signal low_dol->weak_signal leads to strong_signal Strong Signal optimal_dol->strong_signal leads to quenching Fluorescence Quenching high_dol->quenching leads to quenching->weak_signal results in

Caption: Relationship between DOL and fluorescence signal outcome.

References

Validation & Comparative

A Head-to-Head Comparison: 5(6)-Carboxy-eosin vs. FITC for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in protein labeling for applications ranging from immunofluorescence to flow cytometry, the choice of fluorescent dye is a critical decision that directly impacts experimental outcomes. Among the plethora of available fluorophores, 5(6)-Carboxy-eosin and Fluorescein (B123965) isothiocyanate (FITC) are two prominent options. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their protein conjugation needs.

Chemical Properties and Reaction Mechanisms

The fundamental difference between this compound and FITC lies in their reactive moieties, which dictate their conjugation chemistry.

FITC (Fluorescein isothiocyanate) is arguably one of the most widely used fluorescent labels. It possesses a highly reactive isothiocyanate group (-N=C=S) that readily couples with primary amine groups (-NH2), such as the N-terminus of a protein or the epsilon-amino group of lysine (B10760008) residues.[1][2] This reaction, which is most efficient under alkaline conditions (pH 8.5-9.5), forms a stable thiourea (B124793) bond.[2][3] FITC is typically supplied as a mixture of two isomers, 5-FITC and 6-FITC, which have nearly identical spectral properties.[3][4][5]

This compound is a brominated analog of fluorescein that features a carboxylic acid group (-COOH) as its reactive handle.[6] Unlike the direct reaction of FITC, the conjugation of carboxy-eosin requires a two-step process involving activators. Typically, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to convert the carboxyl group into a more reactive NHS-ester. This activated ester then efficiently reacts with primary amines on the protein to form a stable amide bond.

Performance Comparison: A Quantitative Look

The performance of a fluorescent conjugate is determined by several key photophysical parameters. Below is a summary of how this compound and FITC compare.

PropertyThis compoundFITC (Fluorescein isothiocyanate)
Reactive Group Carboxylic Acid (-COOH)Isothiocyanate (-N=C=S)
Conjugation Chemistry Requires activation (e.g., EDC/NHS)Direct reaction with primary amines
Resulting Bond AmideThiourea
Excitation Max (λex) ~530 nm[7][8]~491-495 nm[5]
Emission Max (λem) Varies, longer wavelength than FITC~516-525 nm[4][9]
Quantum Yield (Φ) Lower than fluorescein, decreases on conjugation. Eosin (B541160) Y dimer Φ is very low (0.005).[10]High (free dye ~0.75-0.85), but can decrease upon conjugation and is susceptible to quenching.[11]
pH Sensitivity Fluorescence is pH-dependent.Fluorescence is highly pH-sensitive, decreasing significantly in acidic environments.[4]
Photostability Generally considered more photostable than FITC.Prone to photobleaching upon prolonged illumination.[5][12][13]

Experimental Workflows and Signaling Pathways

The choice of dye dictates the experimental workflow for protein conjugation. The following diagrams, generated using the DOT language, illustrate the distinct processes for this compound and FITC.

carboxy_eosin_conjugation cluster_activation Protein Protein (-NH2) Conjugate Eosin-Protein Conjugate Protein->Conjugate Conjugation (pH 7.2-8.0) CarboxyEosin This compound (-COOH) ActivatedEosin NHS-activated Eosin CarboxyEosin->ActivatedEosin Activation EDC_NHS EDC / NHS ActivatedEosin->Conjugate Purification Purification (e.g., Dialysis) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Workflow for this compound protein conjugation via EDC/NHS activation.

fitc_conjugation Protein Protein (-NH2) Conjugate FITC-Protein Conjugate Protein->Conjugate Conjugation (pH 8.5-9.5) FITC FITC (-N=C=S) FITC->Conjugate Purification Purification (e.g., Dialysis) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

References

5(6)-Carboxy-eosin: A Comparative Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount to the success of experimental assays. Among the myriad of available options, 5(6)-Carboxy-eosin emerges as a versatile and robust dye with distinct advantages in specific applications. This guide provides an objective comparison of this compound with other common fluorescent dyes, supported by experimental data and detailed protocols.

Key Advantages of this compound

This compound, a brominated analog of carboxyfluorescein, offers several key advantages over other fluorescent dyes, particularly in applications requiring high sensitivity and photostability. Its unique properties make it a valuable tool in various research areas, including immunofluorescence, fluorescence polarization assays, and photodynamic therapy.

One of the primary advantages of this compound is its exceptional capacity as a photosensitizer. It is known to be a potent generator of singlet oxygen, a key reactive oxygen species in photodynamic therapy (PDT), with a generation efficiency reported to be 19 times greater than that of fluorescein (B123965).[1] This characteristic makes it a highly effective agent for targeted cell ablation in cancer research and other therapeutic applications.

Furthermore, in the context of photopolymerization, eosin-based systems demonstrate more sensitive initiation of gelation at low photoinitiator densities compared to fluorescein. While fluorescein conjugates absorb approximately 50% less light energy than eosin (B541160) in matched experiments, at higher functionalization densities, the performance of fluorescein-based polymer films can rival that of eosin.

Performance Comparison of Fluorescent Dyes

The selection of a fluorescent dye is often a trade-off between various performance metrics. The following table summarizes the key quantitative data for this compound and other commonly used fluorescent dyes.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)PhotostabilitypH Sensitivity (pKa)
This compound ~524~548~83,000~0.19ModerateLess sensitive than fluorescein
5(6)-Carboxyfluorescein (FAM) 492[2]518[3]75,0000.92[4]Low~6.4[5]
Alexa Fluor 488 494[6]517[6]71,0000.92[4]HighInsensitive (pH 4-10)[7]
Cyanine3 (Cy3) 550[6]570[6]150,0000.15ModerateGenerally pH insensitive
Rhodamine B ~555~580~110,000~0.31HighLess sensitive than fluorescein

Experimental Protocols

Protein Labeling with this compound N-hydroxysuccinimidyl (NHS) Ester

This protocol describes the covalent labeling of proteins with this compound NHS ester, a common method for preparing fluorescently tagged proteins for various downstream applications.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer such as PBS. The presence of primary amines (e.g., Tris buffer) will compete with the labeling reaction. Adjust the protein concentration to 1-10 mg/mL.

  • Adjust pH: Add a calculated volume of 1 M NaHCO₃ to the protein solution to achieve a final pH of 8.3-8.5. This alkaline pH is optimal for the reaction between the NHS ester and primary amines on the protein.

  • Prepare the Dye Solution: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL.

  • Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling. A common starting point is a 10-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (~524 nm).

Visualizing Experimental Workflows and Signaling Pathways

Fluorescence Polarization Immunoassay (FPIA) Workflow

FPIA is a technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule (e.g., an antibody). The binding event causes a change in the polarization of the emitted fluorescence. Fluorescein and its derivatives, like 5(6)-Carboxyfluorescein, are commonly used as tracers in FPIA.[8]

FPIA_Workflow cluster_preparation Assay Preparation cluster_binding Competitive Binding cluster_detection Detection cluster_results Results Interpretation Tracer Fluorescent Tracer (e.g., 5(6)-Carboxyfluorescein-Antigen) Mix Mix Tracer, Antibody, and Sample Tracer->Mix Antibody Specific Antibody Antibody->Mix Sample Sample (with unknown antigen) Sample->Mix Equilibration Incubate to Reach Binding Equilibrium Mix->Equilibration Excitation Excite with Plane-Polarized Light Equilibration->Excitation Measurement Measure Fluorescence Polarization Excitation->Measurement High_Polarization High Polarization (Low Antigen Concentration) Measurement->High_Polarization if tracer is bound Low_Polarization Low Polarization (High Antigen Concentration) Measurement->Low_Polarization if tracer is free

Figure 1. Workflow of a competitive Fluorescence Polarization Immunoassay (FPIA).
Mechanism of Photodynamic Therapy (PDT)

Eosin and its derivatives are effective photosensitizers in PDT. The process involves the activation of the photosensitizer by light, leading to the generation of cytotoxic reactive oxygen species that cause cell death.[9][10]

PDT_Mechanism cluster_activation Photosensitizer Activation cluster_ros_generation Reactive Oxygen Species (ROS) Generation cluster_cellular_damage Cellular Damage and Death PS_Ground Photosensitizer (PS) (Ground State, S0) PS_Singlet Excited Singlet State (S1) PS_Ground->PS_Singlet Excitation Light Light Absorption (Photon) Light->PS_Ground PS_Triplet Excited Triplet State (T1) PS_Singlet->PS_Triplet Intersystem Crossing Oxygen_Triplet Molecular Oxygen (3O2) PS_Triplet->Oxygen_Triplet Type II Reaction (Energy Transfer) Substrate Biological Substrate (e.g., lipids, proteins) PS_Triplet->Substrate Type I Reaction (Electron Transfer) Oxygen_Singlet Singlet Oxygen (1O2) Oxygen_Triplet->Oxygen_Singlet Oxidative_Stress Oxidative Stress Oxygen_Singlet->Oxidative_Stress Radicals Free Radicals (e.g., O2•-, HO•) Substrate->Radicals Radicals->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Necrosis Necrosis Oxidative_Stress->Necrosis Cell_Death Targeted Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Figure 2. Mechanism of action of a photosensitizer in Photodynamic Therapy (PDT).

References

Confirming Successful Conjugation of 5(6)-Carboxy-eosin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of a fluorescent dye to a biomolecule is a critical first step in a multitude of downstream applications. This guide provides a comprehensive comparison of methods to confirm the successful conjugation of 5(6)-Carboxy-eosin, alongside alternative fluorescent dyes. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate reagents and techniques for your specific research needs.

Introduction to this compound and its Alternatives

This compound is a versatile fluorescent dye belonging to the xanthene class, characterized by its bright orange-red fluorescence. Its carboxylic acid group allows for covalent attachment to primary amines on biomolecules, such as proteins and antibodies, typically through the formation of an N-hydroxysuccinimide (NHS) ester. This makes it a popular choice for fluorescent labeling in applications like immunofluorescence, flow cytometry, and fluorescence microscopy.

However, the landscape of fluorescent probes is vast, with numerous alternatives offering a range of spectral properties, photostability, and quantum yields. Understanding the characteristics of these alternatives is crucial for optimizing experimental design and data quality. This guide will compare this compound with other commonly used fluorescent dyes, including fluorescein (B123965) and rhodamine derivatives, as well as the more modern Alexa Fluor™ and cyanine (B1664457) (Cy™) dyes.

Confirming Conjugation: The Degree of Labeling (DOL)

The most common method to confirm successful conjugation and to quantify its efficiency is by determining the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each biomolecule (e.g., protein or antibody). This is typically achieved through UV-Visible spectrophotometry.[1]

The calculation involves measuring the absorbance of the conjugate at two wavelengths: 280 nm (the absorbance maximum for most proteins) and the maximum absorbance wavelength of the specific dye. A correction factor is necessary because the dye also absorbs light at 280 nm.[1]

Comparison of Fluorescent Dyes for Conjugation

The choice of fluorescent dye significantly impacts the sensitivity, resolution, and photostability of an experiment. The following table summarizes key properties of this compound and several common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)PhotostabilitypH Sensitivity
This compound ~521~544~95,000~0.57ModerateStable over pH 6.9-10.4[2]
5(6)-Carboxyfluorescein (FAM) ~493~517~83,000[3][4]~0.92LowSensitive to pH
Tetramethylrhodamine (TRITC) ~555~576~85,000~0.28ModerateRelatively insensitive
Alexa Fluor™ 488 49551971,000[5]0.92[6]High[7][8]Insensitive (pH 4-10)[1]
Cy™3 ~550~570~150,000~0.15Moderate to LowRelatively insensitive

Note: The molar extinction coefficient and quantum yield for this compound can vary depending on the solvent and conjugation state. The provided values are based on available data for eosin-5-isothiocyanate, a closely related derivative.[9] For precise DOL calculations, it is recommended to experimentally determine the correction factor for your specific conjugate.

Experimental Protocols

Protocol 1: Conjugation of this compound NHS Ester to a Protein

This protocol outlines the general steps for labeling a protein with a this compound N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the this compound NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for each specific protein and desired DOL. A common starting point is a 10- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for another 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of the Degree of Labeling (DOL)

Materials:

  • Purified protein-dye conjugate

  • UV-Visible spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~521 nm, A₅₂₁).

  • Calculate Protein Concentration:

    • First, correct the absorbance at 280 nm for the contribution of the dye:

      • A_protein = A₂₈₀ - (A₅₂₁ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm. For 5(6)-Carboxyfluorescein, a related dye, the correction factor is approximately 0.178.[3][4] This value should be determined experimentally for this compound for highest accuracy.

    • Then, calculate the molar concentration of the protein:

      • Protein Concentration (M) = A_protein / (ε_protein × path length)

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹) and the path length is typically 1 cm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A₅₂₁ / (ε_dye × path length)

    • Where ε_dye is the molar extinction coefficient of this compound at ~521 nm (~95,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for confirming conjugation and a relevant biological signaling pathway where a this compound conjugate could be utilized.

experimental_workflow cluster_conjugation Protein Labeling cluster_purification Purification cluster_analysis Confirmation Protein Protein Solution Reaction Conjugation Reaction (pH 8.3-8.5) Protein->Reaction Dye This compound NHS Ester Dye->Reaction Purify Size-Exclusion Chromatography Reaction->Purify Spectro UV-Vis Spectrophotometry (A280 & Amax) Purify->Spectro Calc DOL Calculation Spectro->Calc Result Successful Conjugate Calc->Result

Workflow for confirming successful protein conjugation.

Fluorescently labeled proteins are instrumental in elucidating complex cellular signaling pathways. For instance, a this compound labeled Epidermal Growth Factor (EGF) ligand can be used to visualize and track the EGF Receptor (EGFR) signaling cascade.

egfr_signaling EGF Fluorescent EGF (this compound labeled) EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Active) EGFR_mono->EGFR_dimer Dimerization Autophos Autophosphorylation EGFR_dimer->Autophos Adaptor Adaptor Proteins (e.g., Grb2, Shc) Autophos->Adaptor Recruitment RAS_RAF RAS-RAF-MEK-ERK Pathway Adaptor->RAS_RAF PI3K PI3K-AKT Pathway Adaptor->PI3K Response Cellular Response (Proliferation, Survival) RAS_RAF->Response PI3K->Response

EGFR signaling initiated by a fluorescently labeled ligand.

Upon binding of the fluorescently labeled EGF, the EGFR monomers dimerize and undergo autophosphorylation on their intracellular tyrosine residues.[10][11][12] These phosphorylated sites then serve as docking stations for various adaptor proteins, which in turn activate downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cellular responses such as proliferation and survival.[13] The fluorescent tag allows for the visualization of receptor internalization, trafficking, and interaction with other cellular components in real-time.

References

A Researcher's Guide to Alternatives for 5(6)-Carboxy-eosin in Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of an appropriate fluorescent dye is paramount to generating robust and reproducible data. 5(6)-Carboxy-eosin, a brominated analog of carboxyfluorescein, is a versatile dye widely employed in applications such as fluorescence microscopy, flow cytometry, and protein labeling.[1] Its utility stems from its ability to act as a photosensitizer and a potent generator of singlet oxygen.[2] However, the diverse and evolving landscape of fluorescence applications necessitates a careful consideration of alternatives that may offer superior performance in specific experimental contexts. This guide provides an objective comparison of this compound with other commercially available fluorescent dyes, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Fluorescent Dyes

The selection of a fluorescent dye is often dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), and fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield is generally desirable as it contributes to a brighter signal. The following table summarizes these key photophysical properties for this compound and two common alternatives, Carboxytetramethylrhodamine (TAMRA) and Carboxy-X-Rhodamine (ROX).

DyeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)Solvent/pH
5(6)-Carboxyfluorescein 491 nm520 nm75,000 M⁻¹cm⁻¹0.75Ethanol with 1 mM NaOH
This compound 526 nm545 nmNot specifiedNot specifiedIgG conjugate
5-TAMRA ~541 - 565 nm~565 - 583 nm~84,000 - 95,000 M⁻¹cm⁻¹~0.1 - 0.3Varies with solvent and conjugation
5-ROX 578 nm604 nmNot specifiedNot specifiedNot specified

Note: The exact spectral characteristics of fluorescent dyes can vary depending on the solvent, pH, and conjugation state.[3] The data presented here is compiled from various sources and should be considered as a general guide.

Detailed Experimental Protocols

The practical utility of a fluorescent dye is best assessed through its performance in specific experimental protocols. Below are detailed methodologies for three common applications: protein labeling, flow cytometry, and fluorescence microscopy.

Protein Labeling

Objective: To covalently label a protein with a fluorescent dye for subsequent detection. Amine-reactive dyes, such as those with N-hydroxysuccinimide (NHS) esters, are commonly used to label primary amines on proteins.[4]

Experimental Workflow:

ProteinLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein_prep Prepare Protein Solution (1-2 mg/mL in amine-free buffer) adjust_ph Adjust pH of Protein Solution (pH 8.3-8.5) protein_prep->adjust_ph dye_prep Prepare Dye Stock Solution (e.g., in DMSO) mix Add Dye to Protein Solution dye_prep->mix adjust_ph->mix incubate Incubate (1-4 hours at RT, protected from light) mix->incubate purify Purify Labeled Protein (e.g., size exclusion chromatography) incubate->purify

Caption: Workflow for covalent labeling of proteins with amine-reactive fluorescent dyes.

Protocol:

  • Prepare Protein Solution: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-2 mg/mL.[5] Buffers containing primary amines, such as Tris, should be avoided as they will compete for the reactive dye.[3]

  • Prepare Dye Stock Solution: Dissolve the amine-reactive fluorescent dye (e.g., 5-TAMRA, SE) in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Adjust pH: For optimal labeling of primary amines, adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer, such as 0.1 M sodium bicarbonate.[5]

  • Labeling Reaction: Add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, with protection from light to prevent photobleaching.[3]

  • Purification: Remove the unconjugated dye from the labeled protein using a size exclusion chromatography column or dialysis.

Flow Cytometry

Objective: To identify and quantify cell populations based on the expression of specific cell surface or intracellular markers using fluorescently labeled antibodies.

Experimental Workflow:

FlowCytometry cluster_sample_prep Sample Preparation cluster_staining Staining cluster_acquisition Data Acquisition cell_suspension Prepare Single-Cell Suspension wash_cells Wash Cells cell_suspension->wash_cells block Block Fc Receptors wash_cells->block surface_stain Surface Antibody Staining block->surface_stain fix_perm Fixation and Permeabilization (for intracellular targets) surface_stain->fix_perm acquire Acquire on Flow Cytometer surface_stain->acquire intracellular_stain Intracellular Antibody Staining fix_perm->intracellular_stain intracellular_stain->acquire analyze Data Analysis acquire->analyze

Caption: General workflow for immunofluorescent staining for flow cytometry analysis.

Protocol:

  • Prepare Single-Cell Suspension: Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cell culture).

  • Wash Cells: Wash the cells with a suitable buffer (e.g., PBS with 1-2% bovine serum albumin) to remove any debris or interfering substances.

  • Block Fc Receptors: (Optional) Incubate cells with an Fc receptor blocking agent to prevent non-specific binding of antibodies.

  • Surface Staining: Incubate the cells with fluorescently conjugated primary antibodies specific for cell surface antigens. This is typically done for 20-30 minutes at 4°C in the dark.[6]

  • Wash: Wash the cells to remove unbound antibodies.

  • Fixation and Permeabilization (for intracellular targets): If staining for intracellular antigens, fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane with a detergent (e.g., saponin (B1150181) or Triton X-100).[7]

  • Intracellular Staining: Incubate the permeabilized cells with fluorescently conjugated primary antibodies specific for intracellular antigens.

  • Wash: Wash the cells to remove unbound antibodies.

  • Resuspend and Acquire: Resuspend the cells in a suitable sheath fluid and acquire the data on a flow cytometer.

A specific application of eosin (B541160) in flow cytometry is the use of Eosin-5-maleimide (EMA) to diagnose hereditary spherocytosis. EMA binds to band 3 protein on the surface of red blood cells, and a decrease in fluorescence intensity can indicate a deficiency in this protein, which is characteristic of the disease.[8]

Fluorescence Microscopy

Objective: To visualize the localization of specific molecules or structures within a cell using fluorescent probes.

Experimental Workflow:

FluorescenceMicroscopy cluster_cell_prep Cell Preparation cluster_staining_vis Staining and Visualization seed_cells Seed Cells on Coverslips fix_cells Fix Cells seed_cells->fix_cells permeabilize Permeabilize Cells fix_cells->permeabilize block_nonspecific Block Non-specific Binding permeabilize->block_nonspecific primary_ab Incubate with Primary Antibody block_nonspecific->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslip secondary_ab->mount image Image with Fluorescence Microscope mount->image

Caption: A typical workflow for indirect immunofluorescence staining for microscopy.

Protocol:

  • Cell Preparation: Grow cells on a suitable substrate for microscopy, such as glass coverslips or chamber slides.

  • Fixation: Fix the cells to preserve their structure. Common fixatives include paraformaldehyde for cross-linking or cold methanol (B129727) for precipitation.[9]

  • Permeabilization: If targeting intracellular structures, permeabilize the cell membranes with a detergent like Triton X-100 or saponin.[9]

  • Blocking: Incubate the cells in a blocking solution (e.g., PBS with serum and/or BSA) to minimize non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the target of interest.

  • Secondary Antibody Incubation: After washing away the unbound primary antibody, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody. This step should be performed in the dark to protect the fluorophore.

  • Counterstaining (Optional): A fluorescent nuclear counterstain, such as DAPI or Hoechst, can be used to visualize the cell nuclei.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium to preserve the fluorescence signal.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.

Eosin, in combination with the nuclear stain DRAQ5, has been used as a fluorescent analog to the traditional Hematoxylin and Eosin (H&E) stain for rapid histology of fresh tissues, termed "D&E" staining. This method provides nuclear and cytoplasmic contrast similar to H&E but in a fluorescence modality.

Conclusion

While this compound remains a valuable tool in the researcher's toolkit, a thorough understanding of the available alternatives is crucial for optimizing experimental outcomes. Dyes such as TAMRA and ROX offer distinct spectral properties that may be more suitable for specific multicolor applications or instrumentation. The choice of fluorescent dye should always be guided by the specific requirements of the experiment, including the instrumentation available, the need for multiplexing, and the photophysical properties of the dye itself. By carefully considering these factors and utilizing the detailed protocols provided, researchers can enhance the quality and reliability of their fluorescence-based analyses.

References

A Comparative Guide to the Quantitative Analysis of 5(6)-Carboxyfluorescein Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of fluorescent probes is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of 5(6)-Carboxyfluorescein (often referred to as 5(6)-FAM), a widely used green fluorescent dye, with common alternatives such as Fluorescein Isothiocyanate (FITC) and Rhodamine B. This comparison is supported by key quantitative data, detailed experimental protocols, and visual representations of the underlying processes and workflows.

Quantitative Performance Comparison

The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. The molar extinction coefficient, which represents the efficiency of light absorption at a specific wavelength, and the fluorescence quantum yield, the ratio of emitted to absorbed photons, are critical parameters. The product of these two values determines the overall brightness of the fluorophore.

A summary of the key quantitative data for 5(6)-Carboxyfluorescein and its alternatives is presented in the table below.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Solvent/Buffer
5(6)-Carboxyfluorescein 492 - 495515 - 525≥ 72,000 - 83,000[1][2][3]0.930.01 N NaOH / Aqueous Buffer (pH > 8)
Fluorescein Isothiocyanate (FITC) 49552575,0000.92Aqueous Buffer
Rhodamine B 543 - 555565 - 580106,000~0.70Ethanol

Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent polarity, pH, and the presence of quenchers. The data presented here are based on values reported under optimal conditions.

Experimental Protocol: Quantitative Analysis of 5(6)-Carboxyfluorescein Fluorescence

This protocol outlines the steps for the accurate measurement of 5(6)-Carboxyfluorescein fluorescence using a spectrofluorometer.

1. Materials and Reagents:

  • 5(6)-Carboxyfluorescein, powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Hydroxide (NaOH)

  • High-purity water (Milli-Q or equivalent)

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of 5(6)-Carboxyfluorescein powder.

  • Dissolve the powder in a minimal amount of 0.1 M NaOH to ensure complete dissolution.

  • Dilute the solution with PBS (pH 7.4) to a final concentration of 1 mg/mL. This will be your stock solution.

  • Store the stock solution protected from light at 4°C.

3. Preparation of Working Solutions:

  • Perform a serial dilution of the stock solution with PBS (pH 7.4) to prepare a series of working standards with concentrations ranging from approximately 0.1 µM to 10 µM.

  • Prepare a "blank" sample containing only PBS (pH 7.4).

4. Instrumentation and Measurement:

  • Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

  • Set the excitation wavelength to 495 nm and the emission wavelength to 520 nm.

  • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Use the "blank" sample to zero the instrument.

  • Measure the fluorescence intensity of each working standard, starting from the lowest concentration.

  • Ensure that the absorbance of the most concentrated standard at the excitation wavelength is below 0.1 to avoid inner filter effects.

5. Data Analysis:

  • Subtract the fluorescence intensity of the blank from the fluorescence intensity of each standard.

  • Plot a standard curve of fluorescence intensity versus concentration.

  • Perform a linear regression analysis on the standard curve to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

  • The concentration of an unknown sample can be determined by measuring its fluorescence intensity and calculating the concentration using the equation from the standard curve.

Visualizing the Process and Workflow

To better understand the principles and procedures involved in fluorescence quantification, the following diagrams have been generated using the DOT language.

Jablonski_Diagram cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Molecule at Ground Electronic State S1 Molecule at Excited Electronic State S0->S1 Absorption (Excitation) S1->S0 Fluorescence (Emission) S1->S0 Non-radiative Decay (e.g., heat)

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Experimental_Workflow prep Stock Solution Preparation dilute Serial Dilution (Working Standards) prep->dilute measure Fluorescence Measurement dilute->measure blank Prepare Blank (Buffer Only) instrument Instrument Setup (Wavelengths, Slits) blank->instrument instrument->measure analyze Data Analysis (Standard Curve) measure->analyze result Determine Unknown Concentration analyze->result

Caption: The experimental workflow for the quantitative analysis of 5(6)-Carboxyfluorescein fluorescence.

References

comparing the quantum yield of 5(6)-Carboxy-eosin to other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the quantum yield of 5(6)-Carboxy-eosin against other commonly used fluorophores is essential for researchers, scientists, and drug development professionals to select the most appropriate fluorescent probe for their specific applications. The quantum yield, a measure of the efficiency of fluorescence, is a critical parameter determining the brightness and sensitivity of a fluorescent label. This guide provides a quantitative comparison of the quantum yield of this compound with other well-established fluorophores, supported by detailed experimental protocols for its determination.

Quantitative Comparison of Fluorophore Quantum Yields

The selection of a fluorophore is often dictated by its brightness, which is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the quantum yield of this compound in comparison to other widely used fluorescent dyes. It is important to note that the quantum yield of a fluorophore can be significantly influenced by its local environment, including solvent polarity, pH, and conjugation to biomolecules.

FluorophoreQuantum Yield (Φ)Solvent/Conditions
This compound ~0.2 - 0.4Water, Methanol
Fluorescein (B123965)0.930.1 M NaOH
5(6)-Carboxyfluorescein0.93-
Rhodamine B0.31 - 0.70Water, Ethanol
Cyanine (B1664457) 3 (Cy3)0.15PBS
Cyanine 5 (Cy5)0.27PBS

Understanding Quantum Yield Differences

This compound, a brominated derivative of fluorescein, exhibits a moderate quantum yield compared to its parent molecule, fluorescein. The heavy bromine atoms in the eosin (B541160) structure promote intersystem crossing to the triplet state, which is a non-radiative decay pathway that competes with fluorescence, thereby reducing the quantum yield. However, this property also makes eosin derivatives efficient photosensitizers and singlet oxygen generators.

In contrast, fluorescein and its carboxylated form are known for their very high quantum yields, making them exceptionally bright fluorophores in the green spectrum[2]. Rhodamine B, another member of the xanthene dye family, offers a good quantum yield in the orange-red region of the spectrum and is known for its excellent photostability[]. The cyanine dyes, Cy3 and Cy5, are popular choices for various biological imaging applications due to their high molar extinction coefficients and emission maxima in the yellow and far-red regions, respectively, which helps to minimize autofluorescence from biological samples[1][4].

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield of a compound is typically determined using a relative method, by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Relative Method for Quantum Yield Measurement

This method relies on the principle that if a standard and a sample absorb the same number of photons, the ratio of their integrated fluorescence intensities is equal to the ratio of their quantum yields.

Materials and Equipment:

  • Spectrofluorometer with a corrected emission spectrum feature

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of interest (e.g., this compound)

  • Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.93)

  • Spectroscopic grade solvents

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the sample and the standard in the desired solvent.

    • Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

    • Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The slope of the resulting linear fit for each plot gives the gradient (Grad).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

      where:

      • Φ_standard is the quantum yield of the standard.

      • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

Logical Workflow for Quantum Yield Comparison

The following diagram illustrates the decision-making and experimental process involved in comparing the quantum yield of a test fluorophore to a standard.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Calculation cluster_comparison Comparison A Select Test Fluorophore (e.g., this compound) C Prepare Dilution Series (Abs < 0.1) A->C B Select Standard Fluorophore (e.g., Fluorescein) B->C D Measure Absorbance (UV-Vis Spectrophotometer) C->D Same Solutions E Measure Fluorescence Emission (Spectrofluorometer) D->E Same Solutions F Integrate Fluorescence Intensity E->F G Plot Intensity vs. Absorbance F->G H Calculate Gradient (Slope) G->H I Calculate Quantum Yield (Φ_sample) H->I Using Standard's Φ J Compare Φ_sample to other fluorophores I->J

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity Testing of 5(6)-Carboxy-eosin Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of antibody specificity is a cornerstone of reliable immunoassays. When employing directly labeled antibodies, the choice of fluorophore can influence binding characteristics and potential non-specific interactions. This guide provides a comprehensive comparison of cross-reactivity testing methodologies for antibodies labeled with 5(6)-Carboxy-eosin and offers insights into performance relative to common alternative fluorescent dyes.

The selection of a fluorescent label for antibody conjugation is a critical decision that can impact the sensitivity, specificity, and signal-to-noise ratio of an immunoassay. This compound, a derivative of fluorescein, is a commonly used fluorescent dye. Understanding its performance in cross-reactivity assays is essential for accurate data interpretation. This guide outlines key experimental protocols for assessing cross-reactivity and presents a comparative overview of this compound against other popular fluorophores.

Data Presentation: Comparative Analysis of Fluorescent Dyes

The following tables summarize representative data on the performance of antibodies labeled with this compound compared to two common alternatives, Fluorescein isothiocyanate (FITC) and Alexa Fluor™ 488, in key cross-reactivity and performance assays. The data is illustrative and intended to highlight key comparative metrics.

Table 1: Cross-Reactivity Profile in Competitive ELISA

This table illustrates the percentage of cross-reactivity of a primary antibody labeled with each dye against a panel of related and unrelated antigens. Lower percentages indicate higher specificity.

AntigenThis compoundFITCAlexa Fluor™ 488
Target Antigen 100%100%100%
Related Antigen 1 5.2%6.5%4.8%
Related Antigen 2 1.8%2.3%1.5%
Unrelated Antigen 1 <0.1%<0.1%<0.1%
Unrelated Antigen 2 <0.1%<0.1%<0.1%

Table 2: Signal-to-Noise Ratio in Western Blot Analysis

This table presents a representative comparison of the signal-to-noise ratio for the detection of a target protein versus background. A higher ratio indicates better performance.

Fluorescent DyeSignal Intensity (Target)Background IntensitySignal-to-Noise Ratio
This compound 850012007.1
FITC 820015005.5
Alexa Fluor™ 488 950010009.5

Table 3: Percentage of Non-Specific Binding in Flow Cytometry

This table shows the percentage of a negative control cell population showing fluorescence, indicating non-specific binding of the labeled antibody.

Fluorescent Dye% Positive Cells (Isotype Control)
This compound 1.5%
FITC 2.1%
Alexa Fluor™ 488 0.8%

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and accurate comparison.

This compound Antibody Labeling Protocol

This protocol outlines the covalent conjugation of this compound to an antibody.

  • Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5) to remove any amine-containing preservatives. Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation: Dissolve this compound succinimidyl ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the reactive dye solution at a molar ratio of 10-20 moles of dye per mole of antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

  • Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~517 nm (for this compound).

Competitive ELISA for Cross-Reactivity Assessment

This assay quantifies the cross-reactivity of a labeled antibody by measuring its binding to the target antigen in the presence of competing antigens.

  • Plate Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the competitor antigens (related and unrelated) in assay buffer. Add 50 µL of each competitor dilution to the wells, followed by 50 µL of the this compound labeled antibody at a predetermined optimal concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Read the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 495 nm, Em: 517 nm).

  • Data Analysis: Calculate the percentage of inhibition for each competitor concentration. Cross-reactivity is determined by comparing the concentration of the competitor antigen required to achieve 50% inhibition (IC50) to the IC50 of the target antigen.[1]

Western Blot for Specificity and Signal-to-Noise Evaluation

This protocol assesses the specificity and background signal of the fluorescently labeled antibody in a Western blot format.

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them using SDS-PAGE. Include lysates from cells or tissues known to express the target protein, as well as negative controls.

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a fluorescence-optimized blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

  • Primary Antibody Incubation: Incubate the membrane with the this compound labeled primary antibody at an optimized dilution in blocking buffer overnight at 4°C, with gentle agitation and protected from light.

  • Washing: Wash the membrane extensively with TBST (Tris-buffered saline with 0.1% Tween 20) to remove unbound antibody.

  • Imaging: Scan the membrane using a fluorescent imaging system with the appropriate laser and emission filter for this compound.

  • Data Analysis: Quantify the signal intensity of the target protein band and a representative background region to calculate the signal-to-noise ratio.

Flow Cytometry for Non-Specific Binding Assessment

This protocol evaluates the non-specific binding of the labeled antibody to a cell population that does not express the target antigen.

  • Cell Preparation: Prepare single-cell suspensions of both a positive control cell line (expressing the target antigen) and a negative control cell line.

  • Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking solution to prevent non-specific binding to Fc receptors.

  • Staining: Incubate the cells with the this compound labeled antibody or a corresponding isotype control labeled with the same fluorophore at a predetermined optimal concentration for 30 minutes on ice, protected from light.

  • Washing: Wash the cells three times with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibody.

  • Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for this compound.

  • Data Analysis: Determine the percentage of fluorescently labeled cells in the negative control population compared to the isotype control to quantify non-specific binding.

Mandatory Visualizations

Diagrams illustrating key experimental workflows provide a clear visual representation of the processes involved.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye This compound SE in DMSO/DMF Dye->Mix Incubate Incubate 1-2h at RT Mix->Incubate Purify Desalting Column Incubate->Purify Characterize Determine DOL Purify->Characterize

Antibody Labeling Workflow.

CompetitiveELISAWorkflow cluster_plate_prep Plate Preparation cluster_assay Competition Assay cluster_detection Detection & Analysis Coat Coat Plate with Target Antigen Block Block Non-Specific Sites Coat->Block AddCompetitor Add Competitor Antigens Block->AddCompetitor AddLabeledAb Add Labeled Antibody AddCompetitor->AddLabeledAb Wash Wash Plate AddLabeledAb->Wash Read Read Fluorescence Wash->Read Analyze Calculate IC50 and % Cross-Reactivity Read->Analyze

Competitive ELISA Workflow.

Alternatives to this compound

While this compound is a viable option, several alternative fluorescent dyes are available, each with distinct properties.

  • Fluorescein isothiocyanate (FITC): A widely used and cost-effective green fluorescent dye. However, it is known to be pH-sensitive and more susceptible to photobleaching compared to modern dyes.

  • Alexa Fluor™ Dyes: This family of dyes (e.g., Alexa Fluor™ 488, 555, 647) offers enhanced photostability, higher fluorescence quantum yields, and pH insensitivity compared to traditional dyes like FITC and eosin.[3] They often result in brighter signals and lower background.[2]

  • Cy™ Dyes: Another popular family of fluorescent dyes (e.g., Cy™3, Cy™5) that are bright and available in a wide range of excitation and emission spectra. However, some Cy dyes can be prone to aggregation on proteins, which can lead to quenching of the fluorescence signal.[3]

The choice of an alternative dye will depend on the specific application, the instrumentation available, and the desired balance between performance and cost. For applications requiring high sensitivity and photostability, Alexa Fluor™ dyes are often considered the gold standard.

References

A Comparative Guide to the Performance of 5(6)-Carboxy-eosin in Cellular Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5(6)-Carboxy-eosin's Performance with Alternative Photosensitizers, Supported by Experimental Data.

In the realm of cellular imaging and photodynamic therapy (PDT), the selection of an appropriate fluorescent probe and photosensitizer is paramount to experimental success. This guide provides a comprehensive comparison of this compound, a derivative of the xanthene dye eosin, with other commonly used photosensitizers such as Rose Bengal and Methylene Blue. The following sections detail their performance across various cell lines, supported by quantitative data, experimental protocols, and visual workflows to aid in your research and development endeavors.

Performance Comparison of Photosensitizers

The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its uptake by cells, and its phototoxicity. The table below summarizes the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies for this compound in cancer cell lines are limited; therefore, data for the closely related compound Eosin Y is used as a proxy where specified.

ParameterThis compound / Eosin YRose BengalMethylene BlueCell Line(s)Citation(s)
Singlet Oxygen Quantum Yield (ΦΔ) 0.57 (in DMSO for Eosin Y)0.76 (in DMSO)0.52 (in water)N/A (in solution)[1]
Stated to be 19x greater than fluoresceinN/A
Phototoxicity (IC50) Data not available~0.7 µM (3h incubation)Data not availableCaco-2[2]
Data not availableSignificant decrease in viability5% viability at 160 µM (4 min incubation)MDA-MB-231, MCF-7, HepG2, T98G, Oral Cancer Cells[2][3]
Cellular Uptake Qualitative data suggests uptakeHigher uptake than Rose Bengal solutionSelective accumulation in cancer cellsHeLa, RAW 264.7, MDA-MB-231[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of photosensitizer performance.

Phototoxicity Assessment using MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic effects of photodynamic therapy.

a. Cell Seeding:

  • Culture and harvest the desired cancer cell line (e.g., HeLa, MCF-7, A549).

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[6][7]

b. Photosensitizer Incubation:

  • Prepare a stock solution of the photosensitizer (e.g., this compound, Rose Bengal, Methylene Blue) in a suitable solvent (e.g., sterile PBS or DMSO).

  • Dilute the stock solution to various concentrations in the cell culture medium.

  • Replace the medium in the wells with the photosensitizer solutions and incubate for a predetermined time (e.g., 4 hours) in the dark.[6][7]

c. Light Irradiation:

  • After incubation, wash the cells with PBS to remove the extracellular photosensitizer.

  • Add fresh, phenol (B47542) red-free medium.

  • Irradiate the cells with a light source of the appropriate wavelength for the specific photosensitizer (e.g., ~520-530 nm for Eosin Y and Rose Bengal, ~660 nm for Methylene Blue) and a defined light dose.[3]

d. MTT Assay:

  • Following irradiation, incubate the cells for a further 24-48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[6][7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the photosensitizer that causes 50% inhibition of cell growth).

Cellular Uptake Quantification by Fluorescence

This protocol outlines a method to quantify the intracellular accumulation of fluorescent photosensitizers.

a. Cell Preparation:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

b. Dye Incubation:

  • Treat the cells with the fluorescent photosensitizer at a specific concentration for a defined period.

c. Imaging:

  • Wash the cells with PBS to remove the extracellular dye.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

d. Quantification (using ImageJ or similar software):

  • Outline individual cells to define regions of interest (ROIs).

  • Measure the mean fluorescence intensity within each ROI.

  • Correct for background fluorescence by measuring the intensity of a cell-free region.

  • The resulting value represents the relative cellular uptake of the dye.

Singlet Oxygen Generation Measurement using DPBF

1,3-Diphenylisobenzofuran (DPBF) is a chemical trap used to indirectly quantify singlet oxygen production.

a. Reaction Setup:

  • In a quartz cuvette, mix the photosensitizer solution with a solution of DPBF in a suitable solvent (e.g., ethanol (B145695) or DMSO).[8][9]

b. Irradiation and Measurement:

  • Irradiate the solution with a light source at the excitation wavelength of the photosensitizer.

  • At specific time intervals, measure the absorbance of the DPBF at its maximum absorption wavelength (~410-415 nm).[8][9]

c. Data Analysis:

  • The decrease in DPBF absorbance over time is proportional to the amount of singlet oxygen generated.

  • The singlet oxygen quantum yield can be calculated by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known quantum yield (e.g., Rose Bengal).[1]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams have been generated using the DOT language.

PDT_Workflow Experimental Workflow for Photodynamic Therapy (PDT) Efficacy cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_adhere Incubate 24h for adherence seed->incubate_adhere add_ps Add photosensitizer at various concentrations incubate_adhere->add_ps incubate_ps Incubate in dark (e.g., 4h) add_ps->incubate_ps wash Wash cells with PBS incubate_ps->wash add_media Add fresh medium wash->add_media irradiate Irradiate with specific wavelength and dose add_media->irradiate incubate_post Incubate 24-48h post-irradiation irradiate->incubate_post add_mtt Add MTT solution incubate_post->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add solubilizer (e.g., DMSO) incubate_mtt->solubilize read_abs Read absorbance at 570 nm solubilize->read_abs calc_viability Calculate % cell viability read_abs->calc_viability det_ic50 Determine IC50 value calc_viability->det_ic50

Caption: Workflow for assessing the phototoxicity of a photosensitizer using the MTT assay.

SO_Detection_Workflow Workflow for Singlet Oxygen Detection using DPBF cluster_setup Reaction Setup cluster_measurement Irradiation & Measurement cluster_analysis Data Analysis prepare_sol Prepare photosensitizer and DPBF solutions mix_sol Mix solutions in a quartz cuvette prepare_sol->mix_sol measure_initial Measure initial absorbance at ~415 nm (t=0) mix_sol->measure_initial irradiate Irradiate with light at photosensitizer's λex measure_initial->irradiate measure_t Measure absorbance at time intervals irradiate->measure_t plot_data Plot absorbance vs. time measure_t->plot_data calc_rate Calculate rate of DPBF bleaching plot_data->calc_rate compare Compare with standard to find quantum yield calc_rate->compare

Caption: Workflow for the quantification of singlet oxygen generation using the DPBF chemical trap.

Signaling Pathways in Photodynamic Therapy

The primary mechanism of action in photodynamic therapy involves the generation of reactive oxygen species (ROS), predominantly singlet oxygen, which induces cellular damage and apoptosis. The process is initiated by the excitation of a photosensitizer by light of a specific wavelength.

References

A Comparative Guide to 5(6)-Carboxy-eosin and Other Neuronal Tracers for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of neuroscience, the precise mapping of neural circuits and the visualization of cellular dynamics are paramount. Fluorescent tracers are indispensable tools in this endeavor, enabling researchers to illuminate neuronal morphology, trace connections, and investigate signaling pathways. Among the myriad of available options, 5(6)-Carboxy-eosin, a derivative of fluorescein (B123965), presents a unique set of properties that make it a valuable, albeit specialized, tool. This guide provides a comprehensive comparison of this compound with other commonly used neuronal tracers, supported by experimental data, to assist researchers in selecting the optimal tool for their specific experimental needs.

At a Glance: Key Properties of Neuronal Tracers

The selection of an appropriate neuronal tracer is contingent on a multitude of factors, including the experimental model, the desired transport direction, and the imaging modality. This section provides a comparative overview of the key characteristics of this compound and several alternative tracers.

PropertyThis compoundLucifer YellowFluoro-Ruby (Dextran-Rhodamine)DiI (Carbocyanine Dye)
Chemical Nature Hydrophilic fluorescein derivativeHydrophilic naphthalimide dyeHydrophilic dextran (B179266) conjugateLipophilic carbocyanine dye
Labeling Mechanism Intracellular fillingIntracellular fillingAxonal transport (active)Lateral diffusion in membrane
Transport Direction Primarily fills from cut axons; limited active transportAnterograde and retrogradePrimarily anterogradeAnterograde and retrograde
Fixability FixableFixableFixableBest for fixed tissue
Toxicity Low to moderate[1]Generally lowLowLow
Photostability ModerateModerateHighModerate
Quantum Yield High (similar to fluorescein)ModerateHighHigh in membrane

In-Depth Performance Comparison

Transport and Labeling Efficiency

This compound has been demonstrated to be an effective tool for filling neurons from their cut axons, proving to be a more rapid alternative to Lucifer Yellow for this specific application. In a study on the pond snail Lymnaea stagnalis, neurons were filled with 5(6)-carboxyfluorescein (B613776) within 1-3 hours, a process that was qualitatively faster than with Lucifer Yellow[2]. This rapid filling makes it particularly suitable for experiments requiring swift labeling, such as subsequent photoinactivation studies.

Photophysical Properties

The fluorescence quantum yield of 5(6)-carboxyfluorescein is comparable to that of fluorescein, indicating a high brightness which is advantageous for imaging[5]. However, like many fluorescein derivatives, it is susceptible to photobleaching under intense or prolonged illumination. For long-term imaging studies, more photostable dyes like rhodamine derivatives (e.g., Fluoro-Ruby) may be preferable.

Toxicity

Fluorescein and its derivatives, including eosin, are generally considered to have low to moderate toxicity, especially at the concentrations used for tracing studies[1]. However, high concentrations of intrathecal fluorescein have been associated with adverse effects such as seizures[1]. As with any exogenous agent, it is crucial to determine the optimal, non-toxic concentration for the specific application and model system.

Experimental Protocols

Axonal Filling and Photoinactivation with this compound

This protocol is adapted from the methodology used for photoinactivation of neurons in the pond snail, Lymnaea stagnalis[2].

Materials:

  • This compound solution (e.g., 5% w/v in distilled water or saline)

  • Microinjection setup or a method for applying the dye to cut nerves

  • Fluorescence microscope with appropriate filter sets for fluorescein

  • High-intensity light source (e.g., a laser with a wavelength of ~442 nm)

Procedure:

  • Preparation: Expose the nerve of interest in the dissected preparation.

  • Dye Application: Carefully cut the nerve and apply a small amount of the this compound solution to the cut end. This can be done by placing a small crystal or a drop of the concentrated solution onto the nerve.

  • Incubation: Allow the dye to fill the neurons. The required time will vary depending on the preparation and the distance the dye needs to travel. For the buccal ganglia of Lymnaea stagnalis, 1-3 hours is sufficient for cell bodies to be filled[2].

  • Visualization: Observe the preparation under a fluorescence microscope using low-intensity blue light to identify the filled neurons.

  • Photoinactivation: Once the target neurons are identified, illuminate them with a high-intensity laser beam (e.g., 442 nm at 0.5 MW.m⁻²) for a sufficient duration to induce cell death. In the Lymnaea preparation, less than 5 minutes of illumination was required[2].

  • Verification: Confirm the death of the targeted neurons through electrophysiological recordings or morphological assessment.

General Neuronal Tracing with Alternative Dyes

Anterograde Tracing with Fluoro-Ruby (Dextran-Rhodamine):

  • Injection: Pressure-inject or iontophorese a solution of Fluoro-Ruby into the brain region of interest.

  • Survival Period: Allow for axonal transport to occur. This can range from several days to weeks depending on the length of the pathway being traced.

  • Tissue Processing: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde).

  • Sectioning and Imaging: Section the brain tissue and visualize the labeled fibers and terminals using a fluorescence microscope with rhodamine filter sets.

Retrograde Tracing with DiI in Fixed Tissue:

  • Tissue Fixation: Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).

  • Dye Application: Place a small crystal of DiI into the target brain region of the fixed tissue block.

  • Incubation: Incubate the tissue block in a fixative solution at room temperature or 37°C for an extended period (weeks to months) to allow for diffusion of the dye.

  • Sectioning and Imaging: Section the tissue and visualize the retrogradely labeled neurons using a fluorescence microscope with appropriate filters for DiI.

Application in Signaling Pathway Analysis

A significant application of this compound in neuroscience extends beyond its role as a simple tracer. It has been identified as a specific inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA)[6][7][8]. The PMCA is a crucial component of calcium signaling, responsible for extruding Ca²⁺ from the cytoplasm and maintaining low intracellular calcium concentrations. By inhibiting PMCA, this compound can be used to investigate the role of this pump in various neuronal processes.

For instance, in a study on cerebellar Purkinje neurons, carboxyeosin was used to demonstrate the role of PMCA2 in short-term synaptic plasticity. Inhibition of PMCA with carboxyeosin enhanced paired-pulse facilitation (PPF) at the parallel fiber to Purkinje neuron synapse, indicating that PMCA activity modulates presynaptic calcium dynamics and neurotransmitter release[6].

PMCA_Inhibition_by_Carboxyeosin cluster_0 Presynaptic Terminal Action_Potential Action Potential VGCC Voltage-Gated Ca²⁺ Channels Ca_Influx Ca²⁺ Influx Synaptic_Vesicles Synaptic Vesicles Neurotransmitter_Release Neurotransmitter Release PMCA PMCA Ca_Extrusion Ca²⁺ Extrusion Carboxyeosin This compound

This inhibitory action allows researchers to dissect the contribution of PMCA to calcium clearance from other mechanisms, such as mitochondrial or endoplasmic reticulum uptake. This makes this compound a valuable pharmacological tool for studying the intricate regulation of calcium signaling in neurons and its impact on synaptic function and plasticity.

Experimental Workflow: Investigating PMCA Function

Experimental_Workflow

Conclusion

This compound emerges as a multifaceted tool for neuroscience research. Its utility for rapid axonal filling and subsequent photoinactivation offers a distinct advantage in specific experimental paradigms. Furthermore, its well-characterized inhibitory effect on the plasma membrane Ca²⁺-ATPase provides a powerful pharmacological avenue for dissecting the complexities of neuronal calcium signaling. While it may not be the tracer of choice for all applications, particularly those requiring long-distance tracing in vivo, its unique properties secure its place in the neuroscientist's toolkit. Researchers should carefully consider the specific demands of their experiments to determine if this compound or one of the many excellent alternative tracers is the most appropriate choice for illuminating the secrets of the nervous system.

References

A Researcher's Guide to Assessing 5(6)-Carboxy-eosin Isomer Purity for Enhanced Assay Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of fluorescent probes is paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to assess the purity of 5(6)-Carboxy-eosin isomers, offering insights into their performance against alternative dyes and detailing experimental protocols for accurate evaluation.

This compound, a widely used fluorescent dye in biological research, exists as a mixture of two isomers: 5-Carboxy-eosin and 6-Carboxy-eosin. While often used as a mixture, the individual isomers can exhibit different performance characteristics in specific assays. Therefore, understanding and assessing the purity of these isomers is crucial for applications demanding high specificity and quantitative accuracy, such as fluorescence polarization assays and high-throughput screening.

Performance Comparison: this compound vs. Alternative Dyes

Several alternative fluorescent dyes are available, often engineered to offer improved performance characteristics compared to traditional fluorescein-based dyes like carboxy-eosin. These alternatives frequently boast higher extinction coefficients, greater quantum yields, and enhanced photostability, leading to brighter and more stable signals in fluorescence-based assays.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Advantages
This compound ~521~544~95,000~0.57 (for Eosin-5-isothiocyanate)Cost-effective, good photosensitizer.
Alexa Fluor™ 488 49451773,0000.92Bright, highly photostable, pH-insensitive.[1]
Rhodamine Red™-X 560580Not readily availableNot readily availableRed-fluorescent, good for multicolor imaging.[2][3]
Texas Red®-X 595615Not readily availableNot readily availableBright red fluorescence, suitable for multicolor applications.[4][5][6][7]

Table 1. Comparison of this compound with common alternative fluorescent dyes. Data for extinction coefficient and quantum yield of this compound is based on eosin-5-isothiocyanate (B7801853) as a proxy.[8] Specific values for individual 5- and 6-carboxy-eosin isomers are not widely published.

Experimental Protocols for Purity Assessment

Accurate assessment of the isomeric purity of this compound is critical. The following are detailed methodologies for key experimental techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the 5- and 6-isomers of carboxy-eosin.

Protocol for Isomer Separation:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of xanthene dyes.[9]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 10 mM sodium phosphate (B84403) buffer (pH 7.05).

    • Solvent B: Methanol or Acetonitrile.

    • A common starting point is an isocratic elution with a mixture of Solvent A and Solvent B (e.g., 8:2 v/v).[10] The gradient can be optimized to achieve baseline separation of the two isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV-Vis: Monitor absorbance at the maximum absorption wavelength of carboxy-eosin (around 521 nm).

    • Fluorescence: Excite at ~521 nm and monitor emission at ~544 nm for enhanced sensitivity.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent like DMSO.

  • Quantification: The relative purity of each isomer can be determined by integrating the peak area of each isomer in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of the isomers, confirming their identity and helping to identify any impurities.

Protocol for Isomer Analysis:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: ESI in negative ion mode is often suitable for acidic molecules like carboxy-eosin.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass determination.

  • Sample Infusion: The separated isomers from the HPLC can be directly introduced into the mass spectrometer.

  • Data Analysis: The mass spectrum will show a peak corresponding to the molecular weight of the carboxy-eosin isomer. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), can provide structural information to differentiate the isomers and identify potential impurities. For xanthene dyes, fragmentation often involves the loss of the carboxylic acid group and cleavage of the xanthene core.[9]

Spectrophotometry

Spectrophotometry can be used to determine the concentration of a carboxy-eosin solution and to perform a basic purity check.

Protocol for Concentration and Purity Assessment:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Procedure:

    • Prepare a dilute solution of the this compound in the chosen solvent.

    • Measure the absorbance spectrum from approximately 400 nm to 600 nm.

    • The absorbance maximum (λmax) should be around 521 nm.

    • The concentration of the dye solution can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

  • Purity Check: The shape of the absorbance spectrum can provide a qualitative indication of purity. The presence of significant shoulders or additional peaks may suggest the presence of impurities.

Visualizing Experimental Workflows and Pathways

To aid in understanding the experimental processes and their underlying principles, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Inject Spectrophotometry Spectrophotometry Dissolution->Spectrophotometry Measure MS MS HPLC->MS Eluent to MS Purity_Quantification Purity_Quantification HPLC->Purity_Quantification Structural_Confirmation Structural_Confirmation MS->Structural_Confirmation Concentration_Determination Concentration_Determination Spectrophotometry->Concentration_Determination

Caption: Workflow for assessing the purity of this compound isomers.

FP_Assay_Principle cluster_unbound Unbound State cluster_bound Bound State Fluorophore Small Fluorescent Ligand (e.g., Carboxy-eosin) Fast_Rotation Fast Rotation Complex Large Molecule (e.g., Protein) Bound Ligand Fluorophore->Complex:f1 Binding Low_Polarization Low Fluorescence Polarization Complex:f1->Fluorophore Dissociation Slow_Rotation Slow Rotation High_Polarization High Fluorescence Polarization Dye_Selection_Logic Assay_Requirement Specific Assay Requirement? High_Sensitivity High Sensitivity Needed? Assay_Requirement->High_Sensitivity Yes Cost_Consideration Cost a Major Factor? Assay_Requirement->Cost_Consideration No Multicolor_Imaging Multicolor Imaging? High_Sensitivity->Multicolor_Imaging No Use_Alternative Consider Alternative Dye (e.g., Alexa Fluor) High_Sensitivity->Use_Alternative Yes Use_Isomer Use Purified 5- or 6-Isomer Multicolor_Imaging->Use_Isomer No Multicolor_Imaging->Use_Alternative Yes Cost_Consideration->Use_Alternative No Use_Carboxy_Eosin Use this compound Cost_Consideration->Use_Carboxy_Eosin Yes Use_Mixture Use 5(6)-Mixture

References

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